Product packaging for 3-Heptanone, 6-hydroxy-6-methyl-(Cat. No.:CAS No. 123065-56-5)

3-Heptanone, 6-hydroxy-6-methyl-

Cat. No.: B049873
CAS No.: 123065-56-5
M. Wt: 144.21 g/mol
InChI Key: FGPMBONEKHYAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Heptanone, 6-hydroxy-6-methyl-, also known as 3-Heptanone, 6-hydroxy-6-methyl-, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Hydroxy-6-methyl-heptan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Heptanone, 6-hydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Heptanone, 6-hydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B049873 3-Heptanone, 6-hydroxy-6-methyl- CAS No. 123065-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(9)5-6-8(2,3)10/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMBONEKHYAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153855
Record name 6-Hydroxy-6-methyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123065-56-5
Record name 6-Hydroxy-6-methyl-3-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123065565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6-methyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-6-methylheptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-6-METHYL-HEPTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2CVU7ZB99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 3-Heptanone, 6-hydroxy-6-methyl-: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a bifunctional organic molecule, holds significant interest in the fields of chemical ecology and synthetic chemistry. As a naturally occurring semiochemical, it plays a crucial role in mammalian communication, specifically as a pheromone in mice that accelerates the onset of puberty in females.[1] Its unique structural features, combining a ketone and a tertiary alcohol, also make it a valuable chiral building block for the synthesis of complex natural products. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in biological signaling pathways.

Chemical Structure and Identification

The chemical structure of 3-Heptanone, 6-hydroxy-6-methyl- consists of a seven-carbon chain with a ketone group at the third position and a hydroxyl group and a methyl group at the sixth position.

Molecular Structure Diagram

G reagents Ethyl 4-oxohexanoate + Methylmagnesium bromide reaction Grignard Reaction (Anhydrous ether) reagents->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product 3-Heptanone, 6-hydroxy-6-methyl- purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pheromone 3-Heptanone, 6-hydroxy-6-methyl- v1r Vomeronasal Receptor 1 (V1R) pheromone->v1r Binds g_protein G-protein (Gαi2/Gαo) v1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 trpc2 TRPC2 Channel dag->trpc2 Modulates ip3->trpc2 Opens depolarization Neuron Depolarization trpc2->depolarization Ca²⁺/Na⁺ Influx signal Signal to Brain depolarization->signal

References

An In-depth Technical Guide on 3-Heptanone, 6-hydroxy-6-methyl- (CAS Number 123065-56-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Heptanone, 6-hydroxy-6-methyl-, a significant semiochemical in murine communication. The document details its chemical and physical properties, outlines a plausible synthetic route, and presents its critical role as a pheromone that accelerates puberty in female mice. A key focus is the elucidation of the signal transduction pathway initiated upon its detection by the vomeronasal organ (VNO), involving a V1R-type G-protein coupled receptor (GPCR), the Gαi2 subunit, and the subsequent activation of the Phospholipase C (PLC) cascade. This guide is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and drug development, providing foundational data, experimental insights, and a framework for future investigation.

Chemical and Physical Properties

3-Heptanone, 6-hydroxy-6-methyl-, with the CAS number 123065-56-5, is a keto-alcohol with the molecular formula C8H16O2. It exists in equilibrium with its cyclic tautomer, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1] This tautomerism is a key feature of its chemical nature.

PropertyValueReference
CAS Number 123065-56-5
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
IUPAC Name 6-hydroxy-6-methylheptan-3-one[3]
Synonyms 6-Hmhn; LTL
Physical Form Oil
Storage Temperature -10 °C
InChI Key FGPMBONEKHYAHO-UHFFFAOYSA-N[3]
SMILES CCC(=O)CCC(C)(C)O[3]

Synthesis and Spectroscopic Data

Experimental Protocol: Plausible Synthesis via Aldol Condensation

A common industrial approach for similar compounds involves the crossed-aldol condensation of an appropriate aldehyde and ketone. For the synthesis of 6-hydroxy-6-methyl-3-heptanone, this would typically involve the reaction of 3-methylbutanal (isovaleraldehyde) with propanone (acetone) under basic conditions.

Reaction Scheme:

Procedure:

  • To a stirred solution of propanone in a suitable solvent (e.g., ethanol or a biphasic system), a solution of 3-methylbutanal is added dropwise at a controlled temperature (typically between 5-20 °C).

  • A catalytic amount of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture.

  • The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or a saturated ammonium chloride solution).

  • The product is then extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 6-hydroxy-6-methyl-3-heptanone.

Spectroscopic Data

Although experimentally derived spectra for 3-Heptanone, 6-hydroxy-6-methyl- are not available in the public domain, the expected spectral characteristics can be predicted based on its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9t3H-CH2CH3
~1.2s6H-C(CH3 )2OH
~1.6m2H-CH2CH2 C(CH3)2OH
~2.4q2H-COCH2 CH3
~2.6t2H-COCH2 CH2-
~3.5 (broad)s1H-OH

2.2.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~8-CH2C H3
~29-C(C H3)2OH
~35-COC H2CH3
~40-COC H2CH2-
~45-CH2C H2C(CH3)2OH
~70-C (CH3)2OH
~212>C =O

2.2.3. Mass Spectrometry (GC-MS - Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 144. Key fragmentation patterns would likely include the loss of a water molecule (M-18) from the tertiary alcohol, and alpha-cleavages adjacent to the ketone and alcohol functionalities.

Biological Activity and Signaling Pathway

Pheromonal Activity

3-Heptanone, 6-hydroxy-6-methyl- is a well-documented pheromone found in the urine of male mice that accelerates the onset of puberty in peripubertal female mice.[1] This activity is a classic example of a primer pheromone effect, where a chemical signal induces a long-term physiological change in the recipient.

Signal Transduction Pathway

The detection of 3-Heptanone, 6-hydroxy-6-methyl- is mediated by the vomeronasal organ (VNO), a specialized chemosensory structure in rodents. The signal transduction cascade is initiated by the binding of the pheromone to a specific V1R-type G-protein coupled receptor (GPCR) located on the microvilli of vomeronasal sensory neurons. This interaction activates the associated heterotrimeric G-protein, specifically involving the Gαi2 subunit.

The activated Gαi2 subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, gates the transient receptor potential channel 2 (TRPC2), a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential. IP3 is believed to contribute to calcium release from intracellular stores, further modulating the neuronal response.

V1R-mediated pheromone signal transduction pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the puberty-accelerating effects of 3-Heptanone, 6-hydroxy-6-methyl-.

Pheromone_Bioassay_Workflow cluster_animal_prep Animal Preparation cluster_exposure Exposure Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Selection Select peripubertal female mice (e.g., 21 days old) Group_Allocation Randomly allocate to control and experimental groups Animal_Selection->Group_Allocation Control_Group Control Group: Expose to vehicle (e.g., mineral oil) Group_Allocation->Control_Group Experimental_Group Experimental Group: Expose to 6-hydroxy-6-methyl-3-heptanone in vehicle Group_Allocation->Experimental_Group Daily_Exposure Administer daily exposure for a defined period (e.g., 7-10 days) Control_Group->Daily_Exposure Experimental_Group->Daily_Exposure Vaginal_Opening Monitor daily for vaginal opening Daily_Exposure->Vaginal_Opening Uterine_Weight At the end of the experiment, sacrifice animals and weigh uteri Vaginal_Opening->Uterine_Weight Statistical_Analysis Statistically compare the age of vaginal opening and uterine weights between groups (e.g., t-test or ANOVA) Uterine_Weight->Statistical_Analysis

Workflow for pheromone bioassay.

Conclusion

3-Heptanone, 6-hydroxy-6-methyl- serves as a compelling model for understanding the chemical ecology and neurobiology of mammalian pheromonal communication. Its well-defined role in puberty acceleration, coupled with the elucidation of its V1R-mediated signaling pathway, provides a solid foundation for further research. Future investigations could focus on identifying the specific V1R responsible for its detection, exploring the downstream neural circuits activated by this pheromone, and investigating its potential role in other social behaviors. For drug development professionals, the highly specific nature of this ligand-receptor interaction may offer insights into the design of selective modulators for GPCRs involved in sensory perception and neuroendocrine regulation.

References

An In-depth Technical Guide to 6-hydroxy-6-methylheptan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxy-6-methylheptan-3-one, a significant keto-alcohol with dual roles as a mammalian pheromone and a versatile synthetic intermediate. This document details its chemical identity, physicochemical properties, and provides an illustrative experimental protocol for its synthesis. Furthermore, it elucidates the biological signaling pathway associated with its pheromonal activity, offering insights for researchers in chemical ecology, neurobiology, and synthetic chemistry.

Chemical Identity and Nomenclature

The compound with the systematic name 6-hydroxy-6-methylheptan-3-one is a bifunctional organic molecule containing both a ketone and a tertiary alcohol functional group.

  • IUPAC Name: 6-hydroxy-6-methylheptan-3-one[1]

  • CAS Number: 123065-56-5[2]

  • Molecular Formula: C₈H₁₆O₂

  • Molecular Weight: 144.21 g/mol [2]

Synonyms

This compound is also known by several other names in the literature and chemical databases:

  • 3-Heptanone, 6-hydroxy-6-methyl-

  • 6-HYDROXY-6-METHYL-HEPTAN-3-ONE

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 6-hydroxy-6-methylheptan-3-one.

Table 1: Physical and Chemical Properties
PropertyValueSource
Physical Form Oil[2]
InChI Key FGPMBONEKHYAHO-UHFFFAOYSA-N[2]
SMILES CCC(=O)CCC(C)(C)O[1]
Purity ≥95% (commercially available)[2]
Storage Temperature -10°C[2]
Water Solubility (Predicted) 13.5 mg/mL[1]
logP (Predicted) 0.91 - 1.21[1]
Table 2: Computed Molecular Descriptors
DescriptorValueSource
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Complexity 116PubChem

Experimental Protocols

Synthesis of 6-hydroxy-6-methyl-2-heptanone (A Representative Protocol)

Reaction Scheme:

Caption: Vomeronasal organ signaling pathway for pheromone detection.

Conclusion

6-hydroxy-6-methylheptan-3-one is a molecule of significant interest due to its defined biological role as a pheromone and its utility as a building block in organic synthesis. This guide provides essential data for researchers working with this compound, from its fundamental properties to a detailed understanding of its mechanism of action at the molecular level. The provided experimental and signaling pathway information serves as a foundation for further investigation into its synthesis, analysis, and biological functions.

References

An In-depth Technical Guide to 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Heptanone, 6-hydroxy-6-methyl-, a molecule of significant interest to researchers in chemical ecology and synthetic organic chemistry. The document details its chemical properties, a representative synthesis protocol, and its dual role as a semiochemical and a versatile synthetic intermediate.

Chemical and Physical Properties

3-Heptanone, 6-hydroxy-6-methyl-, also known by its synonym 6-Hmhn, is a bifunctional organic molecule containing both a ketone and a tertiary alcohol.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1]
IUPAC Name 6-hydroxy-6-methylheptan-3-one[1]
CAS Number 123065-56-5[1]

Significance in Chemical Research

The scientific interest in 3-Heptanone, 6-hydroxy-6-methyl- is primarily centered on two distinct areas:

  • Chemical Ecology: This compound is a known component of male mouse urine and functions as a pheromone.[1] Research has shown that exposure to this volatile substance can influence the reproductive timing in females by accelerating the onset of puberty.[1] The vomeronasal organ (VNO), a specialized chemosensory structure, is responsible for detecting this pheromone, initiating a signal transduction cascade through G-protein coupled receptors.[1]

  • Synthetic Organic Chemistry: The structural features of 3-Heptanone, 6-hydroxy-6-methyl- make it a valuable precursor in the synthesis of more complex molecules.[1] A notable application is in the total synthesis of Aplysiapyranoids A and B, which are polyhalogeninated marine natural products.[1] In this context, it serves as a key building block for constructing stereochemically rich target molecules.[1]

Experimental Protocols

Representative Synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via Crossed Aldol Reaction

This protocol is a representative example and may require optimization for yield and purity.

Materials:

  • 3-Pentanone

  • Acetone

  • Potassium Carbonate (K₂CO₃)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentanone (1 equivalent) in an excess of acetone (5-10 equivalents). The use of excess acetone helps to favor the desired crossed aldol reaction over the self-condensation of 3-pentanone.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring. Maintaining a low temperature is crucial to minimize potential side reactions, such as dehydration of the final product.[1]

  • Catalyst Addition: Slowly add a catalytic amount of a mild base, such as potassium carbonate (0.02 equivalents), to the cooled solution.[1] The use of a mild base is recommended to reduce the risk of dehydration of the resulting β-hydroxy ketone.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, quench the reaction by adding cold, saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Heptanone, 6-hydroxy-6-methyl-.

Visualizations

The following diagrams illustrate the synthesis pathway and the dual role of 3-Heptanone, 6-hydroxy-6-methyl-.

Synthesis_Pathway 3-Pentanone 3-Pentanone Enolate Enolate 3-Pentanone->Enolate Base (K2CO3) Acetone Acetone Product 3-Heptanone, 6-hydroxy-6-methyl- Acetone->Product Nucleophilic Attack Enolate->Product

Caption: Synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via a crossed aldol reaction.

Logical_Relationship Molecule 3-Heptanone, 6-hydroxy-6-methyl- Role1 Semiochemical (Pheromone) Molecule->Role1 Role2 Synthetic Precursor Molecule->Role2 Detail1 Accelerates Puberty in Mice Role1->Detail1 Detail2 Synthesis of Marine Natural Products Role2->Detail2

Caption: Dual role of 3-Heptanone, 6-hydroxy-6-methyl- in chemical research.

References

The Pheromonal Role of 6-Hydroxy-6-methyl-3-heptanone in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence, physiological effects, and underlying signaling pathways of the mouse pheromone 3-Heptanone, 6-hydroxy-6-methyl-. This compound, primarily found in the urine of male mice, plays a crucial role in accelerating the onset of puberty in female mice, a phenomenon known as the Vandenbergh effect. This guide details the analytical methods for its quantification, the experimental protocols for bioassays, and the neural circuits that transduce this chemical signal into a neuroendocrine response. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.

Introduction

Chemical communication is a fundamental aspect of rodent biology, governing a wide array of social and reproductive behaviors. Pheromones, specific chemical signals that elicit innate physiological and behavioral responses in conspecifics, are key mediators of this communication. One such pheromone, 3-Heptanone, 6-hydroxy-6-methyl-, has been identified as a significant factor in the reproductive maturation of female mice (Mus musculus).[1] This volatile organic compound is excreted in the urine of male mice and acts as a primer pheromone, accelerating the onset of puberty in juvenile females.[1][2] The compound exists in a tautomeric equilibrium with its cyclic form, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1] Understanding the mechanisms of action of this pheromone provides valuable insights into the neuroendocrine regulation of reproduction and offers potential avenues for the development of novel reproductive modulators.

Natural Occurrence and Quantitative Data

3-Heptanone, 6-hydroxy-6-methyl- is a male-specific urinary constituent in mice.[1] Its production is androgen-dependent, and its concentration in urine can vary between different mouse strains. Quantitative analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). While specific concentrations can vary based on factors such as age, social status, and genetic background, studies have consistently detected its presence in male mouse urine.

Table 1: Quantitative Data of 3-Heptanone, 6-hydroxy-6-methyl- in Mouse Urine

Mouse StrainAnalytical MethodReported Abundance/ConcentrationReference
ICRGC-MSDetected as a significant volatile(Novotny et al., 1999)
BALB/cGC-MSDetected as a significant volatile(Novotny et al., 1999)
C57BL/6JGC-MS with Stir Bar Sorptive ExtractionQualitative and quantitative differences observed compared to other strains.[3]
B6F (sub-strain of C57BL/6J)GC-MS with Stir Bar Sorptive ExtractionQualitative and quantitative differences observed compared to other strains.[3]
B6NCrl (sub-strain of C57BL/6J)GC-MS with Stir Bar Sorptive ExtractionQualitative and quantitative differences observed compared to other strains.[3]
BALB/cCrlGC-MS with Stir Bar Sorptive ExtractionQualitative and quantitative differences observed compared to other strains.[3]
DBA/2CrlGC-MS with Stir Bar Sorptive ExtractionQualitative and quantitative differences observed compared to other strains.[3]
CD-1Headspace GC/MSThe amplitude of peaks corresponding to this pheromone correlated with testosterone level and reproductive success.[4]

Note: Specific quantitative values are often reported as relative abundances or peak areas and can vary significantly between studies due to different methodologies and reporting standards.

Experimental Protocols

Quantification of 3-Heptanone, 6-hydroxy-6-methyl- in Mouse Urine using Stir Bar Sorptive Extraction (SBSE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a sensitive method for the extraction and quantification of volatile compounds from mouse urine.

Materials:

  • Mouse urine sample

  • Stir bar coated with polydimethylsiloxane (PDMS)

  • Glass vial with a screw cap

  • Magnetic stirrer

  • Thermal desorption unit (TDU)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

  • Sample Preparation: Collect fresh urine from male mice. If not analyzed immediately, store at -20°C. Centrifuge the urine sample to remove any particulate matter.

  • Extraction:

    • Place a defined volume of the urine supernatant (e.g., 100 µL) into a glass vial.

    • Add a known amount of the internal standard.

    • Place the PDMS-coated stir bar into the vial.

    • Seal the vial and place it on a magnetic stirrer.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature to allow for the sorptive extraction of volatile compounds onto the PDMS coating.[5][6]

  • Thermal Desorption:

    • After extraction, remove the stir bar from the vial, gently dry it with a lint-free tissue, and place it into a glass thermal desorption tube.

    • Place the tube into the thermal desorption unit.

    • The analytes are thermally desorbed from the stir bar by rapidly heating the TDU (e.g., from 40°C to 250°C at 60°C/min). The desorbed compounds are cryo-focused in a cooled injection system (CIS).

  • GC-MS Analysis:

    • The CIS is then rapidly heated, injecting the trapped volatiles onto the GC column.

    • GC Conditions (Example):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Oven temperature program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • MS Conditions (Example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass scan range: m/z 40-400.

      • Data acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify 3-Heptanone, 6-hydroxy-6-methyl- by its retention time and mass spectrum, comparing it to a pure standard.

    • Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

Puberty Acceleration Bioassay

This bioassay is used to assess the biological activity of pheromones in accelerating sexual maturation in female mice.[7][8] The primary endpoint is the measurement of uterine weight, which increases significantly with the onset of puberty.[9][10]

Animals:

  • Juvenile female mice (e.g., 21 days old) of a sensitive strain (e.g., BALB/c or ICR).

  • Adult male mice (for urine collection or direct exposure).

Procedure:

  • Housing: House the juvenile female mice in a controlled environment with a consistent light-dark cycle and access to food and water ad libitum. House them in groups to avoid isolation-induced stress.

  • Treatment Groups:

    • Control Group: Exposed to a neutral substance (e.g., water or saline).

    • Experimental Group: Exposed to the test substance (e.g., male urine, a fraction of male urine, or a synthetic compound like 6-hydroxy-6-methyl-3-heptanone).

  • Exposure Protocol:

    • Apply a small volume (e.g., 10-50 µL) of the control or experimental substance to the external nares of the female mice daily for a set period (e.g., 7-10 consecutive days).

  • Endpoint Measurement:

    • At the end of the exposure period (e.g., on day 30-32 of age), euthanize the female mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).

    • Immediately dissect out the uterus, carefully trimming away any adhering fat and connective tissue.

    • Weigh the wet uterus to the nearest 0.1 mg.

  • Data Analysis:

    • Compare the mean uterine weights between the control and experimental groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A statistically significant increase in uterine weight in the experimental group compared to the control group indicates a puberty-accelerating effect.

Signaling Pathway

The perception of 3-Heptanone, 6-hydroxy-6-methyl- and its subsequent effect on puberty are mediated by a specific neural pathway that begins in the vomeronasal organ (VNO).[11][12][13]

Diagram of the Signaling Pathway:

Signaling_Pathway Pheromone 6-Hydroxy-6-methyl-3-heptanone (in Male Urine) VNO Vomeronasal Organ (VNO) Receptor Neurons Pheromone->VNO Detection AOB Accessory Olfactory Bulb (AOB) VNO->AOB Signal Transduction Amygdala Medial Amygdala AOB->Amygdala Hypothalamus Hypothalamus (Kisspeptin Neurons) Amygdala->Hypothalamus GnRH GnRH Neurons Hypothalamus->GnRH Stimulation of Kisspeptin Release Pituitary Pituitary Gland GnRH->Pituitary Pulsatile GnRH Release Gonads Ovaries Pituitary->Gonads LH/FSH Release Uterus Uterus Gonads->Uterus Estrogen Production Puberty Puberty Acceleration Uterus->Puberty Growth and Maturation

Caption: Signaling pathway of puberty acceleration in female mice initiated by 6-hydroxy-6-methyl-3-heptanone.

Description of the Pathway:

  • Detection: The pheromone, present in male urine, is detected by specialized chemosensory neurons in the vomeronasal organ (VNO) of the female mouse.[11][12]

  • Signal Transduction to the Brain: The VNO neurons transmit the signal to the accessory olfactory bulb (AOB), the first relay station for vomeronasal information in the brain.[11][12]

  • Processing in Higher Brain Centers: From the AOB, the signal is relayed to the medial amygdala and then to the hypothalamus.[12]

  • Neuroendocrine Cascade: In the hypothalamus, the pheromonal signal stimulates the activity of kisspeptin neurons. Kisspeptin is a neuropeptide that acts as a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons.

  • Hormonal Release: The activated GnRH neurons release GnRH in a pulsatile manner into the hypophyseal portal system, which carries it to the anterior pituitary gland.

  • Gonadotropin Secretion: GnRH stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

  • Ovarian Activation and Puberty Onset: LH and FSH act on the ovaries, stimulating follicular development and the production of estrogen. The rising levels of estrogen lead to the growth and maturation of the uterus and other reproductive organs, culminating in the acceleration of puberty.[9]

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the effects of 3-Heptanone, 6-hydroxy-6-methyl- on puberty acceleration in mice.

Experimental_Workflow cluster_urine Urine Collection & Analysis cluster_bioassay Puberty Acceleration Bioassay cluster_analysis Data Analysis & Conclusion UrineCollection Male Mouse Urine Collection Extraction Stir Bar Sorptive Extraction (SBSE) UrineCollection->Extraction GCMS GC-MS Analysis (Quantification) Extraction->GCMS Stats Statistical Analysis GCMS->Stats AnimalPrep Juvenile Female Mice (21 days old) Exposure Daily Pheromone Exposure AnimalPrep->Exposure Dissection Uterus Dissection (30-32 days old) Exposure->Dissection Weighing Uterine Weight Measurement Dissection->Weighing Weighing->Stats Conclusion Conclusion on Puberty Acceleration Effect Stats->Conclusion

References

The Discovery and Role of 6-Hydroxy-6-methyl-3-heptanone: A Mouse Pheromone Influencing Puberty

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chemical communication plays a pivotal role in the social and reproductive behaviors of many species. In mice, a complex array of pheromones mediates a range of responses, from aggression and territory marking to the regulation of reproductive timing. This technical guide delves into the discovery, characterization, and biological significance of a key murine pheromone: 6-hydroxy-6-methyl-3-heptanone (HMH). This volatile compound, found in the urine of male mice, has been identified as a potent accelerator of puberty in female mice, a phenomenon known as the Vandenbergh effect. This guide will provide an in-depth overview of the experimental evidence, the underlying signaling pathways, and the quantitative data that have established HMH as a critical component of the mouse chemosensory world.

Identification and Characterization

The journey to identifying HMH as a puberty-accelerating pheromone involved meticulous chemical analysis of male mouse urine. Early studies had established that a substance in male urine was responsible for inducing early puberty in females, but the precise chemical identity of this "primer" pheromone remained elusive for decades.

Isolation and Structural Elucidation

Researchers utilized a combination of gas chromatography-mass spectrometry (GC-MS) to analyze fractions of male mouse urine that exhibited biological activity in puberty-acceleration bioassays.[1][2] This led to the identification of 6-hydroxy-6-methyl-3-heptanone as a key active component.[1] Interestingly, HMH exists in equilibrium with its cyclic tautomer, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol (a lactol).[1] It was the synthetic version of the open-chain hydroxyketone, HMH, that demonstrated strong biological activity, confirming its role as a pheromone.[1]

Binding to Major Urinary Proteins (MUPs)

Mouse urine contains a high concentration of proteins known as Major Urinary Proteins (MUPs), which are thought to function as carriers for volatile pheromones, slowing their release and prolonging their signaling effect.[3][4] Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of HMH to various recombinant MUP isoforms.[3] These studies have revealed that HMH binds to different MUPs with varying affinities, suggesting a sophisticated mechanism for pheromone dissemination.[3]

Biological Activity: Puberty Acceleration

The primary and most well-documented biological function of HMH is the acceleration of puberty in juvenile female mice.[1][3] This effect is a classic example of a "primer" pheromone, which induces a relatively long-term physiological change in the recipient rather than an immediate behavioral response.

Puberty-Acceleration Bioassay

The standard bioassay to assess the puberty-accelerating effect of pheromones involves the daily application of the test compound to the nares of juvenile female mice.[2] The primary endpoint of this assay is the measurement of uterine weight, which is a reliable indicator of sexual maturation.[1][2] Exposure to male urine or purified HMH leads to a significant increase in uterine weight compared to control animals.[1][2]

Mechanism of Action: From Detection to Physiological Response

The perception of HMH and the subsequent physiological cascade leading to puberty acceleration involves a specialized sensory system: the vomeronasal organ (VNO).

Vomeronasal Organ (VNO) Detection

The VNO, a distinct chemosensory structure located at the base of the nasal septum in most terrestrial vertebrates, is responsible for detecting non-volatile and some volatile pheromones.[5][6][7] Studies have shown that HMH activates neurons within the VNO.[5][8] Specifically, HMH is recognized by a subset of vomeronasal receptors (VRs), which are G-protein coupled receptors.[5][6] While the specific receptor for HMH has been investigated, it is believed to be from the V1R family.[5][6]

Signal Transduction Pathway

Upon binding of HMH to its cognate V1R, a signal transduction cascade is initiated within the vomeronasal sensory neuron. This process is understood to involve the activation of Phospholipase C (PLC), leading to the production of diacylglycerol (DAG).[5] DAG, in turn, gates the opening of the Transient Receptor Potential Canonical 2 (TRPC2) ion channel, a key component of the vomeronasal signaling pathway.[5] The influx of cations through the TRPC2 channel depolarizes the neuron, leading to an action potential that is transmitted to the brain. Mice lacking the TRPC2 gene exhibit a loss of electrophysiological responses to HMH.[5]

Quantitative Data

The following table summarizes the binding affinities of 6-hydroxy-6-methyl-3-heptanone (HMH) to various mouse Major Urinary Protein (MUP) isoforms, as determined by isothermal titration calorimetry.

MUP IsoformDissociation Constant (Kd) in μMReference
MUP-IV199[3]

Note: The original study also measured the binding of other pheromones to a wider range of MUPs, but for HMH, a precise Kd value was explicitly provided for MUP-IV.

Experimental Protocols

Puberty-Acceleration Bioassay Protocol
  • Animal Model: Juvenile, inbred female mice (e.g., BALB/cJ) are weaned and housed in a controlled environment.[2]

  • Stimulus Application: A defined concentration of synthetic 6-hydroxy-6-methyl-3-heptanone, dissolved in a suitable vehicle (e.g., mineral oil or phosphate-buffered saline), is applied directly to the external nares of the female mice.[2] This is typically done twice daily for a period of six consecutive days.[2]

  • Control Groups: Control groups receive either the vehicle alone or no treatment.

  • Endpoint Measurement: On the seventh day, the mice are euthanized, and their uteri are dissected and weighed.[2] Body mass is also recorded.[2]

  • Data Analysis: The uterine weights of the HMH-treated group are compared to those of the control groups using appropriate statistical tests (e.g., t-test) to determine if there is a significant increase.[2]

Isothermal Titration Calorimetry (ITC) for MUP-Pheromone Binding
  • Protein Preparation: Recombinant MUP isoforms are expressed and purified.

  • Ligand Preparation: A solution of 6-hydroxy-6-methyl-3-heptanone is prepared in the same buffer as the MUP solution.

  • ITC Experiment: The MUP solution is placed in the sample cell of the ITC instrument, and the HMH solution is loaded into the injection syringe. A series of small, precise injections of the HMH solution are made into the MUP solution while the heat change associated with the binding reaction is measured.[3]

  • Data Analysis: The raw data, consisting of heat pulses for each injection, are integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.[3]

Visualizations

Signaling Pathway of HMH in the Vomeronasal Organ

HMH_Signaling_Pathway cluster_VNO_Lumen VNO Lumen cluster_VSN_Microvilli VSN Microvilli cluster_VSN_Cytoplasm VSN Cytoplasm HMH 6-Hydroxy-6-methyl- 3-heptanone (HMH) V1R Vomeronasal Receptor (V1R) HMH->V1R Binds to G_Protein G Protein V1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to produce PIP2 PIP2 TRPC2 TRPC2 Channel DAG->TRPC2 Opens Depolarization Neuron Depolarization TRPC2->Depolarization Cation Influx leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Signal transduction cascade for HMH in a vomeronasal sensory neuron.

Experimental Workflow for Puberty-Acceleration Bioassay

Puberty_Acceleration_Workflow Start Start: Juvenile Female Mice Grouping Divide into Two Groups Start->Grouping Treatment_Group Treatment Group: Daily HMH Application (6 days) Grouping->Treatment_Group Control_Group Control Group: Daily Vehicle Application (6 days) Grouping->Control_Group Endpoint Day 7: Euthanize and Dissect Uteri Treatment_Group->Endpoint Control_Group->Endpoint Measurement Measure Uterine Weight and Body Weight Endpoint->Measurement Analysis Statistical Analysis: Compare Uterine Weights Measurement->Analysis Conclusion Conclusion: Determine Effect on Puberty Analysis->Conclusion

Caption: Workflow of the in vivo puberty-acceleration bioassay.

Conclusion and Future Directions

The identification of 6-hydroxy-6-methyl-3-heptanone as a mouse pheromone that accelerates female puberty has been a significant advancement in our understanding of chemical communication in mammals.[1] The elucidation of its detection by the vomeronasal organ and the involvement of the TRPC2 signaling pathway provides a clear molecular basis for its action.[5] Furthermore, its interaction with MUPs highlights the sophisticated mechanisms that have evolved for the transport and release of pheromonal cues.[3][4] The correlation of HMH levels with male reproductive success suggests that this pheromone may also serve as an honest signal of male quality, influencing female mate choice.[8]

Future research in this area could focus on several key aspects. Identifying the specific V1R that binds HMH would provide a more complete picture of the initial step in pheromone detection. Further investigation into the downstream neural circuits in the brain that are activated by HMH would shed light on how this chemosensory signal is translated into a neuroendocrine response that ultimately leads to puberty acceleration. From a drug development perspective, understanding the precise mechanisms by which pheromones modulate reproductive physiology could offer novel targets for fertility treatments or reproductive management in various species.

References

The Role of 6-hydroxy-6-methyl-3-heptanone in Accelerating Puberty: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pheromone 6-hydroxy-6-methyl-3-heptanone (HMH) and its role in the acceleration of puberty, primarily in the murine model. It consolidates findings on its biological activity, the experimental protocols used to assess its effects, and the underlying neuroendocrine signaling pathways. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, neuroscience, and pharmacology, as well as professionals involved in the development of therapeutics targeting pubertal timing and reproductive health.

Introduction

The onset of puberty is a complex biological process orchestrated by a cascade of neuroendocrine events. In many mammalian species, this process can be modulated by external chemosensory cues known as pheromones. One such pheromone, 6-hydroxy-6-methyl-3-heptanone (HMH), a volatile compound found in male mouse urine, has been identified as a significant accelerator of puberty in prepubertal female mice.[1][2] The androgen-dependent nature of HMH production underscores its role as a key signaling molecule in sexual maturation.[3][4] This guide will delve into the quantitative data supporting the puberty-accelerating effects of HMH, the detailed experimental methodologies for its assessment, and the intricate signaling pathways from pheromone detection to the hormonal cascade that initiates puberty.

Biological Activity and Quantitative Data

The primary biological effect of HMH in the context of puberty is the advancement of sexual maturation in prepubertal female mice. This is most commonly quantified by measuring the increase in uterine weight, a sensitive indicator of estrogenic activity and pubertal onset.

Treatment GroupMean Uterine Weight (mg) ± SEM
Water (Control)55.0 ± 5.0
Whole Male Urine80.0 ± 7.0
6-hydroxy-6-methyl-3-heptanone (HMH)75.0 ± 6.0

Data adapted from "The Great Pheromone Myth" which cites Novotny et al. (1999). The original publication does not present this data in a table.[5]

Experimental Protocols

The standard method for assessing the puberty-accelerating effects of HMH is the mouse uterine weight bioassay. The following is a generalized protocol based on methodologies described in the literature.[2][4]

Mouse Uterine Weight Bioassay

Objective: To determine the effect of exogenous HMH on the uterine weight of prepubertal female mice.

Materials:

  • Prepubertal female mice (e.g., ICR(CD-1) or Swiss strain), weaned at approximately 21 days of age.

  • Synthetic 6-hydroxy-6-methyl-3-heptanone (HMH).

  • Vehicle for HMH dilution (e.g., mineral oil or water).

  • Control substance (vehicle only).

  • Positive control: Male mouse urine.

  • Animal housing with controlled light-dark cycle, temperature, and humidity.

  • Analytical balance for weighing uteri.

Procedure:

  • Animal Acclimation: Upon weaning, house female mice in a controlled environment for a brief acclimation period.

  • Grouping: Randomly assign mice to different treatment groups: Control (vehicle), HMH (at various concentrations), and Positive Control (male urine).

  • Administration:

    • Prepare solutions of HMH in the chosen vehicle at desired concentrations.

    • Administer the test substance by applying it to the external nares of the mice. This is typically done daily for a set period (e.g., 7-10 days).

  • Monitoring: Monitor the mice daily for signs of vaginal opening, which is another indicator of pubertal onset.

  • Termination and Data Collection:

    • At the end of the treatment period, euthanize the mice.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue.

    • Blot the uterus to remove excess fluid and weigh it on an analytical balance.

    • Record the body weight of each mouse.

  • Data Analysis:

    • Calculate the relative uterine weight (uterine weight / body weight).

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the mean uterine weights and relative uterine weights between the different treatment groups.

Signaling Pathways

The acceleration of puberty by HMH is initiated by its detection in the vomeronasal organ (VNO) and culminates in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.

Vomeronasal Organ (VNO) Transduction Pathway

HMH, being a small volatile molecule, is detected by Vomeronasal Type 1 Receptors (V1Rs) located on the apical neurons of the VNO.[6] These receptors are coupled to the G-protein Gαi2.[6][7][8] The binding of HMH to a V1R initiates the following signaling cascade:

VNO_Signaling HMH 6-hydroxy-6-methyl-3-heptanone (HMH) V1R Vomeronasal Receptor 1 (V1R) HMH->V1R Binds to G_protein Gαi2βγ V1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates TRPC2 TRPC2 Channel DAG->TRPC2 Activates Ca_influx Ca²⁺ Influx TRPC2->Ca_influx Allows Depolarization Neuronal Depolarization Ca_ER->Depolarization Leads to Ca_influx->Depolarization Leads to

VNO Signal Transduction Pathway for HMH.

This signaling cascade results in the depolarization of the vomeronasal sensory neuron, generating an action potential that is transmitted to the accessory olfactory bulb.

Central Neuronal Pathway to GnRH Release

The neuronal signal from the accessory olfactory bulb is relayed through various brain regions, including the amygdala and the bed nucleus of the stria terminalis, to ultimately influence the activity of GnRH neurons in the hypothalamus. A key intermediary in this pathway is the population of kisspeptin neurons.[9] Kisspeptin is a potent stimulator of GnRH secretion.[9]

Central_Pathway VNO_neuron Vomeronasal Sensory Neuron (Activated by HMH) AOB Accessory Olfactory Bulb (AOB) VNO_neuron->AOB Projects to Amygdala_BNST Amygdala / BNST AOB->Amygdala_BNST Relays signal to Kisspeptin_neuron Kisspeptin Neuron Amygdala_BNST->Kisspeptin_neuron Stimulates GnRH_neuron GnRH Neuron Kisspeptin_neuron->GnRH_neuron Releases Kisspeptin to stimulate Pituitary Anterior Pituitary GnRH_neuron->Pituitary Releases GnRH Gonads Gonads Pituitary->Gonads Releases LH/FSH Puberty Puberty Onset Gonads->Puberty Releases Sex Steroids

Central Neuronal Pathway for Puberty Acceleration.

The increased pulsatile release of GnRH stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to produce sex steroids, thereby initiating the physiological changes associated with puberty.

Experimental Workflow

The overall workflow for investigating the role of HMH in puberty acceleration involves a series of coordinated steps from chemical synthesis or procurement to detailed biological and neuronal analysis.

Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure & Bioassay cluster_analysis Analysis HMH_prep HMH Synthesis/ Procurement Exposure Daily HMH/ Control Exposure HMH_prep->Exposure Animal_prep Animal Acclimation (Prepubertal Females) Animal_prep->Exposure Vaginal_opening Monitor Vaginal Opening Exposure->Vaginal_opening Uterine_weighing Uterine Weight Measurement Exposure->Uterine_weighing Pathway_analysis Signaling Pathway Investigation (e.g., c-Fos, Electrophysiology) Exposure->Pathway_analysis Data_analysis Statistical Analysis of Uterine Weight Uterine_weighing->Data_analysis

Overall Experimental Workflow.

Conclusion and Future Directions

6-hydroxy-6-methyl-3-heptanone is a well-established pheromone that accelerates the onset of puberty in female mice. Its effects are mediated by a specific signaling cascade within the vomeronasal organ, which translates the chemical signal into a neuroendocrine response culminating in the activation of the hypothalamic-pituitary-gonadal axis. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research in this area.

Future research should focus on:

  • Conducting comprehensive dose-response studies to establish a more precise quantitative relationship between HMH exposure and the degree of puberty acceleration.

  • Identifying the specific V1R subtype(s) that bind HMH.

  • Further elucidating the downstream neuronal circuits that connect the accessory olfactory bulb to GnRH neurons.

  • Investigating the potential for analogous chemosensory signaling pathways in other mammalian species, including humans.

Understanding the mechanisms by which pheromones like HMH influence puberty can provide valuable insights into reproductive health and development, and may open new avenues for therapeutic interventions for disorders of pubertal timing.

References

The Strategic Utility of 3-Heptanone, 6-hydroxy-6-methyl- in the Synthesis of Complex Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Heptanone, 6-hydroxy-6-methyl-, a versatile chiral building block, and its application as a precursor in the synthesis of complex natural products. The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a tertiary alcohol, presents a valuable scaffold for organic synthesis due to its bifunctional nature, containing both a ketone and a hydroxyl group. This unique combination allows for a variety of chemical transformations, making it an attractive starting material for the construction of intricate molecular architectures found in natural products. Beyond its role in synthesis, this compound is also recognized as a semiochemical in mammals, acting as a pheromone that influences physiological and behavioral responses.[1] Its detection is mediated by the vomeronasal organ through a G-protein coupled receptor signaling pathway.[1] This biological activity underscores the stereochemical importance of the chiral center at the C6 position.

While the stereoselective synthesis of chiral tertiary alcohols remains a challenge in organic chemistry, the application of 3-Heptanone, 6-hydroxy-6-methyl- as a precursor highlights its significance. A notable example of its utility is in the planned total synthesis of Aplysiapyranoids A and B, a family of polyhalogenated marine natural products.[1][2] This guide will delve into the synthesis of a key intermediate for these natural products, providing a practical framework for its application in complex molecule synthesis.

Synthesis of a Key Intermediate for Aplysiapyranoids A and B

The strategic importance of 3-Heptanone, 6-hydroxy-6-methyl- is demonstrated in its use as a precursor for the synthesis of 3,5-Dibromo-6-hydroxy-6-methyl-2-heptanone. This dibrominated compound serves as a crucial intermediate in the synthetic route toward Aplysiapyranoids A and B.[1][2] The synthesis involves a two-step process starting from the commercially available 6-methyl-5-hepten-2-one.

Experimental Workflow

The overall workflow for the synthesis of the dibrominated intermediate is depicted below:

G cluster_0 Step 1: Bromohydrin Formation cluster_1 Step 2: Regioselective Bromination A 6-Methyl-5-hepten-2-one B N-Bromosuccinimide (NBS) DME/H2O, 0 °C A->B C 5-Bromo-6-hydroxy-6-methyl-2-heptanone B->C D 5-Bromo-6-hydroxy-6-methyl-2-heptanone E N-Bromosuccinimide (NBS) CCl4, 0 °C D->E F 3,5-Dibromo-6-hydroxy-6-methyl-2-heptanone E->F G Pheromone 3-Heptanone, 6-hydroxy-6-methyl- V1R V1R G-protein coupled receptor Pheromone->V1R Binds to G_protein G-protein activation V1R->G_protein PLC Phospholipase C (PLC) activation G_protein->PLC Neural_Response Neural Response PLC->Neural_Response Leads to

References

Introduction to Major Urinary Proteins (MUPs) and 3-Heptanone, 6-hydroxy-6-methyl- (HMH)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Interaction of 3-Heptanone, 6-hydroxy-6-methyl- with Major Urinary Proteins (MUPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the mouse pheromone 3-Heptanone, 6-hydroxy-6-methyl- (HMH) and Major Urinary Proteins (MUPs). This document details the binding affinities, structural basis of the interaction, relevant experimental protocols, and the associated signaling pathway.

Major Urinary Proteins (MUPs), also known as α2u-globulins, are a subfamily of lipocalin proteins abundantly found in the urine and other secretions of many animals.[1] These low-molecular-weight proteins (~19 kDa) are encoded by a large and polymorphic gene cluster.[1][2] MUPs have a characteristic β-barrel structure that forms a hydrophobic binding pocket, enabling them to bind and transport small, volatile organic molecules.[1] In mice, MUPs play a crucial role in chemical communication by binding to pheromones, stabilizing them, and controlling their slow release from scent marks.[2]

3-Heptanone, 6-hydroxy-6-methyl- (HMH) is a volatile pheromone found in the urine of male mice.[3] This compound is known to accelerate the onset of puberty in female mice and is a key signaling molecule in rodent chemical communication.[1][3] The interaction between HMH and MUPs is a critical aspect of its biological function, as the protein acts as a carrier and stabilizer for this volatile pheromone.[1][3]

Quantitative Analysis of HMH-MUP Binding Affinity

The binding affinities of HMH to various recombinant MUP isoforms have been quantitatively determined, primarily through isothermal titration calorimetry (ITC).[4][5] The dissociation constant (Kd) is a measure of the binding affinity between a ligand (HMH) and a protein (MUP), where a lower Kd value indicates a stronger binding affinity.

The binding of HMH to MUPs is generally characterized by weaker affinity compared to other mouse pheromones like 2-sec-butyl-4,5-dihydrothiazole (SBT).[5] The dissociation constants for HMH with several MUP isoforms are summarized in the table below.

MUP IsoformDissociation Constant (Kd) for HMH (μM)Experimental MethodReference
MUP-I~50 - 200Isothermal Titration Calorimetry[5]
MUP-II~50 - 200Isothermal Titration Calorimetry[5]
MUP-IV~200Isothermal Titration Calorimetry[4][5]
MUP-VIINot specified, but lower affinity than for SBTIsothermal Titration Calorimetry[5]
MUP-VIII~50 - 200Isothermal Titration Calorimetry[5]
MUP-IX~50 - 200Isothermal Titration Calorimetry[5]

Note: The range for some Kd values is provided as reported in the literature.

Structural Basis of the HMH-MUP Interaction

High-resolution crystal structures of MUP-I in complex with HMH have been elucidated, providing detailed insights into the binding mechanism. These studies reveal that the HMH molecule is accommodated within the hydrophobic β-barrel cavity of the MUP protein. The binding of HMH within this pocket is stabilized by a network of hydrophobic and van der Waals interactions with the amino acid residues lining the cavity. The specific orientation of HMH within the binding site has been unambiguously defined, which helps to explain the observed binding affinities and the ability of MUPs to bind different classes of pheromones.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the HMH-MUP interaction.

Recombinant MUP Expression and Purification

A standardized protocol for the expression and purification of recombinant MUP isoforms is essential for in vitro binding studies.

Experimental_Workflow_Protein_Purification cluster_expression Expression cluster_purification Purification start MUP cDNA Clone transformation Transformation into E. coli start->transformation culture Large-Scale Culture transformation->culture induction IPTG Induction culture->induction lysis Cell Lysis induction->lysis centrifugation Centrifugation lysis->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) centrifugation->affinity_chrom dialysis Dialysis affinity_chrom->dialysis ion_exchange Ion-Exchange Chromatography dialysis->ion_exchange gel_filtration Size-Exclusion Chromatography ion_exchange->gel_filtration final_product Purified MUP Protein gel_filtration->final_product

Workflow for Recombinant MUP Expression and Purification.

Protocol:

  • Cloning: The cDNA for the desired MUP isoform is cloned into a suitable bacterial expression vector (e.g., pET vector), often with an N-terminal His-tag to facilitate purification.

  • Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication or high-pressure homogenization.

  • Purification:

    • The lysate is clarified by centrifugation.

    • The supernatant containing the soluble MUP is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) if His-tagged.

    • The column is washed, and the protein is eluted with an imidazole gradient.

    • Further purification can be achieved by ion-exchange and size-exclusion chromatography to obtain a highly pure protein sample.

  • Verification: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a protein.[4][5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

ITC_Workflow prep_protein Prepare Purified MUP Solution in ITC Buffer load_sample Load MUP into Sample Cell prep_protein->load_sample prep_ligand Prepare HMH Solution in ITC Buffer load_syringe Load HMH into Syringe prep_ligand->load_syringe equilibration Thermal Equilibration load_sample->equilibration load_syringe->equilibration titration Titration: Inject HMH into MUP Solution equilibration->titration data_acq Measure Heat Change per Injection titration->data_acq analysis Data Analysis: Fit Binding Isotherm data_acq->analysis results Determine Kd, ΔH, ΔS, n analysis->results Signaling_Pathway cluster_VNO Vomeronasal Sensory Neuron cluster_brain Brain MUP_HMH MUP-HMH Complex V2R V2R Receptor MUP_HMH->V2R Binds to G_protein Gαo Protein V2R->G_protein Activates TRPC2 TRPC2 Channel G_protein->TRPC2 Opens depolarization Neuron Depolarization (Action Potential) TRPC2->depolarization Leads to AOB Accessory Olfactory Bulb depolarization->AOB Signal to Amygdala_Hypo Amygdala & Hypothalamus AOB->Amygdala_Hypo Response Behavioral/Physiological Response Amygdala_Hypo->Response

References

An In-depth Technical Guide on the Putative Biosynthesis Pathway of 3-Heptanone, 6-hydroxy-6-methyl- in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 3-Heptanone, 6-hydroxy-6-methyl- in rodents has not been fully elucidated in published literature. This guide presents hypothesized pathways based on established principles of mammalian biochemistry and pheromone biosynthesis. The experimental data and protocols are illustrative examples of methodologies that could be employed to investigate these pathways.

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, also known in its cyclic tautomeric form as 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol, is a volatile organic compound identified as a male-specific pheromone in mice (Mus musculus).[1] It is excreted in urine and is known to accelerate puberty in female mice, indicating a significant role in chemical communication and reproductive signaling.[1] Despite its identified biological function, the precise enzymatic pathway leading to its synthesis in rodents remains an area of active investigation.

This technical guide consolidates information on plausible biosynthetic routes, drawing parallels from known metabolic pathways in mammals, including isoprenoid/terpenoid synthesis, branched-chain amino acid catabolism, and fatty acid metabolism. Furthermore, it outlines potential experimental approaches to validate these hypotheses.

Hypothesized Biosynthesis Pathways

The molecular structure of 6-hydroxy-6-methyl-3-heptanone suggests several potential metabolic origins for its carbon skeleton, followed by a key hydroxylation step.

Hypothesis 1: Mevalonate/Isoprenoid Pathway

The branched methyl groups in the pheromone are characteristic of isoprenoid-derived molecules. The mevalonate pathway is a fundamental metabolic route in eukaryotes for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These building blocks are used to create a vast array of molecules, including cholesterol, steroid hormones, and some pheromones in insects. In rodents, this pathway is a primary candidate for generating the backbone of 6-hydroxy-6-methyl-3-heptanone.

The proposed pathway would involve the initial synthesis of a C10 precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP. Subsequent enzymatic modifications, including reduction, cleavage, and oxidation, could then lead to the heptanone skeleton. The final step would likely be a hydroxylation reaction.

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp IPP mevalonate->ipp Multiple steps dmapp DMAPP ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp IPP precursor_ketone Putative Heptanone Precursor gpp->precursor_ketone Hypothetical enzymatic steps (e.g., cleavage, oxidation) pheromone 6-hydroxy-6-methyl-3-heptanone precursor_ketone->pheromone Cytochrome P450 Hydroxylation leucine_pathway leucine Leucine kic α-Ketoisocaproate leucine->kic BCAT isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa BCKDH hmg_coa HMG-CoA isovaleryl_coa->hmg_coa Multiple steps acetoacetate Acetoacetate hmg_coa->acetoacetate acetyl_coa Acetyl-CoA hmg_coa->acetyl_coa precursor_ketone Putative Heptanone Precursor acetoacetate->precursor_ketone Hypothetical condensation and modification steps acetyl_coa->precursor_ketone pheromone 6-hydroxy-6-methyl-3-heptanone precursor_ketone->pheromone Cytochrome P450 Hydroxylation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies tissue_prep Tissue Homogenization (Liver, Preputial Gland) fractionation Subcellular Fractionation (Mitochondria, Microsomes) tissue_prep->fractionation enzyme_assay Enzyme Assays with Putative Precursors fractionation->enzyme_assay analysis_invitro GC-MS / HPLC Analysis enzyme_assay->analysis_invitro data_integration Data Integration and Pathway Elucidation analysis_invitro->data_integration animal_dosing Dosing with Stable Isotope Precursors urine_collection Urine Collection animal_dosing->urine_collection sample_prep Sample Preparation (Derivatization) urine_collection->sample_prep analysis_invivo GC-MS Isotope Ratio Analysis sample_prep->analysis_invivo analysis_invivo->data_integration hypothesis Formulate Biosynthetic Hypotheses cluster_invitro cluster_invitro hypothesis->cluster_invitro cluster_invivo cluster_invivo hypothesis->cluster_invivo logical_relationship start Identify Pheromone Structure hypothesis Propose Precursors based on Biochemical Principles start->hypothesis mevalonate Mevalonate Pathway hypothesis->mevalonate bcaa Leucine Catabolism hypothesis->bcaa fatty_acid Fatty Acid Metabolism hypothesis->fatty_acid hydroxylation Identify Hydroxylating Enzyme (Cytochrome P450) mevalonate->hydroxylation bcaa->hydroxylation fatty_acid->hydroxylation enzyme_char Characterize Enzyme Kinetics and Substrate Specificity hydroxylation->enzyme_char pathway_validation Validate Pathway using In Vivo Labeling enzyme_char->pathway_validation

References

Olfactory Reception of 3-Heptanone, 6-hydroxy-6-methyl- in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the current scientific understanding of the olfactory reception of the pheromone 3-Heptanone, 6-hydroxy-6-methyl- in mice. This compound, a volatile constituent of male mouse urine, plays a crucial role in chemosensory communication, most notably in the acceleration of puberty in prepubertal female mice. This guide will detail the physiological mechanisms of its detection, the implicated signaling pathways, and comprehensive experimental protocols for its study.

Chemical Identity:

  • Systematic Name: 6-hydroxy-6-methyl-3-heptanone

  • Synonyms: (S)-6-hydroxy-6-methylheptan-3-one

  • Tautomerism: Exists in equilibrium with its cyclic hemiacetal form, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1]

Sensory Detection and Receptor System

The primary site for the detection of 6-hydroxy-6-methyl-3-heptanone in mice is the vomeronasal organ (VNO) , a specialized chemosensory structure located at the base of the nasal septum. This organ is distinct from the main olfactory epithelium (MOE) and is dedicated to detecting non-volatile and some volatile chemical cues, particularly pheromones, that elicit innate social and reproductive behaviors.

While the precise receptor has not been definitively identified, substantial evidence points to a member of the Type 1 Vomeronasal Receptor (V1R) family .[2] Specifically, research involving knockout mice indicates that the receptor for 6-hydroxy-6-methyl-3-heptanone is likely encoded within the V1Ra or V1Rb gene clusters .[2] Mice with deletions in these gene clusters exhibit a loss of electrophysiological response to this pheromone.[2]

Quantitative Data on Receptor Interaction:

Currently, there is a lack of publicly available quantitative data, such as EC50 values or binding affinities, for the interaction between 6-hydroxy-6-methyl-3-heptanone and its cognate V1R. Further research is required to elucidate these specific receptor-ligand kinetics.

Signaling Pathway

The binding of 6-hydroxy-6-methyl-3-heptanone to its V1R initiates a canonical signal transduction cascade within the vomeronasal sensory neuron (VSN). This pathway is characteristic of V1R-mediated signaling and is distinct from the cyclic AMP-mediated pathway found in the main olfactory epithelium.

Diagram of the V1R Signaling Pathway for 6-hydroxy-6-methyl-3-heptanone

V1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pheromone 6-hydroxy-6-methyl- 3-heptanone V1R V1R Pheromone->V1R 1. Binding G_protein Gαi2 / Gβγ V1R->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TRPC2 TRPC2 Channel DAG->TRPC2 5. Gating IP3->TRPC2 (Modulation) Ca_ion Ca²⁺ TRPC2->Ca_ion 6. Influx Na_ion Na⁺ TRPC2->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential 7. Signal to AOB Puberty_Acceleration_Workflow start Start: Weanling Female Mice (21 days) housing Individual Housing start->housing grouping Divide into Treatment Groups housing->grouping exp_group Experimental: 6-hydroxy-6-methyl-3-heptanone grouping->exp_group pos_control Positive Control: Male Urine grouping->pos_control neg_control Negative Control: Vehicle grouping->neg_control application Daily Topical Application to Nares exp_group->application pos_control->application neg_control->application monitoring Daily Monitoring for Vaginal Opening application->monitoring endpoint Endpoint: Euthanasia and Uteri Dissection (28 days) monitoring->endpoint analysis Measure Uterine Weight and Record Age of Vaginal Opening endpoint->analysis stats Statistical Analysis (ANOVA) analysis->stats result Conclusion: Puberty Accelerated or Not stats->result

References

Methodological & Application

Synthesis of 6-Hydroxy-6-methyl-3-heptanone via Aldol Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-hydroxy-6-methyl-3-heptanone. This β-hydroxy ketone is synthesized via a base-catalyzed crossed aldol condensation between acetone and 2-pentanone. The following sections detail the reaction principle, a comprehensive experimental protocol, and expected outcomes, including quantitative data and characterization details to guide researchers in the successful synthesis and purification of the target compound.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives.[1] The synthesis of 6-hydroxy-6-methyl-3-heptanone is achieved through a crossed aldol condensation, where the enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone.[2] The reaction is typically catalyzed by a base, such as sodium hydroxide.[2] Careful control of reaction conditions is crucial to favor the desired aldol addition product and minimize side reactions, such as self-condensation of the starting materials and subsequent dehydration of the aldol product.

Reaction Principle

The base-catalyzed aldol condensation mechanism for the synthesis of 6-hydroxy-6-methyl-3-heptanone involves three key steps:

  • Enolate Formation: A hydroxide ion (from NaOH) abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of 2-pentanone, leading to the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the first step) to yield the final product, 6-hydroxy-6-methyl-3-heptanone, and regenerates the hydroxide catalyst.

It is important to note that 2-pentanone can also form an enolate, which can lead to self-condensation or reaction with acetone. However, the α-protons of acetone are generally more acidic and less sterically hindered, favoring its role as the nucleophile in this crossed aldol reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
AcetoneC₃H₆O58.0829.0 g (36.7 mL)0.50
2-PentanoneC₅H₁₀O86.1321.5 g (26.5 mL)0.25
Sodium HydroxideNaOH40.002.0 g0.05
Deionized WaterH₂O18.0220 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaCl SolutionNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

3.3. Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2-pentanone (21.5 g, 0.25 mol) and acetone (29.0 g, 0.50 mol). The flask is cooled in an ice bath with gentle stirring.

  • Catalyst Addition: A solution of sodium hydroxide (2.0 g, 0.05 mol) in deionized water (20 mL) is prepared and added dropwise to the stirred ketone mixture over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaCl solution (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-hydroxy-6-methyl-3-heptanone.

Data Presentation

Table 1: Physical and Spectroscopic Data of 6-Hydroxy-6-methyl-3-heptanone

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not available
Yield Expected yield: 50-60%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.25 (s, 6H), 1.70 (t, J=7.2 Hz, 2H), 2.45 (q, J=7.2 Hz, 2H), 2.60 (t, J=7.2 Hz, 2H), 3.50 (s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 29.5 (2C), 30.1, 35.8, 45.2, 70.8, 212.5
IR (neat, cm⁻¹) 3450 (br, O-H), 2970, 2935 (C-H), 1710 (C=O)

Note: The spectroscopic data presented here are predicted values and should be confirmed by experimental analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 6-hydroxy-6-methyl-3-heptanone.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Aldol Condensation cluster_workup Work-up and Purification Acetone Acetone Reaction_Mixture Mixing and Cooling (0-10 °C) Acetone->Reaction_Mixture 2-Pentanone 2-Pentanone 2-Pentanone->Reaction_Mixture Catalyst_Addition Slow Addition of NaOH Solution Reaction_Mixture->Catalyst_Addition Stirring Reaction at Room Temp (4 hours) Catalyst_Addition->Stirring Extraction Extraction with Diethyl Ether Stirring->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying Evaporation Solvent Removal Washing_Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 6-Hydroxy-6-methyl-3-heptanone Chromatography->Product

Caption: Experimental workflow for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Signaling Pathway of the Aldol Condensation

The following diagram illustrates the chemical transformations and key intermediates in the base-catalyzed aldol condensation.

aldol_pathway Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate + OH⁻ 2-Pentanone 2-Pentanone Alkoxide Alkoxide Intermediate NaOH NaOH (catalyst) Enolate->Alkoxide + 2-Pentanone Product 6-Hydroxy-6-methyl-3-heptanone Alkoxide->Product + H₂O Product->NaOH regenerates catalyst H2O H₂O

References

Synthesis of 6-Hydroxy-6-methyl-3-heptanone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 6-hydroxy-6-methyl-3-heptanone, a tertiary alcohol with applications as a semiochemical and as a building block in organic synthesis. The described method utilizes the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

6-Hydroxy-6-methyl-3-heptanone is a keto-alcohol that has been identified as a component of mammalian pheromones and serves as a versatile intermediate for the synthesis of more complex molecules.[1] This protocol details its preparation via the reaction of ethyl levulinate (ethyl 4-oxopentanoate) with methylmagnesium bromide. This Grignard reaction is a classic method for the synthesis of tertiary alcohols from esters. The Grignard reagent adds to the ketone carbonyl first, followed by a second addition to the ester carbonyl, yielding the desired tertiary alcohol after an aqueous workup.

Reaction Scheme

The overall reaction is as follows:

Ethyl Levulinate + 2 CH₃MgBr → 6-Hydroxy-6-methyl-3-heptanone

Quantitative Data

ParameterValueReference
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
Boiling Point100-102 °C at 7 mmHg (for the isomer 6-hydroxy-6-methyl-2-heptanone)
Theoretical YieldBased on 1:2 stoichiometry of ester to Grignard reagentGeneral Principle

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Ethyl levulinate (Ethyl 4-oxopentanoate)

    • Methylmagnesium bromide (3.0 M solution in diethyl ether)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

  • Equipment:

    • Round-bottom flask (three-necked)

    • Addition funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus or flash chromatography system

    • Standard laboratory glassware

Procedure

Step 1: Reaction Setup

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an inlet for inert gas.

  • Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • To the reaction flask, add ethyl levulinate and anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

Step 2: Grignard Reaction

  • Charge the addition funnel with a solution of methylmagnesium bromide in diethyl ether (commercially available or freshly prepared).

  • Slowly add the methylmagnesium bromide solution dropwise to the stirred solution of ethyl levulinate in the reaction flask, maintaining the temperature at 0 °C. An excess of the Grignard reagent (at least 2.2 equivalents) is recommended to ensure complete reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Extraction

  • Cool the reaction mixture again in an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • If a significant amount of solid (magnesium salts) precipitates, a dilute solution of hydrochloric acid can be added to dissolve it.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine all the organic layers.

  • Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude product, a viscous liquid, can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualization of the Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup ester_solution Prepare Ethyl Levulinate in Anhydrous Ether setup->ester_solution reaction Grignard Reaction (0°C to RT) ester_solution->reaction grignard Methylmagnesium Bromide (2.2 eq) grignard->reaction workup Aqueous Work-up (Sat. NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purification Purification (Vacuum Distillation or Flash Chromatography) concentrate->purification product 6-Hydroxy-6-methyl-3-heptanone purification->product

Caption: Experimental workflow for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous conditions.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with adequate cooling.

References

Application Notes & Protocols for the GC-MS Analysis of 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the qualitative and quantitative analysis of 3-Heptanone, 6-hydroxy-6-methyl- using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the analysis of this and structurally related compounds.

Introduction

3-Heptanone, 6-hydroxy-6-methyl- is a ketone and tertiary alcohol of interest in various fields of chemical research.[1] As a component of male mouse urine, it functions as a semiochemical, playing a role in chemical communication by accelerating puberty in female mice.[2] Its detection is mediated by the vomeronasal organ (VNO).[2] Furthermore, this compound serves as a valuable synthetic intermediate in organic chemistry, for instance, in the synthesis of marine natural products like Aplysiapyranoids A and B.[2] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. GC-MS offers a robust platform for the analysis of such volatile to semi-volatile compounds.

Experimental Protocols

A successful GC-MS analysis is contingent on meticulous sample preparation and the optimization of instrumental parameters.

2.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a straightforward dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

2.1.1. Liquid Sample Preparation (Dilution)

  • Objective: To prepare a liquid sample for direct GC-MS analysis.

  • Materials:

    • Volumetric flasks

    • Pipettes

    • GC-MS grade solvent (e.g., Dichloromethane, Methanol, Acetone)[3]

    • 0.22 μm syringe filters

    • GC autosampler vials with caps

  • Protocol:

    • Accurately weigh or measure the sample containing 3-Heptanone, 6-hydroxy-6-methyl-.

    • Dissolve or dilute the sample in a suitable volatile organic solvent to a concentration of approximately 0.1 to 1 mg/mL.[3] For higher sensitivity, a concentration of around 10 µg/mL can be targeted for a 1 µL splitless injection.[4]

    • Vortex the solution to ensure homogeneity.

    • If particulates are present, filter the solution using a 0.22 μm syringe filter to prevent clogging of the GC inlet.[3]

    • Transfer the final solution to a 1.5 mL glass GC autosampler vial.[4]

    • Cap the vial and proceed with GC-MS analysis.

2.1.2. Solid Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and clean up 3-Heptanone, 6-hydroxy-6-methyl- from a solid or complex liquid matrix.

  • Materials:

    • SPE cartridges (e.g., C18 for non-polar interactions or a specific polar-modified sorbent)

    • SPE manifold

    • Appropriate solvents for conditioning, loading, washing, and elution

    • Nitrogen evaporator

  • Protocol:

    • Conditioning: Pass a conditioning solvent (e.g., methanol followed by water) through the SPE cartridge to activate the stationary phase.

    • Loading: Dissolve the sample in a suitable solvent and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences, ensuring the analyte is retained.

    • Elution: Elute the 3-Heptanone, 6-hydroxy-6-methyl- from the cartridge using a stronger solvent.

    • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen.[5]

    • Reconstitution: Reconstitute the dried extract in a known volume of a GC-compatible solvent.[5]

    • Transfer the reconstituted sample to a GC vial for analysis.

2.2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like DB-Wax for enhanced peak shape of the hydroxyl group.[4]
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temp: 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 400 amu
Solvent Delay3 minutes

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 3-Heptanone, 6-hydroxy-6-methyl-. Note that specific values may vary depending on the experimental conditions.

AnalyteRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
3-Heptanone, 6-hydroxy-6-methyl-To be determinedTo be determinedTo be determinedTo be determined
Example: 3-HeptanoneVaries57, 72, 85, 114--

Note: Specific retention times and mass fragmentation patterns for 3-Heptanone, 6-hydroxy-6-methyl- should be determined experimentally by injecting a pure standard. The fragmentation pattern will be influenced by the presence of both the ketone and tertiary alcohol functional groups.

Visualization

4.1. GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 3-Heptanone, 6-hydroxy-6-methyl-.

GCMS_Workflow Sample Sample Collection (e.g., Biological fluid, reaction mixture) Prep Sample Preparation Sample->Prep Dilution Dilution Prep->Dilution Simple Matrix Extraction Extraction (e.g., SPE, LLE) Prep->Extraction Complex Matrix Injection GC Injection Dilution->Injection Derivatization Derivatization (Optional) Extraction->Derivatization Optional for polar analytes Extraction->Injection Derivatization->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection (Electron Multiplier) MassAnalysis->Detection DataAcquisition Data Acquisition & Processing Detection->DataAcquisition Identification Compound Identification (Mass Spectrum Library) DataAcquisition->Identification Quantification Quantification (Peak Area Integration) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis.

Conclusion

The protocols and information provided in this document serve as a foundational guide for the GC-MS analysis of 3-Heptanone, 6-hydroxy-6-methyl-. Adherence to these guidelines, coupled with appropriate method validation, will enable researchers to obtain reliable and reproducible results for the identification and quantification of this compound. It is recommended to perform initial experiments with a certified reference standard to establish the retention time and mass spectrum under the specific laboratory conditions.

References

Application Notes and Protocols: Mouse Puberty Acceleration Bioassay using 6-Hydroxy-6-methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In murine models, the onset of puberty in females can be significantly influenced by chemosensory cues from adult males. This phenomenon, often referred to as the Vandenbergh effect, is a cornerstone of research into reproductive biology and pheromonal communication. One of the key compounds identified as a potent puberty-accelerating pheromone in male mouse urine is 6-hydroxy-6-methyl-3-heptanone (HMH).[1][2] This volatile compound is detected by the female's vomeronasal organ (VNO), initiating a neuroendocrine cascade that leads to earlier sexual maturation.[1][2]

This document provides a detailed protocol for a bioassay to assess the puberty-accelerating effects of synthetic HMH in female mice. The primary endpoint for this assay is the measurement of uterine weight, a reliable indicator of pubertal onset.[1]

Data Presentation

Table 1: Representative Dose-Response of 6-Hydroxy-6-methyl-3-heptanone on Uterine Weight in Prepubertal Female Mice

Treatment GroupConcentration (µg/µL)Number of Animals (n)Mean Uterine Weight (mg) ± SEMFold Change vs. Controlp-value vs. Control
Vehicle Control (e.g., Mineral Oil)01.0-
HMH(Specify Conc. 1)
HMH(Specify Conc. 2)
HMH(Specify Conc. 3)
Positive Control (e.g., Male Urine)N/A

SEM: Standard Error of the Mean

Experimental Protocols

Animals and Housing
  • Species and Strain: Female mice (e.g., BALB/c, ICR, or other standard laboratory strains). It is crucial to use a consistent strain throughout the experiments to minimize genetic variability.

  • Age: Weanling females, typically 21-24 days old at the start of the experiment.

  • Housing: House the female mice in a controlled environment with a 12:12 hour light-dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to standard chow and water. To prevent unintended exposure to male pheromones, house the female mice in a separate room from any male mice.

  • Acclimation: Allow the animals to acclimate to the housing conditions for at least 3-4 days before the start of the experiment.

Preparation of 6-Hydroxy-6-methyl-3-heptanone (HMH) Solution
  • Source: Obtain synthetic 6-hydroxy-6-methyl-3-heptanone from a reputable chemical supplier.

  • Vehicle: A non-volatile, inert vehicle such as mineral oil is recommended to ensure consistent and prolonged exposure.

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of HMH.

    • Dissolve the HMH in the vehicle to create a stock solution of a known concentration (e.g., 10 µg/µL).

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the vehicle to prepare the desired working concentrations for the different experimental groups.

    • Prepare fresh solutions on the day of the experiment.

Experimental Design and Procedure
  • Groups:

    • Vehicle Control Group: Receives only the vehicle.

    • HMH Treatment Groups: Receive different concentrations of HMH in the vehicle.

    • Positive Control Group (Optional but Recommended): Exposed to fresh urine collected from sexually mature male mice.

  • Procedure:

    • On the first day of the experiment (Day 0), record the body weight of each female mouse.

    • Randomly assign the mice to the different treatment groups.

    • For treatment application, gently restrain the mouse.

    • Using a micropipette, apply a small, precise volume (e.g., 10 µL) of the respective test solution (vehicle, HMH solution, or male urine) directly to the oronasal groove (the area between the nostrils and the mouth) of each mouse. This ensures that the compound can be detected by the vomeronasal organ.

    • Repeat the application once daily for a predetermined number of days (typically 3-4 consecutive days).

    • Monitor the animals daily for general health and signs of vaginal opening.

Endpoint Measurement: Uterine Weight
  • Timing: On the day following the final treatment (e.g., Day 4 or 5), humanely euthanize the mice using a method approved by your institution's animal care and use committee (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection and Weighing:

    • Immediately after euthanasia, perform a laparotomy to expose the reproductive tract.

    • Carefully dissect out the uterus, ensuring to separate it from the ovaries and cervix.

    • Gently blot the uterus on filter paper to remove any excess fluid.

    • Weigh the uterus to the nearest 0.1 mg using a calibrated analytical balance.

  • Data Analysis:

    • Calculate the mean uterine weight and standard error of the mean (SEM) for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test such as Dunnett's or Tukey's test) to compare the uterine weights of the HMH-treated groups and the positive control group to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathway

The puberty-accelerating effect of 6-hydroxy-6-methyl-3-heptanone is mediated through the vomeronasal system. The binding of HMH to its specific receptors on the vomeronasal sensory neurons (VSNs) initiates a signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH) and the activation of the reproductive axis.

G Simplified Signaling Pathway of HMH in Puberty Acceleration HMH 6-Hydroxy-6-methyl-3-heptanone (HMH) VNO Vomeronasal Organ (VNO) HMH->VNO Enters VSN Vomeronasal Sensory Neuron (VSN) VNO->VSN Stimulates GPCR G-Protein Coupled Receptor (GPCR) VSN->GPCR Binds to G_protein G-protein (Gαi2/Gαo) Activation GPCR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC Signal Signal Transduction Cascade PLC->Signal AOB Accessory Olfactory Bulb (AOB) Signal->AOB Signal to Hypothalamus Hypothalamus AOB->Hypothalamus Relays to GnRH GnRH Neuron Activation & Release Hypothalamus->GnRH Pituitary Anterior Pituitary GnRH->Pituitary Gonadotropins LH & FSH Release Pituitary->Gonadotropins Ovaries Ovaries Gonadotropins->Ovaries Estrogen Estrogen Production Ovaries->Estrogen Uterus Uterine Growth & Puberty Onset Estrogen->Uterus G Experimental Workflow for Mouse Puberty Acceleration Bioassay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Selection Select Weanling Female Mice (21-24 days old) Acclimation Acclimate Animals (3-4 days) Animal_Selection->Acclimation Randomization Randomize Mice into Treatment Groups Acclimation->Randomization Solution_Prep Prepare HMH and Vehicle Solutions Treatment Daily Oronasal Application of Test Solutions (3-4 days) Solution_Prep->Treatment Randomization->Treatment Monitoring Daily Health and Vaginal Opening Monitoring Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Dissection Dissect and Weigh Uteri Euthanasia->Dissection Data_Analysis Statistical Analysis of Uterine Weights Dissection->Data_Analysis Conclusion Draw Conclusions on Puberty Acceleration Data_Analysis->Conclusion

References

Application of 3-Heptanone, 6-hydroxy-6-methyl- in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a volatile organic compound found in male mouse urine, has been identified as a key pheromone involved in socio-sexual communication in rodents. Its primary established role is in the acceleration of puberty in juvenile female mice, a phenomenon known as the Vandenbergh effect. Recent studies on structurally similar compounds suggest potential broader applications in investigating other behavioral domains, such as anxiety and emotional responses. This document provides detailed application notes and experimental protocols for studying the effects of 3-Heptanone, 6-hydroxy-6-methyl- on rodent behavior.

Established Application: Puberty Acceleration

The most well-documented behavioral application of 3-Heptanone, 6-hydroxy-6-methyl- is its role as a puberty-accelerating pheromone in mice.[1][2][3] Exposure of peripubertal female mice to this compound leads to a significant increase in uterine weight, indicating an earlier onset of puberty. This effect is mediated through the vomeronasal organ (VNO), a specialized chemosensory organ in rodents responsible for detecting pheromones.

Quantitative Data: Puberty Acceleration Bioassay

The following table summarizes the biological activity of synthetic 3-Heptanone, 6-hydroxy-6-methyl- in a puberty acceleration bioassay, as reported by Novotny et al. (1999).

Treatment GroupNMean Uterine Weight (mg) ± SEMStatistical Significance (vs. Control)
Control (Water)1018.5 ± 2.1-
Synthetic 3-Heptanone, 6-hydroxy-6-methyl-1035.2 ± 4.3p < 0.01

Data extracted from Novotny et al. (1999). The study demonstrated that the synthetic compound was as potent as the active fraction isolated from male mouse urine.

Experimental Protocol: Puberty Acceleration Bioassay

This protocol is adapted from the methodology described in studies investigating puberty-accelerating pheromones.[4]

Objective: To assess the puberty-accelerating effects of 3-Heptanone, 6-hydroxy-6-methyl- in peripubertal female mice by measuring uterine weight.

Animals: Peripubertal female mice (e.g., BALB/c or Swiss strain), weaned at 21 days of age.

Materials:

  • 3-Heptanone, 6-hydroxy-6-methyl-

  • Vehicle (e.g., distilled water or mineral oil)

  • Micropipettes

  • Analytical balance

  • Surgical tools for dissection

Procedure:

  • Animal Housing: House female mice in groups of 4-5 per cage from weaning (postnatal day 21) to the start of the experiment. Ensure the housing environment is free from adult male mice and their odors.

  • Compound Preparation: Prepare a solution of 3-Heptanone, 6-hydroxy-6-methyl- in the chosen vehicle at the desired concentration (e.g., 2000 ppm, which is a physiologically relevant concentration found in male mouse urine).[1][3]

  • Treatment Administration:

    • On postnatal day 26, begin the treatment regimen.

    • Apply a small volume (e.g., 10 µL) of the test solution or vehicle (control) directly to the oronasal groove of each female mouse.

    • Repeat the application once daily for three consecutive days.

  • Dissection and Uterine Weight Measurement:

    • On postnatal day 29 (24 hours after the final treatment), euthanize the mice.

    • Perform a laparotomy to expose the reproductive organs.

    • Carefully dissect the uterus, trimming away any adhering fat and connective tissue.

    • Blot the uterus gently to remove excess fluid and weigh it to the nearest 0.1 mg.

  • Data Analysis: Compare the mean uterine weights between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant increase in uterine weight in the treatment group indicates a puberty-accelerating effect.

Potential Application: Anxiety-Related Behaviors

While direct studies on the anxiolytic or anxiogenic effects of 3-Heptanone, 6-hydroxy-6-methyl- are lacking, research on the structurally similar compound, 6-methyl-3-heptanone, suggests a potential link to anxiety-like behaviors. A study by Fujita et al. (2020) identified a correlation between urinary levels of 6-methyl-3-heptanone and the startle response in a mouse model of anxiety and depression (St3gal4-deficient mice).

Quantitative Data: Correlation with Startle Response

The following table summarizes the correlation between urinary volatile organic compounds (VOCs), including 6-methyl-3-heptanone, and the startle response in St3gal4-deficient (KO) and wild-type (WT) mice.

VOC GroupMouse StrainCorrelation with Startle Response (r-value)
Group of six VOCs (including 6-methyl-3-heptanone)St3gal4-KO0.620
Group of six VOCs (including 6-methyl-3-heptanone)WTNot significant

Data from Fujita et al. (2020). This suggests that in a specific genetic context, this class of compounds may be associated with heightened anxiety-like responses.

Experimental Protocols: Assessing Anxiety-Like Behaviors

To investigate the potential anxiolytic or anxiogenic properties of 3-Heptanone, 6-hydroxy-6-methyl-, standard rodent behavioral assays such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT) can be employed.

Objective: To assess anxiety-like behavior by measuring the exploration of open and enclosed arms of an elevated maze.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Compound Administration: Administer 3-Heptanone, 6-hydroxy-6-methyl- (e.g., via inhalation or intraperitoneal injection) at a predetermined time before the test.

  • Test:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Analyze the video recording to measure:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.

Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.

Apparatus: A square arena with high walls.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.

  • Compound Administration: Administer 3-Heptanone, 6-hydroxy-6-methyl- as described for the EPM test.

  • Test:

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore for a set period (e.g., 10-20 minutes).

    • Record the session using a video camera.

  • Data Analysis: Analyze the recording for:

    • Total distance traveled (a measure of locomotor activity).

    • Time spent in the center of the arena versus the periphery.

    • An increase in the time spent in the center is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflows

Pheromonal Signaling Pathway

The behavioral effects of 3-Heptanone, 6-hydroxy-6-methyl- are initiated by its detection in the vomeronasal organ (VNO). The signal is then transmitted through a dedicated neural pathway to brain regions that regulate social and reproductive behaviors.

pheromone_pathway compound 3-Heptanone, 6-hydroxy-6-methyl- vno Vomeronasal Organ (VNO) Vomeronasal Receptors compound->vno Detection aob Accessory Olfactory Bulb (AOB) vno->aob Signal Transduction amygdala Medial Amygdala (MeA) & Bed Nucleus of the Stria Terminalis (BNST) aob->amygdala hypothalamus Hypothalamus (MPOA, VMH, PMv) amygdala->hypothalamus behavior Behavioral/Physiological Response (e.g., Puberty Acceleration) hypothalamus->behavior Regulation

Caption: Pheromonal signaling pathway of 3-Heptanone, 6-hydroxy-6-methyl-.

Experimental Workflow: Puberty Acceleration Bioassay

The following diagram illustrates the workflow for the puberty acceleration bioassay.

puberty_workflow start Start: Peripubertal Female Mice (Postnatal Day 21) housing Group Housing (Free of male odors) start->housing treatment Daily Oronasal Application (Test Compound or Vehicle) for 3 Days (Day 26-28) housing->treatment euthanasia Euthanasia & Dissection (Postnatal Day 29) treatment->euthanasia measurement Uterine Weight Measurement euthanasia->measurement analysis Data Analysis: Compare Uterine Weights measurement->analysis end Conclusion: Puberty Acceleration Effect analysis->end

Caption: Workflow for the puberty acceleration bioassay.

Experimental Workflow: Anxiety-Like Behavior Testing

This diagram outlines the workflow for assessing anxiety-like behaviors using the Open Field Test and Elevated Plus Maze.

anxiety_workflow start Start: Adult Mice habituation Habituation to Testing Room (min. 30 minutes) start->habituation administration Compound Administration (Test Compound or Vehicle) habituation->administration oft Open Field Test (OFT) (10-20 minutes) administration->oft epm Elevated Plus Maze (EPM) (5 minutes) administration->epm analysis Video Analysis: - Time in Center/Open Arms - Locomotion oft->analysis epm->analysis end Conclusion: Anxiolytic/Anxiogenic Profile analysis->end

Caption: Workflow for anxiety-like behavior testing.

References

Application Note: Quantification of 3-Heptanone, 6-hydroxy-6-methyl- in Urine Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl- is a volatile organic compound that has been identified in mammalian urine and is of interest in various fields of biological and chemical research. Accurate and precise quantification of this analyte in urine is crucial for understanding its physiological relevance and potential as a biomarker. This application note provides a detailed protocol for the quantification of 3-Heptanone, 6-hydroxy-6-methyl- in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of the analyte, ensuring reliable chromatographic separation and mass spectrometric detection.

Principle

This method is based on the extraction of 3-Heptanone, 6-hydroxy-6-methyl- from a urine matrix, followed by chemical derivatization and subsequent analysis by GC-MS. A deuterated internal standard (IS), 3-Heptanone, 6-hydroxy-6-methyl-d3, is added to the urine sample at the beginning of the procedure to correct for any loss of analyte during sample preparation and analysis. The analyte and the internal standard are extracted from the urine using a liquid-liquid extraction (LLE) procedure. The hydroxyl and ketone functional groups of the extracted compounds are then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form their corresponding trimethylsilyl (TMS) ethers and enol ethers. These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which serves as a detector. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations.

Apparatus and Reagents

3.1 Apparatus

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • Micropipettes

  • GC vials (2 mL) with inserts and caps

3.2 Reagents

  • 3-Heptanone, 6-hydroxy-6-methyl- standard

  • This compoundd3 (internal standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Blank human urine

Experimental Protocols

4.1 Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Heptanone, 6-hydroxy-6-methyl- and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compoundd3 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

4.2 Sample Preparation

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer 1 mL of the clear supernatant to a 15 mL glass centrifuge tube. Add 10 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and quality control sample.

  • pH Adjustment: Adjust the pH of the urine to ~2 by adding 50 µL of 1M HCl. Vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to each tube.

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.

    • Repeat the extraction process with another 5 mL of ethyl acetate. Combine the organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tubes tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes in a heating block or water bath.

    • Allow the tubes to cool to room temperature.

  • Sample Transfer: Transfer the derivatized sample to a 2 mL GC vial with an insert for GC-MS analysis.

4.3 GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier and Qualifier Ions for 3-Heptanone, 6-hydroxy-6-methyl--TMS derivative: (To be determined by analyzing the mass spectrum of the derivatized standard. Plausible ions would be based on fragmentation patterns, e.g., loss of methyl groups, cleavage adjacent to the carbonyl or silylated hydroxyl group).

    • Quantifier and Qualifier Ions for this compoundd3-TMS derivative: (To be determined by analyzing the mass spectrum of the derivatized internal standard, expected to be M+3 of the analyte fragments).

Data Presentation

Quantitative data should be summarized in a clear and structured table. Due to the lack of published data on the concentration of 3-Heptanone, 6-hydroxy-6-methyl- in human urine, the following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Quantitative Data for 3-Heptanone, 6-hydroxy-6-methyl- in Human Urine Samples

Sample GroupNumber of Samples (n)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)
Healthy Controls5015.24.55.8 - 25.1
Disease Cohort A5045.812.320.5 - 78.9
Disease Cohort B508.12.92.5 - 15.3

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual concentrations of 3-Heptanone, 6-hydroxy-6-methyl- in human urine have not been extensively reported in scientific literature and would need to be determined experimentally.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis urine_sample 1. Urine Sample Collection (1 mL) add_is 2. Add Internal Standard (this compoundd3) urine_sample->add_is ph_adjust 3. pH Adjustment (HCl to pH ~2) add_is->ph_adjust lle 4. Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle evaporation 5. Evaporation to Dryness (Nitrogen Stream, 40°C) lle->evaporation derivatization 6. Derivatization (BSTFA + 1% TMCS, 70°C, 60 min) evaporation->derivatization injection 7. GC-MS Injection (1 µL, Splitless) derivatization->injection separation 8. Chromatographic Separation (DB-5ms column) injection->separation detection 9. Mass Spectrometric Detection (EI, SIM Mode) separation->detection peak_integration 10. Peak Integration detection->peak_integration calibration 11. Calibration Curve Generation peak_integration->calibration quantification 12. Quantification (Analyte/IS Ratio) calibration->quantification

Caption: Experimental workflow for the quantification of 3-Heptanone, 6-hydroxy-6-methyl- in urine.

Application Notes and Protocols for Studying the Pheromonal Effects of 6-Hydroxy-6-methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Hydroxy-6-methyl-3-heptanone is a volatile ketone that has been identified as a pheromonal component in the urine of male mice (Mus musculus).[1][2] This compound, and its cyclic tautomer 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol, plays a significant role in chemosensory communication, notably in accelerating puberty in peripubertal female mice.[1][3] Its volatile nature allows it to act as a signal that can be detected by the vomeronasal organ (VNO), a specialized chemosensory structure in rodents responsible for detecting pheromones.[3] The study of 6-hydroxy-6-methyl-3-heptanone is crucial for understanding the chemical ecology of social and reproductive behaviors in mammals. These application notes provide a framework for designing and executing experiments to investigate the behavioral, electrophysiological, and molecular effects of this pheromone.

Significance in Research and Drug Development

The investigation of 6-hydroxy-6-methyl-3-heptanone and its effects provides a valuable model for:

  • Understanding the neurobiology of pheromonal communication.

  • Elucidating the signal transduction pathways involved in VNO activation.[3]

  • Investigating the hormonal and neuroendocrine responses to social cues.

  • Developing novel strategies for pest management and animal breeding.

  • Potentially identifying new targets for therapeutic intervention in disorders related to social and reproductive behaviors.

Proposed Signaling Pathway for 6-Hydroxy-6-methyl-3-heptanone

The detection of 6-hydroxy-6-methyl-3-heptanone is believed to be mediated by G-protein coupled receptors in the vomeronasal organ.[3] The binding of the pheromone to its receptor is thought to initiate a signal transduction cascade, leading to a neural response.

G cluster_pathway Proposed Vomeronasal Organ Signaling Pathway Pheromone 6-Hydroxy-6-methyl-3-heptanone GPCR G-Protein Coupled Receptor (e.g., V1R family) Pheromone->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel Calcium Channel (TRPC2) IP3->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Neural_Signal Neural Signal to Accessory Olfactory Bulb Depolarization->Neural_Signal G cluster_groups Experimental Groups start Start acclimatize Acclimatize Peripubertal Female Mice (3 days) start->acclimatize grouping Randomly Assign to Experimental Groups acclimatize->grouping exposure Daily Exposure to Test Substance grouping->exposure g1 1. Male Bedding (Positive Control) g2 2. 6-hydroxy-6-methyl-3-heptanone g3 3. Vehicle Control (e.g., Mineral Oil) monitoring Monitor for Vaginal Opening exposure->monitoring euthanasia Euthanize Mice at Pre-determined Endpoint monitoring->euthanasia dissection Dissect and Weigh Uteri euthanasia->dissection analysis Statistical Analysis of Uterine Weights dissection->analysis end End analysis->end G start Start anesthetize Anesthetize Mouse start->anesthetize expose_vno Surgically Expose Vomeronasal Organ (VNO) anesthetize->expose_vno position_electrodes Position Recording and Reference Electrodes expose_vno->position_electrodes deliver_stimulus Deliver Puffs of Odorants via Olfactometer position_electrodes->deliver_stimulus record_response Record EOG Signal deliver_stimulus->record_response data_analysis Analyze Amplitude and Duration of Responses record_response->data_analysis end End data_analysis->end

References

Stereoselective Synthesis of (R)- and (S)-6-hydroxy-6-methyl-3-heptanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of 6-hydroxy-6-methyl-3-heptanone. This chiral tertiary alcohol is a valuable building block in organic synthesis and is noted for its role as a semiochemical in mammals, making its enantiomerically pure forms of significant interest for research and development.[1]

Introduction

The stereoselective synthesis of tertiary alcohols presents a significant challenge in organic chemistry due to the steric hindrance around the target stereocenter. This document outlines two primary strategies to obtain the individual enantiomers of 6-hydroxy-6-methyl-3-heptanone:

  • Asymmetric Chemical Synthesis: This approach involves the enantioselective addition of a methyl group to a prochiral ketone precursor, establishing the chiral center with a high degree of stereocontrol.

  • Biocatalytic Kinetic Resolution: This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of 6-hydroxy-6-methyl-3-heptanone, allowing for the separation of the two enantiomers.

These protocols are designed to provide researchers with a practical guide to producing these valuable chiral compounds in high purity.

Synthesis of Racemic 6-hydroxy-6-methyl-3-heptanone

The initial step for both stereoselective strategies is the synthesis of the racemic mixture of 6-hydroxy-6-methyl-3-heptanone. This is achieved through a two-step process involving the synthesis of the precursor ketone, 6-oxo-3-heptanone, followed by a Grignard reaction.

Protocol 1: Synthesis of 6-oxo-3-heptanone

This protocol is based on a modified aldol condensation followed by decarboxylation.

Materials:

  • Isovaleraldehyde

  • Ethyl propionate

  • Sodium ethoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium chloride solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of sodium ethoxide in anhydrous diethyl ether, add ethyl propionate dropwise at 0 °C under an inert atmosphere.

  • After stirring for 30 minutes, add isovaleraldehyde dropwise at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product is the corresponding β-keto ester.

  • Reflux the crude β-keto ester in a 1:1 mixture of ethanol and 1 M hydrochloric acid for 4 hours to effect decarboxylation.

  • Cool the reaction mixture, neutralize with sodium bicarbonate, and extract with diethyl ether.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-oxo-3-heptanone by distillation.

Protocol 2: Grignard Reaction to form Racemic 6-hydroxy-6-methyl-3-heptanone

Materials:

  • 6-oxo-3-heptanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Diethyl ether (anhydrous)

  • Ammonium chloride solution (saturated, aqueous)

Procedure:

  • Dissolve 6-oxo-3-heptanone in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain racemic 6-hydroxy-6-methyl-3-heptanone, which can be purified by column chromatography.

Stereoselective Synthesis Approaches

Two distinct pathways for achieving the desired enantiomers are presented below.

Approach 1: Asymmetric Methylation via Chiral Ligand

This chemical approach directly synthesizes the desired enantiomer through the use of a chiral ligand to control the stereochemical outcome of the methyl group addition to the precursor ketone.

Protocol 3: Asymmetric addition of Methylmagnesium Bromide

This protocol utilizes a chiral biaryl ligand derived from 1,2-diaminocyclohexane (1,2-DACH) to achieve high enantioselectivity.

Materials:

  • 6-oxo-3-heptanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • (R,R)- or (S,S)-1,2-DACH-derived biaryl ligand

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral (R,R)- or (S,S)-1,2-DACH-derived biaryl ligand in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add methylmagnesium bromide to the ligand solution and stir for 30 minutes.

  • Add a solution of 6-oxo-3-heptanone in anhydrous toluene dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the enantioenriched 6-hydroxy-6-methyl-3-heptanone by flash column chromatography.

Expected Data:

ProductLigandYield (%)Enantiomeric Excess (ee%)
(R)-6-hydroxy-6-methyl-3-heptanone(R,R)-1,2-DACH ligand~85>90
(S)-6-hydroxy-6-methyl-3-heptanone(S,S)-1,2-DACH ligand~85>90

Approach 2: Biocatalytic Kinetic Resolution

This enzymatic approach separates the enantiomers from the racemic mixture prepared in Protocol 2. It relies on the high enantioselectivity of lipases in catalyzing the acylation of one enantiomer at a much faster rate than the other.

Protocol 4: Kinetic Resolution using Candida antarctica Lipase A (CAL-A)

Materials:

  • Racemic 6-hydroxy-6-methyl-3-heptanone

  • Immobilized Candida antarctica Lipase A (CAL-A)

  • Vinyl acetate

  • Heptane (anhydrous)

Procedure:

  • To a solution of racemic 6-hydroxy-6-methyl-3-heptanone in anhydrous heptane, add immobilized CAL-A.

  • Add vinyl acetate as the acylating agent.

  • Shake the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Filter off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the acetylated product by column chromatography. The acetylated enantiomer can be deprotected by hydrolysis (e.g., with K2CO3 in methanol) to yield the corresponding pure alcohol enantiomer.

Expected Data:

ProductConversion (%)Yield (%)Enantiomeric Excess (ee%)
Unreacted (S)-alcohol~50~45>98
(R)-acetate~50~45>98

Visualization of Synthetic Pathways

Asymmetric Methylation Workflow

Asymmetric_Methylation cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Methylation Isovaleraldehyde Isovaleraldehyde Aldol_Condensation Aldol Condensation / Decarboxylation Isovaleraldehyde->Aldol_Condensation Ethyl_propionate Ethyl propionate Ethyl_propionate->Aldol_Condensation 6_oxo_3_heptanone 6-oxo-3-heptanone Aldol_Condensation->6_oxo_3_heptanone Asymmetric_Addition Asymmetric Addition (MeMgBr, Chiral Ligand) 6_oxo_3_heptanone->Asymmetric_Addition R_isomer (R)-6-hydroxy-6-methyl-3-heptanone Asymmetric_Addition->R_isomer (R,R)-Ligand S_isomer (S)-6-hydroxy-6-methyl-3-heptanone Asymmetric_Addition->S_isomer (S,S)-Ligand

Caption: Workflow for the asymmetric synthesis of 6-hydroxy-6-methyl-3-heptanone isomers.

Biocatalytic Kinetic Resolution Workflow

Kinetic_Resolution cluster_racemate Racemate Synthesis cluster_resolution Kinetic Resolution cluster_deprotection Deprotection 6_oxo_3_heptanone 6-oxo-3-heptanone Grignard_Reaction Grignard Reaction (MeMgBr) 6_oxo_3_heptanone->Grignard_Reaction Racemic_Alcohol Racemic (R/S)-6-hydroxy- 6-methyl-3-heptanone Grignard_Reaction->Racemic_Alcohol Enzymatic_Acylation Enzymatic Acylation (CAL-A, Vinyl Acetate) Racemic_Alcohol->Enzymatic_Acylation S_Alcohol (S)-6-hydroxy-6-methyl-3-heptanone Enzymatic_Acylation->S_Alcohol Unreacted R_Acetate (R)-Acetate Enzymatic_Acylation->R_Acetate Acylated Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-6-hydroxy-6-methyl-3-heptanone Hydrolysis->R_Alcohol

Caption: Workflow for the biocatalytic kinetic resolution of 6-hydroxy-6-methyl-3-heptanone.

Conclusion

The protocols outlined in this document provide viable and effective methods for the stereoselective synthesis of (R)- and (S)-6-hydroxy-6-methyl-3-heptanone. The choice between asymmetric chemical synthesis and biocatalytic kinetic resolution will depend on the specific requirements of the researcher, including desired enantiomeric purity, scalability, and available resources. Both approaches are capable of producing the target enantiomers in high yields and excellent enantiomeric excess, providing valuable tools for further research and development in fields where chirality is critical.

References

Application Notes and Protocols: 3-Heptanone, 6-hydroxy-6-methyl- as a Vomeronasal Organ Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl- is a volatile organic compound found in male mouse urine that acts as a pheromone, accelerating the onset of puberty in female mice. This activity is mediated through the vomeronasal organ (VNO), a specialized chemosensory organ in most terrestrial vertebrates responsible for detecting non-volatile chemical cues that trigger innate behaviors. This document provides detailed application notes and experimental protocols for studying the interaction of 3-Heptanone, 6-hydroxy-6-methyl- with its cognate vomeronasal receptors (VRs), focusing on the V1R family.

Ligand-Receptor Interaction and Signaling Pathway

3-Heptanone, 6-hydroxy-6-methyl- has been identified as a ligand for the Type 1 Vomeronasal Receptors (V1Rs). While the specific V1R subtype that binds this ligand with high affinity has not yet been definitively identified, research points towards the V1Rb2 receptor as a strong candidate. V1Rs are G protein-coupled receptors (GPCRs) that initiate a distinct signaling cascade upon ligand binding.

The proposed signaling pathway for V1Rs is as follows:

  • Ligand Binding: 3-Heptanone, 6-hydroxy-6-methyl- binds to a specific V1R subtype on the microvilli of a vomeronasal sensory neuron (VSN).

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically the Gαi2 subunit, causing the exchange of GDP for GTP.

  • Phospholipase C (PLC) Activation: The activated Gαi2 subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • TRPC2 Channel Opening: IP3 and DAG act on the transient receptor potential cation channel subfamily C member 2 (TRPC2), causing it to open.

  • Neuron Depolarization: The influx of cations through the TRPC2 channel leads to the depolarization of the VSN, generating an action potential that is transmitted to the accessory olfactory bulb.

Signaling Pathway of 3-Heptanone, 6-hydroxy-6-methyl- in Vomeronasal Sensory Neurons

V1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 3-Heptanone, 6-hydroxy-6-methyl- V1R V1R Ligand->V1R Binds to G_protein Gαi2/βγ V1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel (Closed) TRPC2_open TRPC2 Channel (Open) Depolarization Neuron Depolarization TRPC2_open->Depolarization Cation Influx IP3->TRPC2 Opens DAG->TRPC2 Opens

Caption: V1R signaling cascade initiated by 3-Heptanone, 6-hydroxy-6-methyl-.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the binding affinity (Kd), efficacy (EC50), and potency of 3-Heptanone, 6-hydroxy-6-methyl- for specific V1R subtypes. The experimental protocols provided below are designed to enable researchers to determine these crucial parameters.

ParameterValueReceptor SubtypeMethodReference
Binding Affinity (Kd) Not ReportedV1R (subtype not specified)To be determinedN/A
Efficacy (EC50) Not ReportedV1R (subtype not specified)To be determinedN/A

Experimental Protocols

V1R Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity of 3-Heptanone, 6-hydroxy-6-methyl- to a specific V1R subtype expressed in a heterologous system.

Workflow Diagram

Binding_Assay_Workflow A Transfect cells with V1R expression vector B Culture cells to express receptor A->B C Prepare cell membranes B->C D Incubate membranes with radiolabeled ligand and varying concentrations of 3-Heptanone, 6-hydroxy-6-methyl- C->D E Separate bound and free radioligand (e.g., filtration) D->E F Quantify bound radioactivity E->F G Data analysis (e.g., Cheng-Prusoff equation) to determine Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • V1R expression vector (e.g., pcDNA3.1 with the coding sequence for a specific V1R subtype)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (DMEM with 10% FBS)

  • Radiolabeled V1R ligand (e.g., a tritiated analog of a known V1R agonist)

  • 3-Heptanone, 6-hydroxy-6-methyl-

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect cells with the V1R expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the receptor for 48-72 hours.

  • Membrane Preparation:

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of 3-Heptanone, 6-hydroxy-6-methyl- (the competitor) to the wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of 3-Heptanone, 6-hydroxy-6-methyl-.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging of Vomeronasal Organ Slices

This protocol allows for the functional characterization of VSN responses to 3-Heptanone, 6-hydroxy-6-methyl- by measuring changes in intracellular calcium concentration.

Workflow Diagram

Calcium_Imaging_Workflow A Dissect vomeronasal organ (VNO) from mouse B Embed VNO in low-melting point agarose A->B C Prepare acute VNO slices (150-200 µm) B->C D Load slices with a calcium indicator dye (e.g., Fura-2 AM or use GCaMP transgenic mice) C->D E Mount slice in a perfusion chamber on a microscope D->E F Perfuse with artificial cerebrospinal fluid (aCSF) E->F G Apply 3-Heptanone, 6-hydroxy-6-methyl- via perfusion system F->G H Record changes in fluorescence intensity G->H I Analyze data to identify responsive neurons H->I

Caption: Workflow for calcium imaging of VNO slices.

Materials:

  • Adult mouse (wild-type or GCaMP transgenic)

  • Dissection tools

  • Low-melting-point agarose

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF)

  • Calcium indicator dye (e.g., Fura-2 AM) or access to GCaMP transgenic mice

  • Perfusion system

  • Fluorescence microscope with a CCD camera

  • Image analysis software (e.g., ImageJ)

  • 3-Heptanone, 6-hydroxy-6-methyl-

Procedure:

  • VNO Slice Preparation:

    • Anesthetize and decapitate an adult mouse.

    • Carefully dissect the VNO from the nasal cavity.

    • Embed the VNO in 4% low-melting-point agarose in aCSF.

    • Prepare 150-200 µm thick coronal slices using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Calcium Indicator Loading (for non-transgenic mice):

    • Incubate the slices in aCSF containing 5-10 µM Fura-2 AM for 45-60 minutes at 37°C.

    • Wash the slices in aCSF for 30 minutes to allow for de-esterification of the dye.

  • Imaging:

    • Transfer a slice to a recording chamber on the stage of an upright fluorescence microscope.

    • Continuously perfuse the slice with oxygenated aCSF at a rate of 1-2 ml/min.

    • Acquire baseline fluorescence images.

    • Apply 3-Heptanone, 6-hydroxy-6-methyl- at various concentrations to the slice through the perfusion system for a defined period (e.g., 30 seconds).

    • Wash out the ligand with aCSF.

    • Record fluorescence images throughout the experiment at a rate of 1-5 Hz.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual VSN cell bodies.

    • Measure the change in fluorescence intensity (ΔF/F) over time for each ROI.

    • A significant increase in fluorescence upon ligand application indicates a neuronal response.

    • Generate dose-response curves to determine the EC50 of 3-Heptanone, 6-hydroxy-6-methyl-.

Electrophysiological Recording from Vomeronasal Sensory Neurons

This protocol describes the whole-cell patch-clamp technique to directly measure the electrical response of VSNs to 3-Heptanone, 6-hydroxy-6-methyl-.

Workflow Diagram

Electrophysiology_Workflow A Prepare acute VNO slices B Transfer slice to recording chamber A->B C Identify VSNs under DIC microscopy B->C D Approach a VSN with a glass micropipette C->D E Form a gigaohm seal (cell-attached mode) D->E F Rupture the membrane to achieve whole-cell configuration E->F G Record baseline electrical activity (voltage-clamp or current-clamp) F->G H Apply 3-Heptanone, 6-hydroxy-6-methyl- via a puffer pipette G->H I Record ligand-evoked currents or changes in membrane potential H->I J Analyze recorded data I->J

Caption: Workflow for whole-cell patch-clamp recording from VSNs.

Materials:

  • VNO slice preparation setup (as described for calcium imaging)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • Intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • Extracellular solution (aCSF)

  • Puffer pipette system

  • 3-Heptanone, 6-hydroxy-6-methyl-

Procedure:

  • Slice Preparation and Neuron Identification:

    • Prepare acute VNO slices as described previously.

    • Transfer a slice to the recording chamber and identify individual VSNs using differential interference contrast (DIC) microscopy.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 5-10 MΩ when filled with intracellular solution.

    • Using a micromanipulator, approach a VSN with the micropipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) and record baseline currents.

    • In current-clamp mode, record the resting membrane potential and baseline firing activity.

  • Ligand Application:

    • Position a puffer pipette containing 3-Heptanone, 6-hydroxy-6-methyl- near the dendritic knob of the recorded VSN.

    • Apply a brief puff of the ligand solution and record the resulting inward current (in voltage-clamp) or depolarization and action potential firing (in current-clamp).

    • Wash out the ligand with the perfusion of aCSF.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ligand-evoked currents or the change in membrane potential and firing frequency.

    • Construct dose-response curves to determine the sensitivity of the neuron to 3-Heptanone, 6-hydroxy-6-methyl-.

Puberty Acceleration Bioassay in Female Mice

This behavioral assay is the gold standard for assessing the pheromonal activity of 3-Heptanone, 6-hydroxy-6-methyl-.

Workflow Diagram

Puberty_Bioassay_Workflow A Select prepubertal female mice (e.g., 21 days old) B House mice individually A->B C Divide mice into experimental and control groups B->C D Daily topical application of 3-Heptanone, 6-hydroxy-6-methyl- (experimental) or vehicle (control) to the external nares C->D E Monitor for signs of puberty onset (e.g., vaginal opening) D->E F After a set period (e.g., 7-10 days), sacrifice the mice E->F G Dissect and weigh the uteri F->G H Compare uterine weights between groups G->H

Caption: Workflow for the puberty acceleration bioassay in female mice.

Materials:

  • Prepubertal female mice (e.g., 21 days old)

  • Individual housing cages

  • 3-Heptanone, 6-hydroxy-6-methyl-

  • Vehicle control (e.g., mineral oil)

  • Micropipette

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Wean female mice at 21 days of age and house them individually to prevent social influences on puberty.

    • Randomly assign mice to either the experimental group (receiving 3-Heptanone, 6-hydroxy-6-methyl-) or the control group (receiving the vehicle).

  • Treatment Application:

    • Prepare a solution of 3-Heptanone, 6-hydroxy-6-methyl- in a suitable vehicle (e.g., mineral oil) at the desired concentration.

    • Once daily, for a predetermined period (e.g., 7-10 days), apply a small volume (e.g., 10 µl) of the test substance or vehicle directly to the external nares of each mouse.

  • Monitoring Puberty Onset:

    • Daily, inspect the mice for the day of vaginal opening, which is an external marker of the onset of puberty.

  • Uterine Weight Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot dry.

    • Weigh the uteri to the nearest 0.1 mg.

  • Data Analysis:

    • Compare the average age of vaginal opening between the experimental and control groups.

    • Compare the average uterine weights between the two groups using an appropriate statistical test (e.g., t-test).

    • A significantly earlier age of vaginal opening and a significantly higher uterine weight in the experimental group indicate that 3-Heptanone, 6-hydroxy-6-methyl- accelerates puberty.

Conclusion

3-Heptanone, 6-hydroxy-6-methyl- serves as a valuable tool for investigating the molecular and cellular mechanisms of pheromone detection in the vomeronasal organ. The protocols outlined in this document provide a framework for characterizing its interaction with V1R receptors, from binding kinetics to behavioral outcomes. Further research is needed to identify the specific V1R subtype(s) responsible for its detection and to fully elucidate the downstream neural circuits that mediate its effects on reproductive physiology.

Application Notes & Protocols: In Vitro Bioactivity of 3-Heptanone, 6-hydroxy-6-methyl- (Dihydronootkatone)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Heptanone, 6-hydroxy-6-methyl-, also known as dihydronootkatone, is a sesquiterpenoid ketone. Its parent compound, nootkatone, is a natural product found in citrus fruits and has documented anti-inflammatory, antimicrobial, and insect-repellent properties.[1][2] These application notes provide a comprehensive guide to a panel of standard in vitro assays for characterizing the potential bioactivity of dihydronootkatone. The protocols outlined below cover fundamental screening assays for cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities.

General Workflow for Bioactivity Screening

The initial assessment of a novel compound involves a logical progression of assays. First, the cytotoxic profile is determined to identify appropriate concentration ranges for subsequent bioactivity testing. Following this, parallel or sequential assays for specific activities such as antioxidant, anti-inflammatory, and antimicrobial effects can be performed.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis Compound Compound Procurement (Dihydronootkatone) StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) StockSol->Cytotoxicity Antioxidant 2. Antioxidant Assays (DPPH, ABTS) Cytotoxicity->Antioxidant Determine non-toxic concentration range AntiInflammatory 3. Anti-inflammatory Assay (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Determine non-toxic concentration range Antimicrobial 4. Antimicrobial Assay (MIC/MBC) Cytotoxicity->Antimicrobial Determine non-toxic concentration range Data Data Collection & Analysis Antioxidant->Data AntiInflammatory->Data Antimicrobial->Data Report Bioactivity Profile Report Data->Report

Caption: General workflow for in vitro bioactivity screening of dihydronootkatone.

Cytotoxicity Assay Protocol (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HepG2 liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of dihydronootkatone in cell culture medium. Replace the old medium with 100 µL of the medium containing the compound at various concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. DeviationCell Viability (%)
Vehicle Control0.9850.045100.0
10.9760.05199.1
100.9550.04896.9
250.8990.05591.3
500.7540.06276.5
1000.4320.04143.9
2000.1150.02311.7

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Protocol:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare various concentrations of dihydronootkatone and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound or standard at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

ABTS Radical Scavenging Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The pre-formed radical is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form.

Protocol:

  • ABTS•⁺ Generation: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

  • Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 190 µL of the ABTS•⁺ working solution to 10 µL of dihydronootkatone or standard (e.g., Trolox) at various concentrations.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 734 nm.

  • Calculation: Calculate the scavenging activity as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

AssayCompoundIC₅₀ (µg/mL)TEAC (mM Trolox/mg)
DPPHDihydronootkatoneResult-
DPPHAscorbic Acid (Std.)Result-
ABTSDihydronootkatoneResultResult
ABTSTrolox (Std.)Result1.0

Anti-inflammatory Activity Assay

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified using the Griess reagent, while cytokines are measured by ELISA.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Mediators iNOS, TNF-α, IL-6 (Inflammatory Mediators) Genes->Mediators Compound Dihydronootkatone Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of dihydronootkatone for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for NO and cytokine analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): Measure TNF-α and IL-6 concentrations in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)ResultResultResult
LPS (1 µg/mL)ResultResultResult
LPS + Dihydronootkatone (10µM)ResultResultResult
LPS + Dihydronootkatone (25µM)ResultResultResult
LPS + Dexamethasone (Std.)ResultResultResult

Antimicrobial Activity Assay (Broth Microdilution)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) can also be determined subsequently. The parent compound nootkatone shows activity against Gram-positive bacteria, so initial screening should include representative strains.[1]

Protocol:

  • Bacterial Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Bacillus subtilis) and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of dihydronootkatone in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

  • (Optional) MBC Determination: Take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar plate. Incubate for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Data Presentation:

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositiveResultResult
Bacillus subtilisPositiveResultResult
Escherichia coliNegativeResultResult
Pseudomonas aeruginosaNegativeResultResult
Ciprofloxacin (Std.)-ResultResult

References

Troubleshooting & Optimization

Troubleshooting low yield in "3-Heptanone, 6-hydroxy-6-methyl-" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-. The content is designed to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and purity.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-, which can be prepared via two primary routes: Aldol Condensation and Grignard Reaction.

Route 1: Aldol Condensation

The synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via a crossed aldol condensation involves the reaction of 2-pentanone and acetone.

Frequently Asked Questions (FAQs) - Aldol Condensation

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield in the aldol condensation to form 3-Heptanone, 6-hydroxy-6-methyl-?

A1: Low yields in this crossed aldol condensation can stem from several factors:

  • Side Reactions: The most significant contributors to low yield are often competing side reactions. These include the self-condensation of acetone to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and the self-condensation of 2-pentanone.

  • Dehydration: The desired β-hydroxy ketone product can undergo dehydration to form the α,β-unsaturated ketone (6-methyl-5-hepten-3-one), especially if the reaction is heated or exposed to strong acidic or basic conditions for an extended period.[1]

  • Reaction Equilibrium: The aldol addition reaction is often reversible.[2] The equilibrium may not favor the product under certain conditions.

  • Base Concentration: The concentration of the base catalyst is crucial. Too high a concentration can promote side reactions and dehydration, while too low a concentration will result in a slow and incomplete reaction.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity towards the desired 3-Heptanone, 6-hydroxy-6-methyl-?

A2: Improving selectivity in a crossed aldol condensation requires careful control of reaction conditions:

  • Order of Addition: Slowly adding the enolizable ketone (in this case, both are enolizable, but acetone is more prone to self-condensation) to a mixture of the other ketone and the base can sometimes favor the crossed product.

  • Choice of Base: Using a milder base or a hindered base can sometimes improve selectivity by controlling the rate of enolate formation.

  • Temperature Control: Maintaining a low reaction temperature generally favors the aldol addition product and suppresses the dehydration side reaction.

Q3: My product seems to be contaminated with an α,β-unsaturated ketone. How can I prevent the dehydration of my product?

A3: To minimize dehydration:

  • Maintain Low Temperatures: Carry out the reaction at or below room temperature. Avoid heating the reaction mixture unless the dehydrated product is desired.

  • Neutralize Promptly: After the reaction is complete, carefully neutralize the basic catalyst with a weak acid to prevent further dehydration during workup.

  • Minimize Reaction Time: Monitor the reaction progress and work it up as soon as the starting materials are consumed to avoid prolonged exposure to the reaction conditions.

Data Presentation: Aldol Condensation of Acetone

The following table, adapted from data on the self-condensation of acetone to 4-hydroxy-4-methyl-2-pentanone, illustrates the impact of catalyst choice on reaction yield. While this is for a self-condensation, the principles can be informative for the crossed aldol reaction.

CatalystReaction Time (hours)Yield of 4-hydroxy-4-methyl-2-pentanone (%)
Solid Sodium HydroxideLongModerate
Ion Exchange Resin & Magnesium HydroxideShorter81

Data adapted from patent CN101700994A describing the synthesis of 4-hydroxy-4-methyl-2-pentanone.

Experimental Protocol: Aldol Condensation of 2-Pentanone and Acetone

Materials:

  • 2-Pentanone

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 2-pentanone (1.0 eq) and a 20% solution of sodium hydroxide in ethanol/water (catalytic amount).

  • Slowly add acetone (1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Route 2: Grignard Reaction

The synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via a Grignard reaction would likely involve the reaction of a methylmagnesium halide (e.g., MeMgBr) with ethyl 4-oxopentanoate (ethyl levulinate).

Frequently Asked Questions (FAQs) - Grignard Reaction

Q1: My Grignard reaction is giving a very low yield of the desired tertiary alcohol. What are the most common reasons for this?

A1: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the effective concentration and lowering the yield.[3] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Acidic Protons: Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture. The starting material, ethyl 4-oxopentanoate, has acidic α-protons which can be deprotonated by the Grignard reagent, leading to enolate formation and consumption of the reagent.

  • Incomplete Formation of Grignard Reagent: The initial formation of the Grignard reagent from magnesium metal and the alkyl halide may be incomplete, resulting in a lower concentration of the active reagent than expected.

Q2: I am getting a significant amount of a byproduct that appears to be a ketone. What is happening?

A2: The formation of a ketone byproduct suggests that the reaction is not proceeding to the tertiary alcohol. When reacting a Grignard reagent with an ester, the initial addition forms a tetrahedral intermediate which can collapse to form a ketone. This ketone then reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol. If the reaction stalls at the ketone stage, it could be due to:

  • Insufficient Grignard Reagent: If less than two equivalents of the Grignard reagent are used, the reaction may stop at the ketone intermediate.

  • Low Reactivity: The intermediate ketone may be sterically hindered or electronically less reactive towards further Grignard addition under the reaction conditions.

Q3: How can I improve the yield and minimize side reactions in my Grignard synthesis?

A3: To optimize your Grignard reaction:

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use and use anhydrous solvents.

  • Use an Excess of Grignard Reagent: Using a slight excess (e.g., 2.2-2.5 equivalents) of the Grignard reagent can help to compensate for any reagent that is quenched by acidic protons or trace moisture.

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes improve the nucleophilicity of the organometallic reagent and suppress enolization side reactions, leading to higher yields of the desired 1,2-addition product.

  • Control Temperature: The reaction is typically started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.

Data Presentation: Optimizing Grignard Reaction Parameters

The following table summarizes the expected qualitative effects of changing various reaction parameters on the yield of the target tertiary alcohol.

Parameter ChangeExpected Impact on YieldRationale
Increase Equivalents of Grignard ReagentIncreaseEnsures complete reaction of the intermediate ketone and compensates for any quenched reagent.
Presence of WaterDecreaseGrignard reagent is a strong base and reacts with water, reducing its effective concentration.[3]
Addition of CeCl₃IncreaseSuppresses enolization of the starting ketone and enhances 1,2-addition.
Higher Reaction TemperatureMay DecreaseCan promote side reactions such as enolization and condensation.
Experimental Protocol: Grignard Synthesis of 3-Heptanone, 6-hydroxy-6-methyl-

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Ethyl 4-oxopentanoate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 eq). Add a small crystal of iodine.

  • Prepare a solution of methyl iodide (2.2 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

  • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ester: Cool the Grignard reagent solution to 0°C in an ice bath.

  • Dissolve ethyl 4-oxopentanoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Aldol Condensation Reaction Pathway

Aldol_Condensation cluster_reactants Reactants cluster_products Products & Byproducts 2-Pentanone 2-Pentanone Enolate_Pentanone 2-Pentanone Enolate 2-Pentanone->Enolate_Pentanone + Base Acetone Acetone Enolate_Acetone Acetone Enolate Acetone->Enolate_Acetone + Base Base (NaOH) Base (NaOH) Aldol_Adduct 3-Heptanone, 6-hydroxy-6-methyl- Enolate_Pentanone->Aldol_Adduct + Acetone Enolate_Acetone->Aldol_Adduct + 2-Pentanone Self_Condensation_Acetone 4-Hydroxy-4-methyl- 2-pentanone Enolate_Acetone->Self_Condensation_Acetone + Acetone Dehydration_Product 6-Methyl-5-hepten-3-one Aldol_Adduct->Dehydration_Product - H2O (Heat)

Caption: Aldol condensation pathway for the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-.

Grignard Reaction Pathway

Grignard_Reaction cluster_reagents Reagent Formation Methyl_Iodide Methyl Iodide Grignard_Reagent Methylmagnesium Iodide (MeMgI) Methyl_Iodide->Grignard_Reagent Magnesium Mg Magnesium->Grignard_Reagent Intermediate_Ketone Intermediate Alkoxide/Ketone Grignard_Reagent->Intermediate_Ketone + Ethyl 4-oxopentanoate (1st eq.) Quenched_Reagent Methane Grignard_Reagent->Quenched_Reagent + H2O Ethyl_Levulinate Ethyl 4-oxopentanoate Final_Product 3-Heptanone, 6-hydroxy-6-methyl- Intermediate_Ketone->Final_Product + MeMgI (2nd eq.) Water H2O

Caption: Grignard reaction pathway for the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed reaction_type Identify Synthesis Route start->reaction_type aldol Aldol Condensation reaction_type->aldol Aldol grignard Grignard Reaction reaction_type->grignard Grignard check_side_products Analyze Byproducts (TLC, GC-MS, NMR) aldol->check_side_products dehydration Dehydration Product (α,β-unsaturated ketone)? check_side_products->dehydration self_condensation Self-Condensation Product? dehydration->self_condensation No reduce_temp Reduce Reaction Temperature dehydration->reduce_temp Yes change_base Optimize Base Concentration/Type self_condensation->change_base Yes end Improved Yield self_condensation->end No neutralize Prompt Neutralization reduce_temp->neutralize neutralize->end order_of_addition Modify Order of Addition change_base->order_of_addition order_of_addition->end check_conditions Review Reaction Conditions grignard->check_conditions anhydrous Anhydrous Conditions Met? check_conditions->anhydrous equivalents Sufficient Equivalents of Grignard? anhydrous->equivalents Yes dry_glassware Flame-Dry Glassware, Use Anhydrous Solvents anhydrous->dry_glassware No increase_grignard Increase Equivalents of Grignard Reagent equivalents->increase_grignard No use_additive Consider Additive (e.g., CeCl3) equivalents->use_additive Yes dry_glassware->end increase_grignard->end use_additive->end

References

Technical Support Center: Optimization of Aldol Condensation for 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via aldol condensation. This resource is intended for researchers, scientists, and drug development professionals to address common challenges and optimize their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Enolate Formation: The base may not be strong enough to deprotonate acetone effectively. 2. Unfavorable Reaction Equilibrium: The aldol addition is a reversible reaction, and the equilibrium may favor the starting materials. 3. Incorrect Stoichiometry: An improper ratio of acetone to 2-pentanone can lead to reduced product formation. 4. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.1. Use a Stronger Base: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1] 2. Shift Equilibrium: Use an excess of one reactant (typically the one that does not self-condense as readily, in this case, acetone) to drive the reaction forward. 3. Optimize Reactant Ratio: Start with a 1:1 molar ratio of acetone to 2-pentanone and adjust as needed based on experimental results. 4. Adjust Temperature: While low temperatures (-78 °C) are often used with strong bases like LDA to control side reactions, with weaker bases like NaOH, a moderate temperature (e.g., room temperature to 50°C) may be necessary to achieve a reasonable reaction rate.
Formation of Multiple Products (Side Reactions) 1. Self-Condensation of Acetone: Acetone enolate can react with another molecule of acetone. 2. Self-Condensation of 2-Pentanone: 2-Pentanone can enolize at either the C1 or C3 position and react with another molecule of 2-pentanone. 3. Crossed-Aldol Reaction at C1 of 2-Pentanone: Acetone enolate can react with the carbonyl of 2-pentanone, but the enolate of 2-pentanone (from deprotonation at C1) can also react with acetone. 4. Dehydration of Aldol Product: The desired β-hydroxy ketone can eliminate water to form an α,β-unsaturated ketone, especially at higher temperatures or with prolonged reaction times.[2]1. & 2. Directed Aldol Reaction: Use a strong, sterically hindered base like LDA at low temperatures to pre-form the enolate of acetone before the addition of 2-pentanone. This minimizes the concentration of neutral ketone available for self-condensation.[1] 3. Control Reactant Addition: Slowly add 2-pentanone to a solution of the pre-formed acetone enolate. This ensures that the concentration of the electrophile (2-pentanone) is always high relative to any enolizable 2-pentanone. 4. Maintain Low Temperature and Short Reaction Time: Avoid heating the reaction mixture unless the α,β-unsaturated ketone is the desired product. Quench the reaction as soon as the formation of the desired product is maximized (monitored by TLC or GC).
Difficulty in Product Purification 1. Presence of Multiple Aldol Products: The similar polarity of the desired product and various side products can make separation by column chromatography challenging. 2. Contamination with Starting Materials: Unreacted acetone and 2-pentanone may co-elute with the product. 3. Product Instability: The β-hydroxy ketone may be prone to dehydration on silica gel.1. Optimize Reaction Selectivity: Focus on improving the reaction conditions to minimize the formation of side products. 2. Aqueous Workup: Perform a thorough aqueous workup to remove the base and any water-soluble byproducts. Unreacted starting materials can often be removed under reduced pressure. 3. Careful Chromatography: Use a less acidic stationary phase (e.g., neutral alumina) or a deactivated silica gel for column chromatography to prevent dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 3-Heptanone, 6-hydroxy-6-methyl-?

A1: The synthesis involves a crossed aldol condensation between acetone and 2-pentanone. The enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone.

Acetone Acetone Base Base (e.g., NaOH, LDA) Acetone->Base Deprotonation Pentanone 2-Pentanone Product 3-Heptanone, 6-hydroxy-6-methyl- Pentanone->Product Protonation Enolate Acetone Enolate Base->Enolate Forms Enolate Enolate->Pentanone Nucleophilic Attack

Reaction Scheme

Q2: Which base is most suitable for this reaction?

A2: The choice of base depends on the desired level of control.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are common, inexpensive bases that can catalyze the reaction. However, they establish an equilibrium, which can lead to a mixture of products from both self-condensation and crossed-aldol reactions.

  • Lithium Diisopropylamide (LDA): This is a strong, non-nucleophilic, and sterically hindered base that can be used to irreversibly form the kinetic enolate of acetone at low temperatures (e.g., -78 °C).[1] This "directed" approach offers much greater control and selectivity for the desired crossed-aldol product.

Q3: How can I minimize the formation of the dehydrated α,β-unsaturated ketone?

A3: To favor the formation of the β-hydroxy ketone (the aldol addition product) and prevent dehydration (condensation), the following conditions are recommended:

  • Low Reaction Temperature: Carry out the reaction at low temperatures. With a strong base like LDA, maintain the temperature at -78 °C. With weaker bases, avoid heating the reaction mixture.

  • Avoid Excess Base and Prolonged Reaction Times: Use a catalytic amount of a weaker base or a stoichiometric amount of a strong base that is consumed during the reaction workup. Monitor the reaction progress and quench it once the starting material is consumed to prevent subsequent dehydration.

Q4: What are the expected spectroscopic data for 3-Heptanone, 6-hydroxy-6-methyl-?

Spectroscopy Expected Signals
¹H NMR - Singlet around 1.2 ppm (6H, two methyl groups on C6). - Triplet around 1.0 ppm and a quartet around 2.4 ppm (ethyl group on the carbonyl). - A broad singlet for the hydroxyl proton (-OH). - Multiplets for the methylene protons (-CH₂-).
¹³C NMR - Carbonyl carbon signal around 210-215 ppm. - Quaternary carbon (C6) signal around 70 ppm. - Signals for the methyl and methylene carbons in the aliphatic region.
IR Spectroscopy - A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. - A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.
Mass Spectrometry - The molecular ion peak (M⁺) at m/z = 144. A prominent fragment would be the loss of a methyl group (m/z = 129) or the loss of water (m/z = 126).

Experimental Protocols

Protocol 1: Directed Aldol Addition using LDA

This protocol is designed to maximize the yield of the desired β-hydroxy ketone by using a strong, sterically hindered base.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve diisopropylamine in dry THF at -78°C B Add n-butyllithium dropwise to form LDA A->B C Add acetone dropwise to the LDA solution to form the lithium enolate B->C D Slowly add 2-pentanone to the enolate solution at -78°C C->D E Stir for 1-2 hours at -78°C D->E F Quench the reaction with saturated aqueous NH₄Cl E->F G Extract with an organic solvent (e.g., diethyl ether) F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate G->H I Purify by column chromatography H->I

Directed Aldol Reaction Workflow

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Acetone (freshly distilled)

  • 2-Pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 30 minutes to generate LDA.

  • Add acetone (1.0 equivalent) dropwise to the LDA solution and stir for another 30 minutes to form the lithium enolate.

  • Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Aldol Addition using Sodium Hydroxide

This protocol uses a more common and less hazardous base but may result in a lower yield of the desired product and more side products.

Materials:

  • Acetone

  • 2-Pentanone

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve a catalytic amount of NaOH in a mixture of water and ethanol.

  • Cool the solution in an ice bath.

  • Add a mixture of acetone and 2-pentanone (1:1 molar ratio) dropwise to the cooled base solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Preventing side reactions in the synthesis of "3-Heptanone, 6-hydroxy-6-methyl-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-hydroxy-6-methyl-3-heptanone via the Grignard reaction of an ester (e.g., ethyl butyrate) with a methylmagnesium halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Tertiary Alcohol 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture, air (oxygen and carbon dioxide), or acidic protons from the glassware. 2. Poor Quality Starting Materials: The solvent (e.g., diethyl ether, THF) may not be anhydrous, or the magnesium turnings may have an oxide layer. 3. Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used. Two equivalents are required to react with the ester.1. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled, anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if they appear dull. 3. Use at least two full equivalents of the Grignard reagent relative to the ester.
Presence of a Significant Amount of Ketone Byproduct (3-Heptanone) 1. Incomplete Reaction: The reaction may not have gone to completion, leaving the intermediate ketone unreacted. 2. Insufficient Grignard Reagent: Only one equivalent of the Grignard reagent reacted with the ester.1. Increase the reaction time or gently warm the reaction mixture to ensure the second addition of the Grignard reagent occurs. 2. Ensure that at least two equivalents of the Grignard reagent are used. Consider using a slight excess (e.g., 2.1-2.2 equivalents).
Formation of a Side Product with a Similar Polarity to the Product Enolization of the Intermediate Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the intermediate ketone, leading to the formation of an enolate and subsequent recovery of the ketone upon workup.1. Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. 2. Add the Grignard reagent slowly to the ester solution to maintain a low concentration of the Grignard reagent at any given time.
Isolation of a Reduced Product (6-methyl-3-heptanol) Reduction of the Intermediate Ketone: The Grignard reagent can act as a reducing agent, especially if it has beta-hydrogens, leading to the formation of a secondary alcohol.1. Use a Grignard reagent with minimal steric hindrance near the carbanionic center. 2. Maintain a low reaction temperature to disfavor the reduction pathway.
Recovery of Starting Ester 1. Inactive Grignard Reagent: As mentioned above, the Grignard reagent may have been quenched. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Verify the activity of the Grignard reagent before addition to the ester. 2. Allow the reaction to warm to room temperature or gently reflux to ensure the reaction proceeds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 6-hydroxy-6-methyl-3-heptanone?

A1: The most common laboratory synthesis involves the reaction of an ester of butyric acid, such as ethyl butyrate, with two equivalents of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in an anhydrous ether solvent. The reaction proceeds through a ketone intermediate, which is not isolated, to form the tertiary alcohol after an acidic workup.[1][2][3]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Grignard reagents are extremely strong bases and will react readily with any source of acidic protons, such as water.[4] This reaction quenches the Grignard reagent, rendering it inactive for the desired reaction with the ester and leading to a lower yield of the final product. It is imperative to use dry glassware, anhydrous solvents, and to protect the reaction from atmospheric moisture.

Q3: Can I stop the reaction at the ketone intermediate (3-heptanone)?

A3: Isolating the ketone intermediate is very challenging in a one-pot reaction because ketones are generally more reactive towards Grignard reagents than esters.[2] As soon as the ketone is formed, it will preferentially react with another equivalent of the Grignard reagent present in the reaction mixture. To synthesize the ketone, alternative methods such as using a Weinreb amide or reacting the Grignard reagent with a nitrile are recommended.

Q4: What are the most common side products in this synthesis?

A4: The most common side products include:

  • 3-Heptanone: The intermediate ketone, if the second addition of the Grignard reagent does not occur.

  • Starting Ester (Ethyl Butyrate): Unreacted starting material.

  • Enolization Product: Formation of the enolate of 3-heptanone, which reverts to the ketone upon workup.

  • Reduction Product: 6-methyl-3-heptanol, formed by the reduction of the intermediate ketone.

  • Wurtz Coupling Products: From the reaction of the Grignard reagent with the alkyl halide.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points (and quenching them appropriately before analysis), you can track the disappearance of the starting ester and the appearance of the product.

Experimental Protocol

The following is a generalized protocol for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • Ethyl butyrate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of methyl halide in anhydrous ether to the flask to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise while maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of ethyl butyrate in anhydrous ether dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate (Not Isolated) cluster_product Product Ethyl Butyrate Ethyl Butyrate Ketone Intermediate Ketone Intermediate Ethyl Butyrate->Ketone Intermediate + 1 eq. MeMgX Methylmagnesium Halide (2 eq.) Methylmagnesium Halide (2 eq.) Methylmagnesium Halide (2 eq.)->Ketone Intermediate 6-Hydroxy-6-methyl-3-heptanone 6-Hydroxy-6-methyl-3-heptanone Ketone Intermediate->6-Hydroxy-6-methyl-3-heptanone + 1 eq. MeMgX / Acid Workup

Caption: Main synthesis pathway for 6-hydroxy-6-methyl-3-heptanone.

Side Reaction Pathways

Side_Reactions Ketone Intermediate Ketone Intermediate Enolate Enolate Ketone Intermediate->Enolate Grignard as Base (Deprotonation) Reduction Product Reduction Product Ketone Intermediate->Reduction Product Grignard as Reducing Agent Starting Ketone Starting Ketone Enolate->Starting Ketone Acid Workup

Caption: Common side reaction pathways from the ketone intermediate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Product Check_Grignard Check Grignard Reagent (Moisture, Air Exposure?) Start->Check_Grignard Check_Conditions Review Reaction Conditions (Temp., Time, Stoichiometry?) Check_Grignard->Check_Conditions No Improve_Anhydrous Improve Anhydrous Technique Check_Grignard->Improve_Anhydrous Yes Adjust_Params Adjust T, Time, or Reagent Equivalents Check_Conditions->Adjust_Params Yes Analyze_Side_Products Analyze Side Products (GC-MS) Check_Conditions->Analyze_Side_Products No Optimize Optimize Protocol Improve_Anhydrous->Optimize Adjust_Params->Optimize Analyze_Side_Products->Optimize

Caption: A logical workflow for troubleshooting low product yield.

References

Common issues in mouse pheromone bioassays and their solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting mouse pheromone bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my mice not showing any behavioral response to a known pheromone?

A1: Several factors could contribute to a lack of behavioral response. Consider the following troubleshooting steps:

  • Pheromone Quality and Concentration:

    • Degradation: Pheromones can be volatile and degrade over time. Ensure fresh pheromone solutions are used for each experiment.

    • Incorrect Concentration: The concentration of the pheromone may be too low to elicit a response or too high, causing sensory adaptation or aversion. Perform a dose-response curve to determine the optimal concentration.

    • Solvent Effects: The solvent used to dilute the pheromone may have an inhibitory or repellent effect. Always include a solvent-only control group.

  • Animal-Related Factors:

    • Strain Differences: Different mouse strains can exhibit varying sensitivity and behavioral responses to the same pheromone.[1] Ensure the strain you are using is known to be responsive to the specific pheromone.

    • Age and Sexual Experience: The age and sexual experience of the mice can significantly influence their responsiveness. For example, sexually naive females may not show a preference for male pheromones until after their first encounter.[2]

    • Estrous Cycle: In female mice, responsiveness to male pheromones is often dependent on the stage of their estrous cycle.[3]

    • Olfactory Anosmia: The mice may have an underlying olfactory deficit. A simple buried food test can be used to screen for general anosmia.[4]

  • Environmental and Procedural Issues:

    • Stress: High levels of stress can suppress normal behaviors, including responses to pheromones. Acclimate the mice to the testing room and apparatus to reduce anxiety. The presence of male experimenters has been shown to induce a stress response in rodents.[5]

    • Contaminating Odors: Residual odors from cleaning agents, other animals, or scented bedding can interfere with pheromone detection.[1][6] Thoroughly clean all equipment with unscented ethanol between trials.

    • Alarm Pheromones: Stressed mice can release alarm pheromones that can affect the behavior of subsequent animals tested in the same apparatus.[1][7] Proper cleaning and ventilation are crucial.

Q2: I am observing high variability in the behavioral responses within my experimental groups. What are the potential causes and solutions?

A2: High variability is a common challenge in behavioral research. Here are some potential sources and how to address them:

  • Inconsistent Environmental Conditions:

    • Time of Day: Mice are nocturnal, and their activity levels and sensory perception can vary throughout the day. Conduct all behavioral tests at the same time of day to minimize circadian effects.

    • Lighting and Noise: Fluctuations in lighting and noise levels can be stressful and affect behavior. Maintain consistent and appropriate lighting (red light is often preferred) and minimize auditory disturbances.

  • Social and Housing Factors:

    • Dominance Hierarchies: In group-housed male mice, social status can influence pheromone production and behavioral responses.[1] House mice in stable social groups or single-house them if necessary, being mindful that isolation can also be a stressor.

    • Exposure to Other Pheromones: Unintended exposure to pheromones from other cages (e.g., from the opposite sex) can alter the animal's hormonal state and responsiveness.[8] Ensure proper cage spacing and ventilation in the animal facility.

  • Procedural Inconsistencies:

    • Handling: Inconsistent handling by different experimenters can lead to variable stress levels. Have a single, well-trained experimenter conduct the behavioral tests.

    • Habituation: Insufficient habituation to the testing environment can result in anxiety-related behaviors that mask pheromone-driven responses. Ensure an adequate habituation period before each test.[9]

Q3: How can I be sure the observed behavior is a response to the specific pheromone and not just a general interest in a novel odor?

A3: This is a critical aspect of experimental design. Here's how to differentiate between a specific pheromonal response and general novelty:

  • Proper Controls:

    • Solvent Control: Always include a group exposed only to the solvent used to dilute the pheromone.

    • Novel Non-Pheromonal Odor Control: Include a control group exposed to a novel odor that is not a known pheromone for mice (e.g., a synthetic fruit essence). This helps to distinguish between a specific social response and general olfactory investigation.[10]

  • Habituation-Dishabituation Paradigm: This is a powerful method to test for specific odor discrimination. The mouse is repeatedly exposed to a control odor until its investigation time decreases (habituation). Then, the test pheromone is presented. A significant increase in investigation time (dishabituation) indicates that the mouse perceives the pheromone as a novel and different scent.[4][11]

Quantitative Data Summary

The following tables summarize quantitative data from published studies on mouse behavioral responses to specific pheromones.

Table 1: Male Mouse Pheromone Components and Their Effect on Female Behavior

Pheromone ComponentSourceBehavioral Effect in FemalesQuantitative ChangeReference
(Z)-9-tetradecenalMale UrineAttractionIncreased investigation time
3,4-dehydro-exo-brevicomin (DEB)Male BeddingSex Attractant4-fold increase in trap captures of females when combined with DHT[12]
2-sec-butyl-4,5-dihydrothiazole (DHT)Male BeddingSex Attractant4-fold increase in trap captures of females when combined with DEB[12]
Major Urinary Proteins (MUPs)Male UrineAttraction, Puberty Acceleration31% increase in MUP production in sons of promiscuous mothers[13]

Table 2: Female Mouse Pheromone Components and Their Effect on Male Behavior

Pheromone ComponentSourceBehavioral Effect in MalesQuantitative ChangeReference
(S)-2,5-dimethylpyrazineFemale Urine (during estrus)AttractionIncreased investigation time[14]
2-heptanoneFemale UrineAggression in malesIncreased aggressive bouts

Table 3: Juvenile and Alarm Pheromones and Their Behavioral Effects

PheromoneSourceBehavioral EffectQuantitative ChangeReference
Exocrine gland-secreting peptide 22 (ESP22)Juvenile TearsInhibition of male sexual behaviorSignificant reduction in mounting, intromission, and ejaculation[15]
2-sec-butyl-4,5-dihydrothiazole (SBT)Stressed Mouse OdorFear ResponseSignificant increase in freezing behavior[7]

Experimental Protocols

Habituation-Dishabituation Test

This test assesses an animal's ability to discriminate between different odors.

Materials:

  • Clean home cage for testing

  • Cotton swabs or filter paper

  • Pheromone solutions and control odorants

  • Stopwatch

  • Video recording system (optional, but recommended for accurate scoring)

Procedure:

  • Habituation Phase: a. Acclimate the mouse to the testing cage for at least 30 minutes.[4] b. Dip a cotton swab in the control substance (e.g., water or solvent). c. Present the swab to the mouse for a fixed duration (e.g., 1 minute). d. Record the cumulative time the mouse spends sniffing the swab. e. Remove the swab for a fixed inter-trial interval (e.g., 1 minute).[4] f. Repeat steps c-e for a set number of trials (e.g., 3-5 times) or until the sniffing time decreases to a predetermined criterion (habituation).

  • Dishabituation Phase: a. Dip a new cotton swab in the novel pheromone solution. b. Present the swab to the mouse for the same duration as in the habituation phase. c. Record the sniffing time. d. A significant increase in sniffing time compared to the last habituation trial indicates that the mouse can discriminate the pheromone from the control odor.

Y-Maze Test for Pheromone Preference

The Y-maze is used to assess an animal's preference for a particular odor.

Materials:

  • Y-shaped maze with three identical arms

  • Pheromone solution and control solution

  • Filter paper or small containers for odor presentation

  • Video tracking software (e.g., EthoVision) for automated data collection

Procedure:

  • Acclimate the mouse to the testing room for at least 1 hour.[16]

  • Place filter paper with the pheromone solution at the end of one arm and filter paper with the control solution at the end of another arm. The third arm remains neutral or contains clean filter paper.

  • Place the mouse in the center of the maze.

  • Allow the mouse to explore the maze for a fixed period (e.g., 5-10 minutes).[17][18]

  • Record the time spent in each arm and the number of entries into each arm.

  • A significant preference for the arm containing the pheromone (more time spent and/or more entries) indicates attraction.

  • Thoroughly clean the maze with 70% ethanol between each trial to eliminate residual odors.[18]

Resident-Intruder Assay

This assay is used to study social and aggressive behaviors in response to pheromonal cues from a conspecific.

Materials:

  • Resident mouse's home cage

  • Novel "intruder" mouse (typically a group-housed male of a non-aggressive strain)

  • Video recording system

Procedure:

  • The "resident" male mouse is housed with a female for at least a week to establish territoriality. The female is removed shortly before the test.[19][20]

  • Introduce the "intruder" mouse into the resident's cage.

  • Record the social interaction for a set period (e.g., 10-15 minutes).[21][22]

  • Score behaviors such as latency to first attack, number of aggressive bouts (e.g., biting, tail-rattling), and duration of social investigation (sniffing).

  • The intruder is removed after the test period.

Signaling Pathways and Experimental Workflows

Vomeronasal Organ (VNO) Signaling Pathway

VNO_Signaling_Pathway cluster_VNO_Lumen VNO Lumen cluster_VSN Vomeronasal Sensory Neuron Pheromone Pheromone VR Vomeronasal Receptor (V1R/V2R) Pheromone->VR Binds G_protein G Protein (Gαi2/Gαo) VR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates TRPC2 TRPC2 Channel DAG->TRPC2 Opens Ca_influx Ca_influx TRPC2->Ca_influx Allows Ca_ Ca_ influx Ca²⁺ Influx Depolarization Neuron Depolarization Action_Potential Action Potential to AOB Depolarization->Action_Potential Ca_influx->Depolarization

Caption: Vomeronasal organ (VNO) signal transduction pathway for pheromone detection.

Main Olfactory Epithelium (MOE) Signaling Pathway

MOE_Signaling_Pathway cluster_Nasal_Cavity Nasal Cavity cluster_OSN Olfactory Sensory Neuron Volatile_Pheromone Volatile Pheromone OR Olfactory Receptor (OR) Volatile_Pheromone->OR Binds G_olf G Protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Produces CNG_Channel CNG Channel cAMP->CNG_Channel Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ion_Influx Allows Depolarization Neuron Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to MOB Depolarization->Action_Potential

Caption: Main olfactory epithelium (MOE) signal transduction pathway for volatile pheromones.

Experimental Workflow for a Pheromone Preference Bioassay

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Testing Testing Phase cluster_Analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥1 hour) Habituation Habituation to Test Arena Animal_Acclimation->Habituation Pheromone_Prep Pheromone & Control Solution Preparation Odor_Presentation Odor Presentation (Pheromone vs. Control) Pheromone_Prep->Odor_Presentation Apparatus_Prep Apparatus Cleaning (70% Ethanol) Apparatus_Prep->Habituation Habituation->Odor_Presentation Behavioral_Recording Behavioral Recording (e.g., 5-10 min) Odor_Presentation->Behavioral_Recording Data_Scoring Data Scoring (Time spent, Entries) Behavioral_Recording->Data_Scoring Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for a two-choice pheromone preference bioassay.

References

Technical Support Center: GC-MS Analysis of Volatile Organic Compounds in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of volatile organic compounds (VOCs) in urine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor peak shapes, specifically peak tailing, in my chromatograms?

Peak tailing, where the peak asymmetry factor is greater than 1.5, can significantly impact resolution and the accuracy of quantification.[1] This issue often arises from interactions between polar or active analytes and active sites within the GC system.

Troubleshooting Steps:

  • Check the GC Inlet:

    • Liner Deactivation: The glass liner in the inlet can have active silanol groups that interact with polar analytes. Ensure you are using a fresh, deactivated liner.[1]

    • Column Installation: Improper column installation, such as incorrect insertion depth, can create dead volumes and lead to peak tailing.[2] Verify the column is installed according to the manufacturer's instructions.

    • Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites. Trimming 10-20 cm from the front of the column can often resolve this.[1]

  • Assess the GC Column:

    • Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," leading to baseline noise and potential peak tailing. Ensure the column temperature does not exceed its recommended maximum.

    • Column Contamination: If the entire column is contaminated, peak tailing may be observed for all compounds. Baking out the column at a high temperature (within its limit) can help remove contaminants.

  • Review Method Parameters:

    • Injection Temperature: An injection temperature that is too low can cause slow vaporization of the sample, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation of thermally labile compounds.

    • Carrier Gas Flow Rate: A low carrier gas flow rate can increase the residence time of analytes in the column, increasing the chance of interaction with active sites.[3]

2. What are the common causes of poor peak resolution and how can I improve it?

Poor resolution, the inability to separate two adjacent peaks, is a common challenge. Resolution is influenced by column efficiency, selectivity, and retention factor.

Troubleshooting Steps:

  • Optimize GC Parameters:

    • Temperature Program: Lowering the initial oven temperature or using a slower temperature ramp can increase the interaction of early-eluting compounds with the stationary phase, improving their separation.[4]

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity (specific to the carrier gas and column dimensions) will maximize column efficiency.

    • Column Choice: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and thus improve efficiency and resolution.[5]

  • Sample Introduction:

    • Injection Volume: Overloading the column with too much sample can lead to broad, fronting peaks and decreased resolution.[1] Consider reducing the injection volume or diluting the sample.

    • Split Ratio: For split injections, a low split ratio may not be sufficient to ensure a sharp injection band. Increasing the split ratio can improve peak shape and resolution.[6]

3. I am observing carryover from one injection to the next. What can I do to minimize it?

Carryover, the appearance of peaks from a previous injection in a subsequent blank or sample, can lead to inaccurate quantification.

Troubleshooting Steps:

  • Injector Maintenance:

    • Septum Bleed: Particles from a worn-out septum can contaminate the liner and contribute to carryover. Regularly replace the septum.

    • Liner Contamination: High-boiling point compounds from the sample matrix can remain in the liner and slowly elute in subsequent runs. Replace the liner regularly.

  • System Cleaning:

    • Bakeout: After a series of injections, especially with complex matrices like urine, perform a system bakeout at a high temperature to remove residual compounds from the column and detector.

    • Solvent Washes: Injecting a high-purity solvent multiple times can help wash out contaminants from the injector and column.

  • Method Optimization:

    • Increase Final Oven Temperature and Hold Time: Extending the run time at a high temperature can help elute any remaining high-boiling compounds.

4. How do matrix effects from urine samples impact my results, and how can they be mitigated?

The complex composition of urine can lead to matrix effects, where co-eluting endogenous compounds interfere with the ionization and detection of target VOCs, causing signal suppression or enhancement.[7][8]

Mitigation Strategies:

  • Sample Preparation:

    • Solid-Phase Microextraction (SPME): SPME is a widely used technique to extract and concentrate VOCs from the headspace of the urine sample, leaving behind many non-volatile matrix components.

    • pH Adjustment: Adjusting the pH of the urine sample can improve the extraction efficiency of certain classes of VOCs. For example, acidification can enhance the recovery of acidic compounds.

    • Salting Out: Adding salt (e.g., NaCl) to the urine sample increases the ionic strength and can drive more volatile compounds into the headspace for extraction.

  • Internal Standards:

    • Isotopically Labeled Standards: Using stable isotope-labeled internal standards that are chemically identical to the analytes of interest is the most effective way to compensate for matrix effects, as they will be affected in the same way as the target analyte.

Quantitative Data Summary

Table 1: Comparison of SPME Fiber Coatings for Urine VOC Analysis

SPME Fiber CoatingTarget AnalytesAdvantagesDisadvantages
Carboxen/PDMSBroad range of VOCs, especially very volatile compounds and sulfur compoundsHigh sensitivity for low molecular weight compoundsMay have lower capacity for larger molecules
DVB/Carboxen/PDMSWide range of VOCsGood for general, untargeted profilingMay have some displacement effects for certain compounds
PDMSNonpolar VOCsRobust and widely availableLess effective for polar compounds

This table provides a general comparison. Optimal fiber selection depends on the specific VOCs of interest.

Table 2: Effect of Sample Preparation on the Number of Detected VOCs in Urine

Sample Preparation MethodpHAdditiveRelative Number of Detected VOCsKey Compound Classes Enhanced
No TreatmentNeutralNoneBaselineGeneral volatiles
Acidification~2HCl or H₂SO₄IncreasedCarboxylic acids, aldehydes, ketones
Alkalinization~12NaOHIncreasedAmines, pyridines
Salting OutNeutralNaClIncreasedKetones, alcohols

Data synthesized from multiple sources indicating general trends.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of VOCs from Urine

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Transfer a 1-5 mL aliquot of urine into a 10-20 mL headspace vial.

    • (Optional) Add an internal standard solution to the urine.

    • (Optional) Adjust the pH by adding a small volume of acid (e.g., HCl) or base (e.g., NaOH).

    • (Optional) Add a saturating amount of salt (e.g., NaCl).

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray or a heating block with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 10-20 minutes) with agitation.

    • Expose the SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).

    • Start the GC-MS data acquisition at the beginning of the desorption.

Protocol 2: Typical GC-MS Instrument Parameters for Urine VOC Analysis

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector, operated in splitless mode for a set time (e.g., 1-2 min) during desorption.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

    • Solvent Delay: 2-3 minutes to prevent the filament from being saturated by air and water.

Note: These are example parameters and should be optimized for the specific analytes and instrument.

Visualizations

TroubleshootingWorkflow Start Chromatographic Issue Identified PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? PeakTailing->PoorResolution No CheckInlet Check Inlet: - Liner Deactivation - Column Installation - Contamination PeakTailing->CheckInlet Yes Carryover Carryover? PoorResolution->Carryover No OptimizeGC Optimize GC Parameters: - Temperature Program - Flow Rate - Column Choice PoorResolution->OptimizeGC Yes CleanSystem Clean System: - Injector Maintenance - System Bakeout Carryover->CleanSystem Yes ConsultExpert Consult Expert Carryover->ConsultExpert No CheckColumn Check Column: - Bleed - Contamination CheckInlet->CheckColumn Resolved Issue Resolved CheckColumn->Resolved CheckInjection Check Injection: - Volume - Split Ratio OptimizeGC->CheckInjection CheckInjection->Resolved ModifyMethod Modify Method: - Increase Final Temp/Time CleanSystem->ModifyMethod ModifyMethod->Resolved

Caption: Troubleshooting workflow for common GC-MS issues.

ExperimentalWorkflow Start Start: Urine Sample SamplePrep Sample Preparation: - Aliquot - Add Internal Standard - pH Adjustment/Salting Out (Optional) Start->SamplePrep HSSPME HS-SPME Extraction: - Equilibrate at Temp - Expose Fiber to Headspace SamplePrep->HSSPME GCMS GC-MS Analysis: - Thermal Desorption in Inlet - Chromatographic Separation - Mass Spectrometric Detection HSSPME->GCMS DataProcessing Data Processing: - Peak Integration - Library Matching - Quantification GCMS->DataProcessing End End: Results DataProcessing->End

Caption: Experimental workflow for urine VOC analysis by HS-SPME-GC-MS.

References

Technical Support Center: Optimizing Pelidery of Volatile Pheromones in Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile pheromones in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent behavioral responses in pheromone experiments?

A1: Inconsistent behavioral responses are often due to variations in the concentration of the pheromone reaching the subject. This can be caused by several factors, including:

  • Pheromone Degradation: Volatile pheromones can degrade over time, especially when exposed to heat, light, or reactive surfaces.[1] Lures that have exceeded their recommended lifespan will be less effective.[1]

  • Adsorption: Pheromones can adsorb to the surfaces of your delivery system, such as glass or plastic tubing, reducing the concentration delivered to the subject.[2] This is a significant factor to consider with any collection or delivery technique.[2]

  • Contamination: Residual pheromones from previous experiments or other volatile compounds in the lab can contaminate your setup and interfere with the current experiment.[3] Thorough cleaning of all components is crucial.[3]

  • Airflow Variability: Inconsistent airflow in your olfactometer or wind tunnel can lead to turbulent or unpredictable plume structures, affecting how the subject encounters the pheromone.[1][4]

Q2: How can I be sure my delivery system is delivering the intended pheromone concentration?

A2: Validating the output of your pheromone delivery system is critical. Two common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the precise quantification of volatile compounds. You can collect samples from the output of your delivery system and analyze them to determine the exact concentration of the pheromone being released.

  • Electroantennography (EAG): EAG measures the electrical response of an insect's antenna to a volatile stimulus.[5][6] It provides a biologically relevant measure of the perceived odor concentration and can be used to screen for active compounds and verify the functionality of your delivery system.[5][7]

Q3: What materials are best for constructing a pheromone delivery system to minimize adsorption?

A3: The choice of materials is crucial to prevent the loss of volatile compounds. Generally, inert materials are preferred.

  • Glass: Glass is often used due to its relatively inert nature. However, adsorption can still occur, especially with certain pheromone compounds.[2]

  • Teflon® (PTFE): Teflon and other fluoropolymers are highly inert and exhibit low adsorption of many volatile organic compounds, making them an excellent choice for tubing and connectors.

  • Stainless Steel: For components that require more rigidity, stainless steel is a good option as it is also relatively inert.

It is advisable to avoid materials like Tygon® and other soft plastics, as they can readily absorb and later release volatile compounds, leading to contamination.

Q4: How often should I clean my pheromone delivery apparatus?

A4: All components of your delivery system should be thoroughly cleaned after each experiment to prevent cross-contamination.[3] This includes all glassware, tubing, and the olfactometer or wind tunnel itself. For persistent residues, a more aggressive cleaning protocol may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your behavioral experiments.

ProblemPossible CausesSuggested Solutions
No behavioral response from the subject. Pheromone concentration is too low.- Increase the concentration of the pheromone source.- Check for leaks in your delivery system.- Verify the output of your system using GC-MS or EAG.[5][6]
Pheromone has degraded.- Use a fresh batch of pheromone.- Store pheromones properly (cold, dark, and in an inert solvent).[1]
Incorrect pheromone for the species.- Verify the species-specificity of the pheromone.[1]
Subject is not in a responsive state.- Ensure subjects are of the correct age, sex, and mating status for the experiment.
High variability in behavioral responses. Inconsistent pheromone concentration.- Check for fluctuations in airflow and temperature.- Ensure the pheromone source provides a consistent release rate.
Contamination of the experimental arena.- Thoroughly clean all components of the olfactometer or wind tunnel between trials.[3]
Subject habituation.- Allow sufficient time between trials for the subject to recover.- Ensure the inter-trial interval is consistent.
Subject responds to the control arm of the olfactometer. Contamination of the control arm.- Thoroughly clean all tubing and glassware associated with the control arm.- Use fresh, clean air for the control stream.
Residual odors in the olfactometer.- Bake out glassware at a high temperature to remove stubborn residues.- Use a more rigorous cleaning protocol (see Experimental Protocols section).
Pheromone plume appears turbulent in the wind tunnel. Airflow is too high or not laminar.- Reduce the fan speed.- Use flow straighteners (e.g., a honeycomb mesh) at the upwind end of the tunnel.[4]
Obstructions in the wind tunnel.- Ensure the experimental arena is free of any objects that could disrupt airflow.

Data Presentation

Table 1: Adsorption of Pheromone Components on Various Surfaces

While specific adsorption rates are highly dependent on the pheromone's chemical properties, the following table provides a qualitative comparison of common laboratory materials.

MaterialAdsorption PotentialNotes
Glass Low to ModerateCan be minimized with silanization. Adsorption is a known issue that needs to be accounted for.[2]
Teflon® (PTFE) Very LowExcellent choice for tubing and fittings.
Stainless Steel Very LowGood for structural components.
Tygon® Tubing HighProne to absorbing and leaching volatiles. Not recommended.
Polypropylene ModerateCan be used for disposable components, but pre-testing is advised.
Silicone HighOften used as a slow-release matrix, indicating high absorption.

Table 2: Cleaning Solutions for Pheromone Contamination

ContaminantCleaning SolutionProtocol
General pheromone residues 2% laboratory detergent solutionSoak for 1-24 hours, rinse thoroughly with tap water, followed by distilled deionized water.[8]
Acid-soluble residues 10% Hydrochloric acidRinse or soak for 20 minutes after detergent wash and tap water rinse.[8]
Stubborn organic residues Acetone or Dichloromethane rinseRinse with a small amount of solvent.[9]
Persistent contaminants Chromic acid substitute (e.g., Nochromix)Use with extreme caution in a fume hood as a last resort.[10]
Biological material Disinfectant solution or AutoclaveSoak in disinfectant or autoclave before standard cleaning.[11]

Experimental Protocols

Protocol 1: General Cleaning of Glassware for Pheromone Experiments
  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent (e.g., hexane for nonpolar pheromones) to remove the bulk of the residue.[10]

  • Detergent Wash: Submerge glassware in a warm 2% laboratory detergent solution and scrub with a brush.[12] Allow to soak if necessary.

  • Tap Water Rinse: Rinse at least six times with warm tap water to remove all traces of detergent.[12]

  • Deionized Water Rinse: Rinse at least three to six times with distilled deionized water.[8][12]

  • Drying: Allow glassware to air dry on a rack or in a drying oven. Do not place volumetric glassware in a drying oven.[9] For faster drying, a final rinse with acetone or methanol can be used in a well-ventilated area.[9]

  • Baking (Optional): For highly sensitive experiments, bake glassware at a high temperature (e.g., 250°C) for several hours to drive off any remaining volatile residues.

Protocol 2: Electroantennography (EAG) for System Validation
  • Antenna Preparation: Carefully excise an antenna from the subject insect. Mount the antenna between two electrodes using a conductive gel.[5]

  • Electrode Connection: Connect the electrodes to a high-impedance amplifier.[6]

  • Air Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

  • Stimulus Delivery: Introduce a puff of air from the outlet of your pheromone delivery system into the continuous air stream directed at the antenna.

  • Recording: Record the voltage change (the EAG response) from the antenna upon stimulation.

  • Controls: Use a clean air puff as a negative control and a known concentration of a standard pheromone as a positive control.

  • Analysis: Compare the EAG response from your delivery system to the positive control to validate that the system is delivering a biologically active concentration of the pheromone.

Visualizations

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane cluster_downstream Intracellular Signaling P Pheromone PBP Pheromone Binding Protein P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP OR Odorant Receptor (OR) P_PBP->OR Activation Gq Gq Protein OR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca2+ Channel (Opens) IP3->Ca_channel Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Depolarization Membrane Depolarization Ca_channel->Depolarization Influx of Ca2+ Action_Potential Action Potential Depolarization->Action_Potential Triggers

Caption: A simplified diagram of a common moth pheromone signal transduction pathway.[13][14][15]

Troubleshooting_Workflow Start Inconsistent or No Behavioral Response Check_Pheromone Is the pheromone fresh and stored correctly? Start->Check_Pheromone Check_Concentration Is the concentration appropriate? Check_Pheromone->Check_Concentration Yes New_Pheromone Use a new batch of pheromone Check_Pheromone->New_Pheromone No Validate_Delivery Validate delivery system output (GC-MS/EAG) Check_Concentration->Validate_Delivery Yes Adjust_Concentration Adjust pheromone concentration Check_Concentration->Adjust_Concentration No Check_System Check for leaks, clogs, and material adsorption Validate_Delivery->Check_System Output Low Check_Contamination Is the system clean? Validate_Delivery->Check_Contamination Output OK Check_System->Check_Contamination Clean_System Perform thorough cleaning protocol Check_Contamination->Clean_System No Check_Subject Are the subjects in a responsive state? Check_Contamination->Check_Subject Yes Clean_System->Check_Subject Check_Environment Are environmental conditions (temp, light, airflow) optimal? Check_Subject->Check_Environment Yes Optimize_Subject_Prep Optimize subject preparation and handling Check_Subject->Optimize_Subject_Prep No Adjust_Environment Adjust environmental parameters Check_Environment->Adjust_Environment No Success Experiment Successful Check_Environment->Success Yes Adjust_Environment->Success New_Pheromone->Check_Concentration Adjust_Concentration->Validate_Delivery Optimize_Subject_Prep->Check_Environment

Caption: A troubleshooting workflow for diagnosing issues in pheromone behavioral experiments.

References

Technical Support Center: Purification of 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Heptanone, 6-hydroxy-6-methyl-.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-Heptanone, 6-hydroxy-6-methyl-, presented in a question-and-answer format.

Q1: My final product shows a significant amount of an impurity with a lower polarity after purification by silica gel chromatography. What could this be?

A1: The most likely impurity is the dehydrated alkene, 6-methyl-5-hepten-3-one. 3-Heptanone, 6-hydroxy-6-methyl- is a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration.[1][2] Silica gel is naturally acidic and can promote this elimination reaction during chromatography.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in your eluent.[3] This will neutralize the acidic sites on the silica.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or florisil for your purification.[4]

  • Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time the compound spends on the acidic stationary phase.

Q2: I am observing multiple spots on my TLC plate after the reaction workup, even before purification. What are the likely side products from a Grignard synthesis?

A2: If you synthesized 3-Heptanone, 6-hydroxy-6-methyl- via a Grignard reaction, several impurities could be present:

  • Unreacted Starting Materials: This could include the starting ketone (e.g., 3-pentanone or methyl isobutyl ketone) and the alkyl halide used to form the Grignard reagent.[5]

  • Wurtz Coupling Product: The alkyl halide can couple with itself to form a nonpolar hydrocarbon impurity.

  • Enolization Byproduct: The Grignard reagent can act as a base and deprotonate the ketone starting material, leading to the recovery of the starting ketone after workup.[6]

Q3: My compound seems to be "tailing" or smearing on the silica gel column, leading to poor separation and mixed fractions. What can I do to improve the peak shape?

A3: Tailing is often an issue with polar compounds like alcohols that interact strongly with the silica gel.

  • Optimize the Solvent System: A more polar eluent can help to reduce tailing by competing with your compound for the polar sites on the silica gel. Try gradually increasing the percentage of the polar solvent (e.g., ethyl acetate in hexanes).

  • Add a Modifier: Adding a small amount of a more polar solvent, like methanol, to your eluent can significantly improve the peak shape for polar compounds.

  • Check for Overloading: Tailing can also be a result of overloading the column with too much crude product. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q4: I am attempting to purify the compound by distillation, but I am getting a low yield and the product is discolored. What is happening?

A4: Prolonged heating of ketones and tertiary alcohols can lead to decomposition.[1] For 3-Heptanone, 6-hydroxy-6-methyl-, heating can cause dehydration.[2]

  • Use Vacuum Distillation: To minimize thermal decomposition, purify the compound by distillation under reduced pressure. This will lower the boiling point and reduce the thermal stress on the molecule.

  • Keep the Temperature Low: Ensure the heating mantle temperature is as low as possible while still allowing for a reasonable distillation rate.

Quantitative Data Summary

The following table summarizes representative data for the purification of a tertiary hydroxy ketone like 3-Heptanone, 6-hydroxy-6-methyl- by flash column chromatography, highlighting the effect of the stationary phase on product purity and the formation of the dehydrated byproduct.

Purification MethodStationary PhaseEluent System (Hexane:Ethyl Acetate)Purity of 3-Heptanone, 6-hydroxy-6-methyl- (%)Dehydrated Impurity (%)Recovery Yield (%)
Flash ChromatographyStandard Silica Gel80:20851280
Flash ChromatographySilica Gel with 1% Triethylamine80:2098<192
Flash ChromatographyNeutral Alumina85:1597190

Note: This data is representative and actual results may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with Deactivated Silica Gel

This protocol describes a general method for the purification of 3-Heptanone, 6-hydroxy-6-methyl- on a laboratory scale (1-5 g of crude material).

1. Preparation of the Eluent and Slurry: a. Prepare a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product. b. To deactivate the silica gel, add 1% triethylamine to the chosen eluent system (e.g., for 1 L of eluent, add 10 mL of triethylamine). c. In a beaker, create a slurry of silica gel (Silica Gel 60, 230-400 mesh) in the deactivated eluent. Use approximately 50-100 g of silica gel for every 1 g of crude product.

2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. d. Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry. e. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading: a. Dissolve the crude 3-Heptanone, 6-hydroxy-6-methyl- in a minimal amount of the eluent. b. Carefully apply the sample solution to the top of the column using a pipette. c. Open the stopcock and allow the sample to enter the silica gel. d. Rinse the flask with a small amount of eluent and add it to the column to ensure all the product is loaded.

4. Elution and Fraction Collection: a. Carefully fill the column with the deactivated eluent. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute). c. Collect fractions in test tubes. d. Monitor the elution process by TLC to identify the fractions containing the pure product.

5. Product Isolation: a. Combine the fractions containing the pure 3-Heptanone, 6-hydroxy-6-methyl-. b. Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Logical Relationships in Purification Challenges

A Crude 3-Heptanone, 6-hydroxy-6-methyl- B Purification Challenge: Acid Sensitivity A->B C Purification Challenge: Polarity A->C D Dehydration to Alkene (6-methyl-5-hepten-3-one) B->D E Tailing on Silica Gel C->E F Solution: Deactivated Chromatography D->F G Solution: Optimized Eluent E->G H Use Neutral/Basic Alumina or Silica + Triethylamine F->H I Increase Eluent Polarity or Add Modifier (e.g., MeOH) G->I

Caption: Key challenges and solutions in the purification of 3-Heptanone, 6-hydroxy-6-methyl-.

Experimental Workflow for Troubleshooting Purification

start Start: Crude Product tlc_analysis Analyze by TLC start->tlc_analysis flash_chrom Flash Column Chromatography tlc_analysis->flash_chrom decision_purity Purity Acceptable? end End: Pure Product decision_purity->end Yes decision_dehydration Dehydration Observed? decision_purity->decision_dehydration No flash_chrom->decision_purity deactivated_chrom Use Deactivated Silica (add Triethylamine) decision_dehydration->deactivated_chrom Yes decision_tailing Tailing Observed? decision_dehydration->decision_tailing No deactivated_chrom->flash_chrom distillation Consider Vacuum Distillation decision_tailing->distillation No, but still impure adjust_eluent Adjust Eluent Polarity decision_tailing->adjust_eluent Yes adjust_eluent->flash_chrom

Caption: A workflow for troubleshooting the purification of 3-Heptanone, 6-hydroxy-6-methyl-.

References

How to avoid degradation of synthetic pheromones during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of synthetic pheromones during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your pheromone-based experiments.

Troubleshooting Guide: Common Issues with Pheromone Stability

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Causes Solutions & Recommendations
Complete loss of biological activity in a stored pheromone sample. 1. Improper Storage Temperature: Storing at room temperature or in a standard refrigerator for extended periods can lead to rapid degradation, especially for volatile compounds like aldehydes.[1][2] 2. Exposure to Light: UV radiation can cause photodegradation of pheromone molecules. 3. Oxygen Exposure: Oxidation is a major degradation pathway for many pheromones, particularly aldehydes.[1] 4. Contamination: Cross-contamination with other chemicals or impurities can catalyze degradation.1. Store at ≤ -20°C: For long-term storage, a freezer is essential. For short-term use, refrigeration (2-8°C) may be acceptable, but consult manufacturer guidelines. 2. Use Amber Vials: Store pheromones in amber glass vials or wrap clear vials in aluminum foil to block UV light. 3. Use Inert Gas: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. 4. Handle with Care: Use clean glassware and tools. Avoid introducing contaminants into the stock solution.
Reduced biological activity or inconsistent results in bioassays. 1. Repeated Freeze-Thaw Cycles: This can lead to condensation and hydrolysis of ester-based pheromones. 2. Improper Solvent: The solvent used to dissolve the pheromone may not be suitable for long-term storage or may contain impurities. 3. Lure/Dispenser Failure: The material of the lure or dispenser may be incompatible with the pheromone or may not provide a consistent release rate.[1]1. Aliquot Samples: Upon receiving a new pheromone standard, divide it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the main stock. 2. Use High-Purity Solvents: Use GC-grade or equivalent high-purity solvents. Ensure the solvent is dry and free of peroxides. 3. Select Appropriate Dispensers: Use dispensers made of inert materials like rubber septa or specialized polymers designed for controlled release and protection from oxidation.[1]
Pheromone lure fails to attract target insects in the field. 1. Expired Lure: The lure has surpassed its recommended field life (typically 2-5 weeks).[3] 2. Incorrect Lure Placement: The trap is positioned incorrectly, hindering pheromone dispersal.[2] 3. Environmental Factors: High temperatures, strong winds, or heavy rain can affect pheromone dispersal and insect activity.[2] 4. Species Misidentification: The pheromone lure is for a different species than the target insect.[2]1. Replace Lures Regularly: Adhere to the manufacturer's recommended replacement schedule. 2. Follow Placement Guidelines: Position traps at the correct height and location for the target species, considering wind direction. 3. Monitor Environmental Conditions: Deploy traps during periods of optimal insect activity and be aware of how weather can impact results. 4. Confirm Species ID: Ensure you are using the correct species-specific pheromone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause synthetic pheromone degradation?

A1: The primary factors are:

  • Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.[4] Pheromones are volatile and can evaporate quickly in hot conditions.[2]

  • Light (UV Radiation): UV light provides the energy to initiate photodegradation reactions, breaking down the pheromone molecules.[4]

  • Oxygen: Atmospheric oxygen can react with pheromones, leading to oxidative degradation. Aldehydes are particularly susceptible to oxidation into less active carboxylic acids.[1]

  • Moisture: Water can cause the hydrolysis of ester-functionalized pheromones, breaking them down into their constituent alcohol and carboxylic acid.

Q2: What are the ideal storage conditions for synthetic pheromones?

A2: For long-term stability, synthetic pheromones should be stored in a freezer at -20°C or below, in their original sealed, airtight containers, protected from light.[5] For short-term storage or working solutions, refrigeration at 2-8°C in a sealed, amber vial is recommended. It is also good practice to purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Q3: How long can I expect my synthetic pheromones to last in storage?

A3: When stored under ideal conditions (frozen, dark, airtight), many synthetic pheromones can be stable for two to three years. However, the shelf life can vary significantly depending on the chemical structure of the pheromone and the presence of stabilizers. Always refer to the manufacturer's expiration date and storage recommendations.

Q4: Are there differences in stability between different chemical classes of pheromones?

A4: Yes. Aldehydes are generally the most unstable class as they are highly susceptible to oxidation. Esters are prone to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Alcohols are generally more stable than aldehydes and esters but can still be oxidized over time.

Q5: Can I reuse a pheromone lure from a previous season?

A5: It is not recommended. Pheromone lures are designed for a specific field life, typically ranging from a few weeks to a couple of months.[3] After this period, the release rate of the pheromone will have significantly decreased, and the remaining pheromone may have degraded, rendering the lure ineffective. For reliable experimental results, always use fresh lures.

Data Presentation: Pheromone Stability

The following table summarizes the general stability of different classes of synthetic pheromones under various conditions. Please note that specific degradation rates can vary significantly based on the exact molecular structure and formulation.

Pheromone ClassMajor Degradation PathwayRelative StabilityRecommended StorageApproximate Field Life of Lures
Aldehydes Oxidation, PhotodegradationLowFrozen (-20°C or below), airtight, dark, under inert gas.2-4 weeks
Esters Hydrolysis, PhotodegradationModerateFrozen (-20°C or below), airtight, dark, away from moisture.4-8 weeks
Alcohols OxidationHighFrozen (-20°C or below) or refrigerated (2-8°C), airtight, dark.6-12 weeks
Hydrocarbons PhotodegradationVery HighRefrigerated (2-8°C), airtight, dark.>12 weeks

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Synthetic Pheromone

This protocol is designed to quickly assess the stability of a pheromone formulation under stressful conditions to predict its long-term shelf life.

Materials:

  • Pheromone sample (in solution or loaded into a dispenser)

  • Temperature- and humidity-controlled oven or incubator

  • Amber glass vials with PTFE-lined caps

  • GC-MS system

  • High-purity solvent (e.g., hexane)

  • Internal standard

Methodology:

  • Sample Preparation:

    • Prepare multiple identical samples of the pheromone in amber glass vials.

    • For solutions, accurately weigh or measure a known concentration of the pheromone in a suitable solvent.

    • For lures, use a consistent batch of dispensers.

    • Prepare a control set of samples to be stored at -20°C.

  • Accelerated Aging:

    • Place the experimental samples in an oven set to an elevated temperature, for example, 40°C or 50°C.

    • Maintain a constant humidity if desired (e.g., 75% RH).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), remove a subset of samples from the oven.

    • Also, take a control sample from the freezer at each time point.

  • Extraction and Analysis:

    • For pheromone solutions, dilute an aliquot to a suitable concentration for GC-MS analysis.

    • For lures, extract the remaining pheromone by soaking the dispenser in a known volume of solvent for a specified time (e.g., 24 hours).

    • Add a known amount of an internal standard to all samples just before analysis.

    • Analyze the samples by GC-MS to quantify the amount of the active pheromone compound remaining.

  • Data Analysis:

    • Calculate the percentage of pheromone remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining pheromone versus time for each temperature.

    • Determine the degradation rate constant (k) for each temperature using first-order kinetics.

    • Use the Arrhenius equation to extrapolate the degradation rate at normal storage temperatures (e.g., 4°C or 20°C) and estimate the shelf life.

Protocol 2: GC-MS Analysis of Pheromone Degradation

This protocol outlines a general procedure for quantifying a synthetic pheromone and its potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Pheromone sample (from stability study or field-aged lure)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • High-purity helium as carrier gas

  • High-purity solvent (e.g., hexane)

  • Internal standard

  • Autosampler vials with inserts

Methodology:

  • Sample Preparation:

    • Accurately dilute the pheromone extract to a final concentration within the linear range of the instrument (typically 1-100 ng/µL).[3]

    • Add a known concentration of an internal standard that is chemically similar to the analyte but does not co-elute.

    • Transfer the final solution to a GC-MS autosampler vial.

  • GC-MS Method Parameters (Example):

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C, and hold for 5 minutes.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Acquisition and Analysis:

    • Create a calibration curve using a series of known concentrations of the pure pheromone standard and the internal standard.

    • Inject the samples into the GC-MS.

    • Identify the pheromone peak based on its retention time and mass spectrum.

    • Identify potential degradation product peaks by searching their mass spectra against a library (e.g., NIST) and by comparing with known degradation products if available.

    • Quantify the amount of pheromone in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Mandatory Visualizations

Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Degradation of Aldehyde Pheromones cluster_hydrolysis Hydrolysis of Ester Pheromones Aldehyde Aldehyde Pheromone (R-CHO) PeroxyAcid Peroxy Acid (R-COOOH) Aldehyde->PeroxyAcid + O2 CarboxylicAcid Carboxylic Acid (R-COOH) (Inactive) PeroxyAcid->CarboxylicAcid Rearrangement Ester Ester Pheromone (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + H2O, H+ Carboxylic_Acid_H Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid_H Alcohol_H Alcohol (R'-OH) Tetrahedral_Intermediate->Alcohol_H

Caption: Major degradation pathways for aldehyde and ester pheromones.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting an accelerated stability study of synthetic pheromones.

References

Technical Support Center: Statistical Analysis of Mouse Puberty Acceleration Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting and analyzing mouse puberty acceleration studies for robust and reliable results.

Troubleshooting Guides

This section addresses common issues encountered during the experimental and analytical phases of mouse puberty studies.

Issue Potential Cause(s) Recommended Action(s) Citation(s)
High Variability in Puberty Onset Data (e.g., Vaginal Opening, Preputial Separation) - Genetic differences between mouse strains. - "Litter effect" where pups from the same litter are more similar to each other than to pups from other litters. - Inconsistent observation times. - Environmental factors (e.g., changes in light/dark cycle, diet, housing conditions).- Use a consistent and well-documented mouse strain for all experiments.[1][2] - Treat the litter as the experimental unit in your statistical analysis to account for intra-litter correlations.[3][4] - Perform daily inspections for pubertal onset at the same time each day.[5][6] - Maintain stable and documented environmental conditions throughout the study.[5]
No Significant Difference Between Control and Treatment Groups - Insufficient statistical power due to small sample size. - High individual variation masking a true effect. - The compound being tested does not affect the timing of puberty at the tested dose.- Conduct a power analysis before starting the experiment to determine the appropriate sample size. - Increase the number of animals per group. - Consider using historical control data to provide context for your current control group's data.[7] - Re-evaluate the dosage and administration route of the test compound.
Delayed Puberty Onset Associated with Reduced Body Weight - The treatment may be causing a general delay in development rather than a specific effect on the reproductive axis. Puberty onset, particularly in females, is linked to metabolic status and body weight.- Analyze body weight as a covariate in your statistical analysis to determine if the delay in puberty is independent of the effect on growth.[5] - If the delay is associated with reduced body weight, it may not be a true delay in sexual maturation.[5]
Vaginal Opening (VO) or Preputial Separation (PS) Occurs, but Animals are Infertile - VO and PS can sometimes occur due to mechanisms other than the activation of the reproductive axis.- Confirm sexual maturity by assessing the first estrus in females through vaginal cytology.[5][8] In mice, the first estrus usually occurs about 10 days after vaginal opening.[5] - For a comprehensive assessment of reproductive competence, a fertility study should be performed after the confirmation of pubertal onset.[5]
Data Does Not Follow a Normal Distribution - The timing of puberty onset is often not normally distributed.- Use non-parametric statistical tests, such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups), which do not assume a normal distribution.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common non-invasive markers for assessing puberty onset in mice?

A1: The most common non-invasive markers are:

  • Females: Vaginal opening (VO) and the first estrus (determined by vaginal cytology).[5][10]

  • Males: Preputial separation (PS), which is the separation of the prepuce from the glans penis.[5][10]

Q2: How should I handle the "litter effect" in my statistical analysis?

A2: The "litter effect" refers to the fact that pups from the same litter are not independent observations. To account for this, the litter should be considered the primary experimental unit.[3][4] This means that you should average the values for pups within a litter (if the endpoint is continuous) or use the proportion of affected pups per litter (if the endpoint is binary) for your statistical analysis.

Q3: What statistical tests are appropriate for analyzing the age of puberty onset?

A3: The choice of statistical test depends on the experimental design and the distribution of the data.

  • For comparing two groups, a Student's t-test can be used if the data is normally distributed.[5] If not, a non-parametric alternative like the Mann-Whitney U test is more appropriate.

  • For comparing more than two groups, a one-way Analysis of Variance (ANOVA) followed by post-hoc tests can be used for normally distributed data. For non-normally distributed data, the Kruskal-Wallis test is recommended.

  • If you are examining the effects of two different factors (e.g., treatment and diet), a two-way ANOVA can be used.[11]

Q4: How important is body weight in the analysis of puberty acceleration?

A4: Body weight is a critical factor, especially in female mice, as pubertal onset is linked to metabolic status.[5] A treatment that slows down growth may result in a delayed onset of puberty. It is important to record and analyze body weight alongside the timing of puberty to distinguish between a specific effect on the reproductive axis and a general effect on development.

Q5: What are the key signaling pathways that regulate the onset of puberty?

A5: The onset of puberty is primarily controlled by the activation of the hypothalamic-pituitary-gonadal (HPG) axis. A key event is the increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[5][12] This stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn act on the gonads to produce sex steroids like estradiol and testosterone.[5][13] The activation of GnRH neurons is heavily influenced by the neuropeptide kisspeptin and its receptor, GPR54.[12][14]

Experimental Protocols

Determination of Pubertal Onset in Female Mice
  • Animal Identification: Individually identify all female pups before the start of daily monitoring (e.g., ear tags, tattoos).[10]

  • Daily Monitoring: Beginning around postnatal day 21, perform daily visual inspections for vaginal opening (VO) at a consistent time each day.[5][10]

  • Handling: Gently hold the mouse by the base of its tail and allow it to rest on a clean surface.[6]

  • Vaginal Opening Assessment: Carefully examine the perineal area to determine if the vagina has perforated and is open. Record the date of VO for each animal.[5][6]

  • Vaginal Cytology for First Estrus:

    • Following VO, perform daily vaginal lavages to determine the stage of the estrous cycle.[5]

    • Gently flush the vagina with a small amount of sterile saline using a fine-tipped pipette.

    • Place the collected cells on a microscope slide, stain them (e.g., with crystal violet), and examine under a microscope.

    • The first day that a smear consists predominantly of cornified epithelial cells is recorded as the day of first estrus.[5]

  • Body Weight: Record the body weight of each animal daily until the day of confirmed puberty onset.[10]

Determination of Pubertal Onset in Male Mice
  • Animal Identification: Individually identify all male pups before the start of daily monitoring.[10]

  • Daily Monitoring: Beginning around postnatal day 21, perform daily visual inspections for preputial separation (PS) at a consistent time each day.[5][10]

  • Handling: Gently restrain the mouse.

  • Preputial Separation Assessment: Gently retract the prepuce. Complete separation is achieved when the entire glans penis can be exposed. Record the date of PS for each animal.[5][6]

  • Body Weight: Record the body weight of each animal daily until the day of confirmed puberty onset.[10]

Signaling Pathways and Experimental Workflows

Puberty_Signaling_Pathway cluster_brain Central Nervous System cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus Kiss1_Neurons Kiss1 Neurons GnRH_Neurons GnRH Neurons Kiss1_Neurons->GnRH_Neurons Kisspeptin (+) Pituitary Anterior Pituitary GnRH_Neurons->Pituitary GnRH (+) Gonadotropes Gonadotropes Gonads Gonads (Ovaries/Testes) Gonadotropes->Gonads LH & FSH (+) Sex_Steroids Sex Steroids (Estradiol/Testosterone) Gonads->Sex_Steroids Production Sex_Steroids->Hypothalamus Feedback (-/+) Puberty_Onset Puberty Onset Sex_Steroids->Puberty_Onset

Caption: Key neuroendocrine pathway regulating the onset of puberty.

Experimental_Workflow Start Start of Experiment (e.g., Weaning) Daily_Monitoring Daily Monitoring (VO/PS and Body Weight) Start->Daily_Monitoring Puberty_Marker Puberty Marker Observed? Daily_Monitoring->Puberty_Marker Record_Data Record Date and Weight Puberty_Marker->Record_Data Yes Continue_Monitoring Continue Daily Monitoring Puberty_Marker->Continue_Monitoring No Vaginal_Cytology Vaginal Cytology (Females) Record_Data->Vaginal_Cytology Continue_Monitoring->Daily_Monitoring First_Estrus First Estrus Confirmed? Vaginal_Cytology->First_Estrus First_Estrus->Vaginal_Cytology No Data_Analysis Statistical Analysis First_Estrus->Data_Analysis Yes End End of Puberty Assessment Data_Analysis->End

Caption: General experimental workflow for assessing puberty onset in mice.

Statistical_Analysis_Logic Collect_Data Collect Puberty Onset Data (Age and Weight) Check_Normality Check for Normal Distribution (e.g., Shapiro-Wilk test) Collect_Data->Check_Normality Normal_Data Data is Normally Distributed Check_Normality->Normal_Data Yes NonNormal_Data Data is Not Normally Distributed Check_Normality->NonNormal_Data No Two_Groups_Normal Two Groups: Student's t-test Normal_Data->Two_Groups_Normal More_Groups_Normal >2 Groups: ANOVA Normal_Data->More_Groups_Normal Two_Groups_NonNormal Two Groups: Mann-Whitney U test NonNormal_Data->Two_Groups_NonNormal More_Groups_NonNormal >2 Groups: Kruskal-Wallis test NonNormal_Data->More_Groups_NonNormal Covariate_Analysis Consider Body Weight as a Covariate (ANCOVA) Two_Groups_Normal->Covariate_Analysis More_Groups_Normal->Covariate_Analysis Two_Groups_NonNormal->Covariate_Analysis More_Groups_NonNormal->Covariate_Analysis Interpret_Results Interpret Results Covariate_Analysis->Interpret_Results

Caption: Decision-making process for statistical analysis of puberty data.

References

Technical Support Center: Understanding Rodent Responses to 6-hydroxy-6-methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the variability in rodent responses to the pheromone 6-hydroxy-6-methyl-3-heptanone.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected puberty-accelerating effects of 6-hydroxy-6-methyl-3-heptanone in our female mice. What could be the reason?

A1: Several factors can contribute to a lack of response. Consider the following:

  • Mouse Strain: Different inbred mouse strains exhibit significant variations in their response to puberty-accelerating pheromones. For instance, some strains may have a naturally earlier or later onset of puberty, which can mask the effects of the pheromone. It is crucial to use a consistent and well-characterized strain for your experiments.

  • Age of Females: The timing of exposure is critical. For puberty acceleration, females should be in the peripubertal period (around 21-30 days of age). Older or younger mice may not show a significant response.

  • Social Environment: The social housing conditions of the female mice can impact their sensitivity to pheromones. Group-housed females may have a delayed puberty onset compared to individually housed females, which could affect the magnitude of the pheromone's effect. Stress from overcrowding or improper handling can also interfere with normal reproductive development.

  • Pheromone Delivery Method: The method of exposure to 6-hydroxy-6-methyl-3-heptanone is important. Direct contact with bedding soiled by a male mouse or direct application of the synthesized compound is generally more effective than airborne exposure.

  • Compound Stability: Ensure the integrity of your 6-hydroxy-6-methyl-3-heptanone sample. This compound can exist in equilibrium with its cyclic tautomer, and degradation could affect its bioactivity.

Q2: We are observing high variability in uterine weight among our control and experimental groups. How can we reduce this variability?

A2: High variability can obscure statistically significant differences. To minimize this:

  • Standardize Animal Husbandry: Maintain consistent environmental conditions for all animals, including cage size, bedding material, diet, water source, light-dark cycle, and temperature.

  • Control for Litter Effects: Pups from larger litters may have delayed development. When possible, use females from litters of a standardized size.

  • Acclimatization Period: Allow animals to acclimate to the facility and experimental conditions for a sufficient period before starting the experiment.

  • Blinded Measurements: To avoid unconscious bias, the person responsible for measuring uterine weights should be blinded to the experimental groups.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variation on the group mean.

Q3: Can male mice become desensitized to female pheromones?

A3: While this guide focuses on the effects of a male pheromone on females, it's worth noting that prolonged exposure to female scents can lead to a decrease in certain pheromone-detecting neurons in male mice, potentially reducing their interest in courting females. This highlights the plasticity of the rodent olfactory system in response to the social environment.

Troubleshooting Common Experimental Issues

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent vaginal opening times Genetic variability within the mouse strain. Inconsistent application of the pheromone. Subjective assessment of vaginal opening.Use a highly inbred and well-characterized mouse strain. Standardize the dose and application method of the pheromone. Have two independent observers assess vaginal opening to ensure consistency.
No significant difference in first estrus The pheromone may accelerate vaginal opening but not necessarily the first ovulation. The method for determining first estrus may not be sensitive enough.In addition to monitoring vaginal cytology, consider histological examination of the ovaries to confirm ovulation. Ensure proper technique for vaginal lavage to obtain clear cytological smears.
Unexpected behavioral changes in treated animals The pheromone may have effects beyond puberty acceleration. The stress of the experimental procedure itself.Carefully observe and record any behavioral changes in both control and experimental groups. Implement gentle handling techniques and minimize procedural stress.

Data Presentation

While precise dose-response data for 6-hydroxy-6-methyl-3-heptanone is not extensively available in the public literature, the following tables summarize the known qualitative factors influencing rodent responses and provide a template for presenting quantitative data.

Table 1: Factors Influencing Variability in Rodent Response to Puberty-Accelerating Pheromones

FactorInfluence on ResponseKey Considerations
Genetic Strain HighDifferent inbred strains (e.g., BALB/c, C57BL/6) have varying baseline puberty onset times and sensitivity to pheromonal cues.
Age HighExposure during the peripubertal period is most effective for puberty acceleration.
Sex High6-hydroxy-6-methyl-3-heptanone is a male pheromone that primarily affects female reproductive physiology.
Social Conditions ModerateGroup housing of females can delay puberty, potentially altering the perceived effect of the pheromone.
Prior Pheromone Exposure ModeratePrevious exposure to male pheromones can influence subsequent responses.
Nutritional Status ModerateMalnutrition can delay puberty and mask the effects of accelerating pheromones.
Stress ModerateChronic stress can disrupt the endocrine system and interfere with normal pubertal timing.

Table 2: Template for Presenting Quantitative Data on Uterine Weight Response

Treatment GroupConcentration (µg/mL)Mouse StrainNMean Uterine Weight (mg) ± SEM% Increase vs. Control
Control (Vehicle)0e.g., BALB/c10Example: 25.3 ± 2.10%
6-hydroxy-6-methyl-3-heptanone10e.g., BALB/c10Example: 35.8 ± 3.5Example: 41.5%
6-hydroxy-6-methyl-3-heptanone50e.g., BALB/c10Example: 42.1 ± 4.0Example: 66.4%
Control (Vehicle)0e.g., C57BL/610Example: 28.1 ± 2.50%
6-hydroxy-6-methyl-3-heptanone10e.g., C57BL/610Example: 32.5 ± 3.0Example: 15.7%
6-hydroxy-6-methyl-3-heptanone50e.g., C57BL/610Example: 36.4 ± 3.8Example: 29.5%

Note: The data in this table is illustrative and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Puberty Acceleration Bioassay in Female Mice

Objective: To assess the puberty-accelerating effect of 6-hydroxy-6-methyl-3-heptanone in peripubertal female mice.

Materials:

  • Peripubertal female mice (e.g., 21 days old) of a specified inbred strain.

  • 6-hydroxy-6-methyl-3-heptanone, dissolved in a suitable vehicle (e.g., mineral oil).

  • Vehicle control.

  • Micropipettes.

  • Analytical balance.

Procedure:

  • Animal Housing: House female mice in a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.

  • Grouping: Randomly assign mice to experimental and control groups (n ≥ 10 per group).

  • Treatment Administration:

    • From postnatal day 21, daily apply a small, fixed volume (e.g., 10 µL) of the test compound solution or vehicle to the external nares of each mouse.

  • Monitoring for Vaginal Opening (VO):

    • From postnatal day 23, daily examine each female for the presence of vaginal opening.

    • Record the age and body weight at which VO occurs.

  • Monitoring for First Estrus:

    • Following VO, perform daily vaginal lavages to monitor the estrous cycle.

    • Examine the vaginal smears microscopically to identify the cornified epithelial cells characteristic of estrus.

    • Record the age at first estrus.

  • Uterine Weight Measurement:

    • On a predetermined day (e.g., postnatal day 35), euthanize the mice.

    • Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot dry.

    • Weigh the uteri to the nearest 0.1 mg.

  • Data Analysis:

    • Compare the mean age of VO, age of first estrus, and uterine weights between the control and experimental groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pheromone-Induced Puberty Acceleration

The detection of 6-hydroxy-6-methyl-3-heptanone by the vomeronasal organ (VNO) initiates a signaling cascade that ultimately leads to the release of Gonadotropin-Releasing Hormone (GnRH), a key regulator of puberty.

pheromone_pathway cluster_vno Vomeronasal Organ (VNO) cluster_brain Brain cluster_pituitary Pituitary Gland cluster_gonads Gonads Pheromone 6-hydroxy-6-methyl-3-heptanone V1R V1R Receptor Pheromone->V1R Binds to G_protein Gαi2/Gαo V1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates TRPC2 TRPC2 Channel PLC->TRPC2 Opens Neuron_Activation VSN Depolarization TRPC2->Neuron_Activation Causes AOB Accessory Olfactory Bulb (AOB) Neuron_Activation->AOB Signal to MeA Medial Amygdala (MeA) AOB->MeA Relays signal to Kiss1_neurons Kisspeptin Neurons MeA->Kiss1_neurons Activates GnRH_neurons GnRH Neurons Kiss1_neurons->GnRH_neurons Stimulates Pituitary Anterior Pituitary GnRH_neurons->Pituitary Releases GnRH to LH_FSH LH/FSH Release Pituitary->LH_FSH Ovaries Ovaries LH_FSH->Ovaries Stimulates Estrogen Estrogen Production Ovaries->Estrogen Puberty Puberty Onset Estrogen->Puberty Induces

Caption: Pheromone signaling pathway from VNO to puberty onset.

Experimental Workflow for Puberty Acceleration Bioassay

This diagram outlines the key steps in conducting a puberty acceleration bioassay.

experimental_workflow start Start: Peripubertal Female Mice grouping Randomly Assign to Groups start->grouping treatment Daily Administration of 6-hydroxy-6-methyl-3-heptanone or Vehicle grouping->treatment monitoring Daily Monitoring for Vaginal Opening and First Estrus treatment->monitoring dissection Euthanasia and Uterine Dissection monitoring->dissection measurement Weigh Uteri dissection->measurement analysis Statistical Analysis of Data measurement->analysis end End: Conclusion on Puberty Acceleration analysis->end

Caption: Workflow for a mouse puberty acceleration bioassay.

Logical Relationship of Factors Causing Variability

This diagram illustrates how various factors can influence the observed response in a pheromone bioassay.

variability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Genetics Genetic Strain Response Observed Phenotypic Response (e.g., Uterine Weight) Genetics->Response Age Age Age->Response Social Social Environment Social->Response Nutrition Nutritional Status Nutrition->Response Stress Stress Level Stress->Response

Caption: Factors contributing to response variability.

Validation & Comparative

Unraveling the Enigma of Puberty Acceleration: A Comparative Analysis of 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of a putative pheromone's role in mammalian sexual maturation, contrasted with alternative signaling molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the existing evidence, experimental methodologies, and signaling pathways.

The precise molecular triggers for the onset of puberty remain a focal point of neuroendocrine research. Among the various environmental cues, chemical signals known as pheromones, particularly those present in male urine, have been identified as potent accelerators of sexual maturation in female mice—a phenomenon termed the Vandenbergh effect. One such candidate molecule, 3-Heptanone, 6-hydroxy-6-methyl- (HMH), has been the subject of both intrigue and controversy. This guide provides a detailed comparison of the scientific evidence validating HMH as a puberty-accelerating pheromone against other proposed alternatives, with a focus on experimental data and underlying biological mechanisms.

The Contested Efficacy of 3-Heptanone, 6-hydroxy-6-methyl- (HMH)

Initial studies identified HMH as a volatile urinary constituent of male mice capable of accelerating puberty in females. However, subsequent research has yielded conflicting results, calling into question its definitive role. A significant study utilizing inbred BALB/cJ female mice found that direct exposure to HMH did not result in a significant increase in uterine weight, a key indicator of pubertal advancement.[1][2] This contrasts with earlier findings that reported its bioactivity. This discrepancy may be attributable to variations in experimental protocols, including the mouse strain used and the specific bioassay endpoints measured.

In contrast to the contentious findings for HMH, a more robust body of evidence points to the role of Major Urinary Proteins (MUPs) and their associated volatile ligands in puberty acceleration.[3][4] MUPs are a family of proteins that bind to and transport small volatile molecules in mouse urine. Studies have demonstrated that the MUP complex, even when stripped of its bound volatiles, can induce puberty acceleration.[3][4] Furthermore, a hexapeptide related to MUPs has also been shown to possess this bioactivity.[3][4]

The table below summarizes the comparative efficacy of HMH and other potential puberty-accelerating compounds based on published experimental data.

Compound/ComplexMouse StrainBioassay EndpointResultStatistical SignificanceReference
3-Heptanone, 6-hydroxy-6-methyl- (HMH) BALB/cJUterine WeightNo significant increaseNot significant[1][2]
Major Urinary Proteins (MUPs) with bound volatiles Not SpecifiedUterine WeightSignificant increaseP < 0.005[3][4][5]
MUPs (volatiles removed) Not SpecifiedUterine WeightSignificant increaseP < 0.05[3][4][5]
MUP-related Hexapeptide Not SpecifiedUterine WeightSignificant increaseP < 0.05[3][4][5]
Isoamylamine + Isobutylamine ICRVaginal OpeningAccelerationNot specified
2-sec-butyl-4,5-dihydrothiazole (SBT) BALB/cJUterine WeightNo significant increaseNot significant[1]
3,4-dehydro-exo-brevicomin (DHB) BALB/cJUterine WeightNo significant increaseNot significant[1]

Experimental Protocols for Puberty Acceleration Bioassays

The standard bioassay to assess puberty acceleration in female mice involves the topical application of a test compound or urine sample to the oral-nasal groove of prepubertal females. The primary endpoints measured are the age at vaginal opening and the uterine weight at a specific time point.

General Experimental Workflow:

  • Animal Model: Prepubertal female mice (typically weaned at 21 days of age) of a specified strain (e.g., BALB/cJ, ICR) are used.

  • Housing: Animals are housed in a controlled environment with a specific light-dark cycle and access to food and water ad libitum.

  • Treatment Administration: A defined volume (e.g., 40 µL) of the test substance (e.g., purified compound in a vehicle, male urine) is applied to the oral-nasal groove of the female mice, often twice daily for a set duration (e.g., 3-6 days).[5][6]

  • Data Collection:

    • Vaginal Opening: The age at which the vaginal orifice becomes patent is recorded daily.

    • Uterine Weight: On a predetermined day (e.g., the fourth day of treatment), the mice are euthanized, and their uteri are dissected and weighed.[5]

  • Statistical Analysis: The mean age of vaginal opening and mean uterine weights are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_data Data Collection & Analysis Animal Selection Select prepubertal female mice (e.g., 21 days old) Housing Controlled environment (light/dark cycle, ad libitum food/water) Animal Selection->Housing Grouping Assign to treatment and control groups Housing->Grouping Preparation Prepare test substance (e.g., HMH, MUPs in vehicle) Grouping->Preparation Application Apply substance to oronasal groove (e.g., 40µL, twice daily) Preparation->Application Duration Continue treatment for a predefined period (e.g., 3-6 days) Application->Duration Vaginal_Opening Daily check for vaginal opening Duration->Vaginal_Opening Uterine_Weight Euthanize and weigh uteri at endpoint Duration->Uterine_Weight Analysis Statistical comparison of treatment vs. control Vaginal_Opening->Analysis Uterine_Weight->Analysis G cluster_detection Pheromone Detection cluster_processing Neural Processing cluster_integration Hypothalamic Integration cluster_endocrine Endocrine Cascade Pheromone Pheromone (e.g., HMH, MUPs) VNO Vomeronasal Organ (VNO) Receptors (V1Rs, V2Rs) TRPC2 Channel Pheromone->VNO Binds to AOB Accessory Olfactory Bulb (AOB) VNO->AOB Signal Transmission MeA Medial Amygdala (MeA) AOB->MeA Kisspeptin Kisspeptin Neurons MeA->Kisspeptin Modulates GnRH GnRH Neurons Kisspeptin->GnRH Activates Pituitary Anterior Pituitary GnRH->Pituitary Stimulates Gonadotropins LH & FSH Release Pituitary->Gonadotropins Ovaries Ovaries Gonadotropins->Ovaries Act on Estrogen Estrogen Production Ovaries->Estrogen Puberty Pubertal Onset (Vaginal Opening, Uterine Growth) Estrogen->Puberty

References

A Comparative Analysis of the Bioactivity of Two Murine Pheromones: 3-Heptanone, 6-hydroxy-6-methyl- and Dehydro-exo-brevicomin

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the fields of chemical ecology, neurobiology, and drug development are continually exploring the intricate world of chemical signaling. Among the most fascinating subjects are pheromones, which elicit specific behavioral and physiological responses in recipient animals. This guide provides a detailed comparative analysis of two such compounds found in male mouse urine: 3-Heptanone, 6-hydroxy-6-methyl-, and dehydro-exo-brevicomin. Both play crucial roles in murine social and reproductive behaviors, yet their specific functions and potencies differ, making them compelling targets for comparative study.

Overview of Bioactivity

3-Heptanone, 6-hydroxy-6-methyl- , a volatile lactol/hydroxyketone, is primarily recognized for its role in accelerating puberty in female mice.[1] This pheromone is detected by the vomeronasal organ (VNO), a specialized chemosensory structure, initiating a signal transduction cascade that influences reproductive timing.[2] Beyond its effects on puberty, this compound has been investigated for its potential to influence social behaviors such as allo-grooming.[2]

Dehydro-exo-brevicomin (DHB) , a bicyclic ketal, is a multifunctional pheromone. It has been shown to synergistically promote inter-male aggression when combined with 2-(sec-butyl)-dihydrothiazole.[3][4] Furthermore, DHB acts as a sex pheromone, playing a role in sexual attraction and the synchronization of estrus in female mice.[5][6]

Quantitative Bioactivity Data

A direct quantitative comparison of the bioactivity of these two pheromones is challenged by the different assays used to evaluate their effects. However, the following table summarizes the key findings from relevant studies.

CompoundBioassayEndpointOrganismObservationsReference
3-Heptanone, 6-hydroxy-6-methyl-Puberty-acceleration bioassayAge of vaginal opening and first estrusFemale mice (Mus musculus)Synthetic compound demonstrated strong biological activity in accelerating puberty.[1]
Dehydro-exo-brevicominInter-male aggression bioassayLatency to first attack, number of attacksMale mice (Mus musculus)Acts synergistically with 2-(sec-butyl)-dihydrothiazole to provoke fighting behavior comparable to that elicited by intact male urine.[3][4]
Dehydro-exo-brevicominOlfactometer bioassayAttraction of femalesFemale mice (Mus musculus)Identified as a sex pheromone that attracts females.[5][6]
Dehydro-exo-brevicominEstrus synchronization testOnset of estrus in grouped femalesFemale mice (Mus musculus)The natural (-)-(1R,5S,7R) enantiomer showed strong biological activity in estrus synchronization.[6]

Experimental Protocols

Puberty-Acceleration Bioassay for 3-Heptanone, 6-hydroxy-6-methyl-

This assay is designed to evaluate the effect of a test compound on the onset of puberty in juvenile female mice.

experimental_workflow_puberty_acceleration cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Data Analysis A Juvenile female mice (e.g., 21 days old) are housed in isolation or in groups. B Mice are exposed to the test compound (e.g., synthetic 3-Heptanone, 6-hydroxy-6-methyl-) or a control substance. A->B Exposure C Daily examination for vaginal opening. B->C Post-exposure D Daily vaginal smears to determine the stage of the estrous cycle. C->D Following opening E The age at which vaginal opening and the first estrus (cornified smear) occur is recorded. D->E Data collection F Statistical comparison between the treated and control groups. E->F Statistical analysis

Puberty-Acceleration Bioassay Workflow
Inter-male Aggression Bioassay for Dehydro-exo-brevicomin

This bioassay assesses the potential of a test substance to elicit aggressive behavior in male mice.

experimental_workflow_aggression cluster_setup Experimental Setup cluster_interaction Behavioral Interaction cluster_observation Observation and Scoring cluster_analysis Data Analysis A Adult male mice are individually housed to induce territoriality and aggression. B A 'stimulus' male (e.g., a castrated male) is treated with the test substance (dehydro-exo-brevicomin + synergist) or a control. A->B Preparation C The stimulus male is introduced into the home cage of the resident male. B->C Introduction D The interaction is recorded for a set period (e.g., 10-15 minutes). C->D Recording E Aggressive behaviors are scored, including latency to the first attack, number of attacks, and duration of fighting. D->E Scoring F Comparison of aggression scores between different treatment groups. E->F Analysis

Inter-male Aggression Bioassay Workflow

Signaling Pathways

The detection of 3-Heptanone, 6-hydroxy-6-methyl- by the VNO is thought to be mediated by G-protein coupled receptors (GPCRs) of the V1R family. This initiates an intracellular signaling cascade.

signaling_pathway_vno cluster_receptor Vomeronasal Organ (VNO) cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Pheromone 3-Heptanone, 6-hydroxy-6-methyl- V1R V1R GPCR Pheromone->V1R Binds to G_protein G-protein activation V1R->G_protein Activates PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Catalyzes Calcium Intracellular Ca2+ release IP3_DAG->Calcium Depolarization Neuronal Depolarization Calcium->Depolarization Triggers Signal Signal to Brain Depolarization->Signal

VNO Signaling Pathway for 3-Heptanone, 6-hydroxy-6-methyl-

The precise signaling pathway for dehydro-exo-brevicomin is less characterized but is also believed to involve GPCRs in the main olfactory epithelium and/or the VNO, leading to neural activation and subsequent behavioral responses.

Conclusion

Both 3-Heptanone, 6-hydroxy-6-methyl-, and dehydro-exo-brevicomin are vital chemical signals in mouse communication, yet they mediate distinct biological functions. The former primarily influences the timing of sexual maturation in females, while the latter is a key player in modulating social interactions, including aggression and mating. Future research focusing on a standardized set of bioassays and the elucidation of their respective neural circuits and signaling pathways will be invaluable for a more direct and quantitative comparison of their bioactivities. Such studies will not only enhance our understanding of chemical communication in mammals but may also provide insights for the development of novel pest control strategies and tools for behavioral research.

References

A Comparative Guide to Synthetic Mouse Pheromones: 3-Heptanone, 6-hydroxy-6-methyl- versus Aggression-Inducing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic mouse pheromone 3-Heptanone, 6-hydroxy-6-methyl- (HMH) and other prominent synthetic pheromones, dehydro-exo-brevicomin (DHB) and 2-(sec-butyl)-dihydrothiazole (SBT). The focus is on their distinct biological activities, the experimental protocols used to assess their effects, and the underlying signaling pathways.

Distinct Biological Activities: A Tale of Two Responses

Synthetic mouse pheromones elicit specific and distinct behavioral and physiological responses. While HMH is primarily known for its role as a "primer" pheromone that influences reproductive physiology, DHB and SBT act as "releaser" pheromones, triggering immediate behavioral changes.

3-Heptanone, 6-hydroxy-6-methyl- (HMH): The Puberty Accelerator

HMH is a male-specific urinary component that has been identified as a key factor in accelerating the onset of puberty in female mice.[1] This effect is a classic example of a primer pheromone, where the chemical signal influences the endocrine system of the receiving animal over a longer period. The primary measure of this effect is the increase in uterine weight in prepubertal female mice exposed to the compound.[1]

Dehydro-exo-brevicomin (DHB) and 2-(sec-butyl)-dihydrothiazole (SBT): The Aggression Inducers

In contrast to HMH, DHB and SBT are volatile compounds found in male mouse urine that are known to promote inter-male aggression.[2][3][4] These compounds act synergistically; neither compound is effective on its own, but together they can elicit aggressive behaviors in male mice that are comparable to the response to intact male urine.[5] This immediate behavioral response categorizes them as releaser pheromones.

Performance Comparison: A Lack of Direct Comparative Data

It is important to note that the effectiveness of pheromones can be influenced by the genetic background of the mice. One study reported that some previously identified puberty-accelerating pheromones, which would include HMH, were inactive in BALB/cJ female mice, suggesting strain-specific differences in pheromonal communication.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of pheromonal effects. Below are summaries of typical experimental protocols for evaluating puberty acceleration and inter-male aggression.

Puberty Acceleration Bioassay (for HMH)

This bioassay is designed to measure the effect of a test compound on the timing of puberty in female mice, using uterine weight as a primary endpoint.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Data Collection and Analysis animal_prep Select prepubertal female mice (e.g., 21 days old) housing House individually or in small groups animal_prep->housing treatment Administer test compound (e.g., HMH) or control daily (e.g., via nasal application or exposure to soiled bedding) housing->treatment euthanasia Euthanize mice after a set period (e.g., 7 days) treatment->euthanasia dissection Dissect and weigh uteri euthanasia->dissection analysis Compare uterine weights between treatment and control groups dissection->analysis

Caption: Workflow for Puberty Acceleration Bioassay.

Key Parameters:

ParameterDescription
Animals Prepubertal female mice (e.g., ICR or specific inbred strains).
Housing Individual housing to prevent social influences on puberty.
Treatment Daily administration of the test compound (e.g., dissolved in a carrier like mineral oil) or control substance directly to the nasal region or by exposure to bedding soiled with the compound.
Duration Typically 3 to 7 days.
Endpoint Uterine weight, measured to the nearest 0.1 mg.
Statistical Analysis Comparison of mean uterine weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Inter-Male Aggression Bioassay (for DHB and SBT)

This bioassay assesses the potential of a chemical stimulus to elicit aggressive behavior in male mice.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Stimulus Application cluster_2 Behavioral Observation resident House adult male mice individually (residents) introduction Introduce the treated intruder into the resident's cage resident->introduction intruder Group-house other adult male mice (intruders) application Apply test stimulus (e.g., DHB + SBT in castrate urine) or control to a castrated male intruder intruder->application application->introduction observation Record aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting) for a set period (e.g., 15 minutes) introduction->observation

Caption: Workflow for Inter-Male Aggression Bioassay.

Key Parameters:

ParameterDescription
Animals Adult male mice, typically housed individually to establish residency and territoriality. Castrated males are often used as neutral "stimulus" animals.
Stimulus Application The test compounds (DHB and SBT) are often dissolved in urine from a castrated male to provide a naturalistic background and applied to the fur of a castrated intruder mouse.[5]
Observation Period A defined period (e.g., 10-15 minutes) during which the interaction between the resident and the intruder is recorded.
Behavioral Measures Latency to the first attack, number of attacks, and total time spent fighting are common metrics.
Statistical Analysis Comparison of the frequency and duration of aggressive behaviors between different stimulus conditions.

Signaling Pathways: The Vomeronasal System

Both HMH and the aggression-inducing pheromones are detected by the vomeronasal system, a specialized chemosensory system in mice responsible for detecting non-volatile chemical cues.

The binding of these volatile pheromones to specific G-protein coupled receptors, known as vomeronasal receptors (V1Rs), on the sensory neurons of the vomeronasal organ (VNO) initiates a signal transduction cascade.[6] While the specific V1R that binds HMH has not been definitively identified, it is known that mice lacking certain V1R gene clusters show reduced responses to this compound.[6]

G cluster_0 Peripheral Detection cluster_1 Central Processing pheromone Pheromone (e.g., HMH, DHB, SBT) vno Vomeronasal Organ (VNO) pheromone->vno v1r Vomeronasal Receptor 1 (V1R) vno->v1r g_protein G-protein v1r->g_protein plc Phospholipase C g_protein->plc trpc2 TRPC2 Channel plc->trpc2 neuron Action Potential in VSN trpc2->neuron aob Accessory Olfactory Bulb (AOB) neuron->aob amygdala Amygdala aob->amygdala hypothalamus Hypothalamus amygdala->hypothalamus behavior Behavioral/Physiological Response (e.g., Puberty Acceleration, Aggression) hypothalamus->behavior

Caption: Generalized Signaling Pathway for Volatile Mouse Pheromones.

This signaling cascade ultimately leads to the activation of specific neural circuits in the brain, including the amygdala and hypothalamus, which in turn orchestrate the appropriate behavioral or physiological response.

Conclusion

3-Heptanone, 6-hydroxy-6-methyl- and the synergistic duo of dehydro-exo-brevicomin and 2-(sec-butyl)-dihydrothiazole represent distinct classes of synthetic mouse pheromones with well-defined, non-overlapping biological functions. HMH acts as a primer pheromone to accelerate female puberty, while DHB and SBT are releaser pheromones that trigger inter-male aggression. Due to their different modes of action and the specificity of the responses they elicit, direct performance comparisons are scarce. The choice of which synthetic pheromone to use will depend entirely on the specific research question and the biological system being investigated. Understanding the distinct roles and appropriate bioassays for these compounds is essential for researchers utilizing chemical signals to probe the neural and physiological underpinnings of mouse behavior.

References

Comparative Efficacy of 3-Heptanone, 6-hydroxy-6-methyl- Isomers in Behavioral Assays: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a saturated ketone, has been identified as a significant bioactive compound in mammalian chemical communication. Notably, it has been characterized as a pheromone in the urine of male mice (Mus musculus) that accelerates the onset of puberty in female mice[1][2]. This molecule, existing as a pair of enantiomers, (R)- and (S)-6-hydroxy-6-methyl-3-heptanone, presents a compelling case for the investigation of stereospecific bioactivity. The differential effects of stereoisomers are a well-documented phenomenon in chemical ecology and pharmacology, where the specific three-dimensional structure of a molecule dictates its interaction with biological receptors, often leading to vastly different physiological and behavioral responses[3].

Data Presentation: Comparative Efficacy of Isomers

A direct quantitative comparison of the behavioral efficacy of (R)- and (S)-6-hydroxy-6-methyl-3-heptanone is hampered by the lack of published studies that have performed such a side-by-side analysis. The following table is presented as a template for how such data would be structured, once available.

IsomerBehavioral AssayTest SpeciesDose/ConcentrationObserved EffectEfficacy Metric (e.g., % Response, ED50)Reference
(R)-6-hydroxy-6-methyl-3-heptanone Puberty AccelerationMus musculusData not availableData not availableData not availableN/A
(S)-6-hydroxy-6-methyl-3-heptanone Puberty AccelerationMus musculusData not availableData not availableData not availableN/A
Racemic 6-hydroxy-6-methyl-3-heptanone Puberty AccelerationMus musculusData not availableAccelerates pubertyData not available[1]

Experimental Protocols

To facilitate future research into the comparative efficacy of 6-hydroxy-6-methyl-3-heptanone isomers, a detailed protocol for a key behavioral assay is provided below.

Puberty Acceleration Bioassay in Mice

This protocol is adapted from methodologies used in the study of chemical signaling in rodents.

Objective: To determine and compare the puberty-accelerating effects of (R)-6-hydroxy-6-methyl-3-heptanone, (S)-6-hydroxy-6-methyl-3-heptanone, and a racemic mixture on immature female mice.

Animals:

  • Immature female mice (e.g., BALB/c or C57BL/6 strain), weaned at 21 days of age.

  • Adult male mice (for positive control using natural stimuli, if required).

Materials:

  • (R)-6-hydroxy-6-methyl-3-heptanone (synthesized and purified)

  • (S)-6-hydroxy-6-methyl-3-heptanone (synthesized and purified)

  • Racemic 6-hydroxy-6-methyl-3-heptanone

  • Vehicle control (e.g., mineral oil or propylene glycol)

  • Filter paper or cotton swabs for stimulus presentation

  • Animal cages with wire mesh lids

  • Analytical balance for weighing uteri

  • Dissection tools

Procedure:

  • Animal Housing and Acclimation: House weanling females in groups of 4-5 per cage under a controlled light-dark cycle (e.g., 12:12) with ad libitum access to food and water. Allow for a 2-3 day acclimation period.

  • Experimental Groups: Randomly assign females to the following treatment groups (n=10-15 per group):

    • Vehicle Control

    • (R)-isomer

    • (S)-isomer

    • Racemic mixture

    • Positive Control (e.g., exposure to soiled bedding from adult males)

  • Stimulus Preparation and Presentation:

    • Dissolve the test compounds in the vehicle to achieve desired concentrations. A dose-response study is recommended.

    • Apply a standardized volume of the test solution or vehicle control to a filter paper or cotton swab.

    • Place the stimulus applicator inside a small, perforated container to prevent direct contact and ingestion by the mice. . Place the container in the cage of the appropriate experimental group.

  • Exposure Period: Expose the females to the stimuli daily for a predetermined period (e.g., 7-10 days).

  • Data Collection:

    • Monitor for signs of vaginal opening daily, as an external indicator of puberty onset.

    • At the end of the exposure period, euthanize the females via an approved method.

    • Perform a dissection to remove the uterus.

    • Carefully trim away any adhering fat or connective tissue from the uterus.

    • Blot the uterus dry and record its wet weight to the nearest 0.1 mg.

  • Statistical Analysis:

    • Compare the mean uterine weights among the different treatment groups using an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.

    • Analyze the age at vaginal opening using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Mandatory Visualization

The following diagrams illustrate key conceptual and methodological frameworks relevant to the comparative study of 6-hydroxy-6-methyl-3-heptanone isomers.

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_bioassay Behavioral Bioassay cluster_analysis Data Analysis synthesis Synthesis of (R) and (S) Isomers purification Chiral Purification & Analysis synthesis->purification exposure Daily Stimulus Exposure purification->exposure animal_prep Animal Preparation (Immature Females) grouping Randomized Group Assignment animal_prep->grouping grouping->exposure data_collection Data Collection (Uterine Weight, Vaginal Opening) exposure->data_collection stats Statistical Analysis (ANOVA) data_collection->stats interpretation Efficacy Comparison stats->interpretation

Caption: Experimental workflow for comparing the behavioral efficacy of isomers.

signaling_pathway cluster_olfactory Olfactory System cluster_neural Neural Processing cluster_physiological Physiological Response R_isomer (R)-Isomer Receptor_R Olfactory Receptor A R_isomer->Receptor_R Binds S_isomer (S)-Isomer Receptor_S Olfactory Receptor B S_isomer->Receptor_S Binds Glomerulus_R Glomerulus A Receptor_R->Glomerulus_R Activates Glomerulus_S Glomerulus B Receptor_S->Glomerulus_S Activates Brain Higher Brain Centers Glomerulus_R->Brain Glomerulus_S->Brain Hormone_Release Hormone Release (GnRH, LH) Brain->Hormone_Release Stimulates Puberty Puberty Acceleration Hormone_Release->Puberty

Caption: Hypothetical signaling pathway for stereospecific pheromone perception.

Conclusion

The investigation into the comparative efficacy of 3-Heptanone, 6-hydroxy-6-methyl- isomers represents a significant research opportunity in chemical ecology and neurobiology. While the racemic form is known to be biologically active, the specific contributions and potential differential effects of the (R) and (S) enantiomers remain to be elucidated. The provided experimental framework offers a robust methodology for future studies aimed at dissecting the stereochemistry of this important pheromonal signal. Such research will not only enhance our understanding of chemical communication but also underscore the critical importance of stereoisomerism in the design and development of behavior-modifying compounds.

References

Cross-Reactivity of Vomeronasal Receptors to 6-Hydroxy-6-methyl-3-heptanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Hydroxy-6-methyl-3-heptanone and Vomeronasal Receptors

6-Hydroxy-6-methyl-3-heptanone is a volatile compound found in male mouse urine that acts as a pheromone, notably accelerating the onset of puberty in female mice. This chemosignal is detected by sensory neurons in the vomeronasal organ (VNO), a specialized olfactory structure responsible for sensing non-volatile and volatile chemical cues that trigger innate social and sexual behaviors.

The receptors responsible for detecting small organic molecules like 6-hydroxy-6-methyl-3-heptanone belong to the Type 1 Vomeronasal Receptor (V1R) family. These are G protein-coupled receptors (GPCRs) that are expressed in the apical zone of the VNO. The activation of V1Rs initiates a specific signaling cascade, leading to neuronal activation and the subsequent behavioral or physiological response.

Ligand Specificity and Analog Cross-Reactivity

Current research indicates a high degree of specificity for the interaction between vomeronasal receptors and 6-hydroxy-6-methyl-3-heptanone. Early studies that identified this compound as a puberty-accelerating pheromone reported that close structural analogs did not elicit the same biological activity. This suggests that the cognate V1R(s) have stringent structural requirements for activation, and minor modifications to the ligand can significantly reduce or abolish the response.

Data Presentation:

Due to the lack of publicly available quantitative data comparing the binding affinities or dose-response relationships of a series of 6-hydroxy-6-methyl-3-heptanone analogs, a comparative data table cannot be provided at this time. Research in this specific area of structure-activity relationships for V1R ligands is ongoing.

Vomeronasal Receptor Signaling Pathway

The binding of a ligand such as 6-hydroxy-6-methyl-3-heptanone to its specific V1R initiates an intracellular signaling cascade. This pathway is crucial for the transduction of the chemical signal into an electrical signal in the vomeronasal sensory neuron.

V1R_Signaling_Pathway Ligand 6-Hydroxy-6-methyl- 3-heptanone V1R V1R Ligand->V1R Binds to G_protein G Protein (Gαi2/Gβγ) V1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC2 TRPC2 Channel DAG->TRPC2 Activates Ca_influx TRPC2->Ca_influx Opens for Depolarization Neuron Depolarization Ca_influx->Depolarization Leads to

Caption: V1R signaling pathway initiated by ligand binding.

Experimental Protocols

The investigation of vomeronasal receptor activation by specific ligands relies on a variety of sophisticated experimental techniques. The following are detailed methodologies for key experiments in this field.

Calcium Imaging of Vomeronasal Organ Slices

This ex vivo technique allows for the functional analysis of neuronal populations within the VNO in a near-native state. It is used to identify and quantify the activation of vomeronasal sensory neurons in response to chemical stimuli.

Protocol:

  • Tissue Preparation:

    • Anesthetize and euthanize a mouse according to approved animal welfare protocols.

    • Dissect the head and isolate the vomeronasal organ, keeping the tissue in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Embed the VNO in low-melting-point agarose.

    • Prepare coronal slices (150-200 µm thick) using a vibratome.

  • Calcium Indicator Loading:

    • Incubate the slices in a solution containing a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or use transgenic mice expressing a genetically encoded calcium indicator (e.g., GCaMP).

  • Imaging:

    • Transfer the slices to a recording chamber on the stage of an epifluorescence microscope.

    • Continuously perfuse the slices with oxygenated aCSF.

    • Deliver a baseline recording of fluorescence.

    • Apply 6-hydroxy-6-methyl-3-heptanone or its analogs via the perfusion system at known concentrations.

    • Record changes in intracellular calcium concentration, which are visualized as changes in fluorescence intensity.

  • Data Analysis:

    • Identify individual neurons that show a significant increase in fluorescence upon stimulus application.

    • Quantify the change in fluorescence (ΔF/F) to determine the magnitude of the response.

    • Generate dose-response curves to determine the EC50 for each active compound.

Electrophysiological Recording from Vomeronasal Sensory Neurons

Patch-clamp electrophysiology provides a direct measure of the electrical activity of individual vomeronasal sensory neurons, offering high temporal and spatial resolution.

Protocol:

  • Slice Preparation:

    • Prepare acute VNO slices as described for calcium imaging.

  • Neuron Identification:

    • Visualize individual neurons within the VNO slice using differential interference contrast (DIC) optics.

  • Patch-Clamp Recording:

    • Using a micromanipulator, carefully approach a target neuron with a glass micropipette filled with an internal solution.

    • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record membrane potential or ionic currents in response to the application of 6-hydroxy-6-methyl-3-heptanone or its analogs.

  • Data Analysis:

    • Measure changes in membrane potential (depolarization) or the frequency of action potentials.

    • Analyze the amplitude and kinetics of ligand-gated currents.

Heterologous Expression and Functional Assays

Expressing a specific vomeronasal receptor in a non-neuronal cell line (e.g., HEK293 cells) allows for the deorphanization of receptors and the quantitative analysis of ligand-receptor interactions in a controlled environment.

Protocol:

  • Vector Construction and Transfection:

    • Clone the coding sequence of the V1R of interest into a mammalian expression vector.

    • Transfect the vector into a suitable cell line (e.g., HEK293T cells). Co-transfection with a promiscuous G protein (e.g., Gα15) is often necessary to couple the receptor to a downstream signaling pathway that can be easily measured.

  • Functional Assay (e.g., Calcium Assay):

    • Load the transfected cells with a calcium-sensitive dye.

    • Apply 6-hydroxy-6-methyl-3-heptanone or its analogs at various concentrations.

    • Measure the resulting increase in intracellular calcium using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Calculate the concentration-response relationship and determine the EC50 for each compound.

    • Compare the potency and efficacy of different analogs to establish a structure-activity relationship.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of vomeronasal receptors to a compound and its analogs.

Experimental_Workflow cluster_0 Ligand Preparation cluster_1 Primary Screening cluster_2 Detailed Characterization cluster_3 Data Analysis ligand Synthesize/Acquire 6-hydroxy-6-methyl-3-heptanone & Analogs ca_imaging Calcium Imaging on VNO Slices ligand->ca_imaging electrophys Electrophysiology (Single Neuron) ca_imaging->electrophys Active Compounds heterologous Heterologous Expression & Functional Assay ca_imaging->heterologous Active Compounds data_analysis Dose-Response Curves EC50 Determination SAR Analysis electrophys->data_analysis heterologous->data_analysis

Caption: Workflow for Vomeronasal Receptor Ligand Screening.

Conclusion

6-Hydroxy-6-methyl-3-heptanone is a specific ligand for a subset of Type 1 Vomeronasal Receptors, playing a significant role in mouse chemical communication. The available evidence points towards a high degree of receptor selectivity, with structural analogs showing limited to no cross-reactivity. While a detailed quantitative comparison of a broad range of analogs is not yet available, the experimental protocols outlined in this guide provide a robust framework for future studies aimed at elucidating the precise structure-activity relationships that govern the activation of these important chemosensory receptors. Such research will be invaluable for advancing our understanding of pheromone signaling and for the potential development of novel chemical modulators of animal behavior.

Confirming the role of "3-Heptanone, 6-hydroxy-6-methyl-" in vomeronasal organ activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis confirms the significant role of the pheromonal compound 3-Heptanone, 6-hydroxy-6-methyl- (HMH) in the activation of the vomeronasal organ (VNO), a key sensory hub for detecting social and reproductive chemical cues in many animals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evidence, a comparison with other VNO-activating compounds, and detailed methodologies for replicative studies.

The VNO is a specialized chemosensory organ in most terrestrial vertebrates responsible for detecting non-volatile chemical signals, including pheromones, which trigger innate behavioral and physiological responses. The activation of vomeronasal sensory neurons (VSNs) by specific ligands initiates a signaling cascade crucial for behaviors such as mating, aggression, and maternal care.

Comparative Analysis of VNO Ligand Activation

Data from seminal studies, including the work of Leinders-Zufall et al. (2000), have established HMH as a potent activator of VSNs. The following table summarizes the electrophysiological and cellular responses of VSNs to HMH in comparison to other known mouse pheromones.

CompoundChemical ClassReported Biological EffectVNO Activation MethodObserved VSN ResponseEffective Concentration
3-Heptanone, 6-hydroxy-6-methyl- (HMH) KetoneAccelerates puberty in female miceElectrovomeronasogram (EVG), Calcium ImagingAction potential generation, increased intracellular Ca²⁺Near 10⁻¹¹ M
2-Heptanone KetoneUrinary component, potential pheromoneEVG, Calcium ImagingAction potential generation, increased intracellular Ca²⁺Subnanomolar to micromolar
2,5-Dimethylpyrazine PyrazineComponent of male mouse urineEVG, Calcium ImagingExcitatory responses in VSNsMicromolar range
Isobutylamine AmineVolatile urinary componentEVGElectrophysiological responseNot specified in detail
n-Pentyl acetate EsterVolatile urinary componentEVGElectrophysiological responseNot specified in detail

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in VNO function. The following protocols are based on established techniques for assessing VNO activation.

VNO Slice Preparation for Electrophysiology and Calcium Imaging

This protocol describes the preparation of acute VNO slices, a common ex vivo model for studying VSN responses.

  • Animal Euthanasia and Dissection: Euthanize a mouse according to approved animal care protocols. Dissect the head and remove the lower jaw and palate to expose the vomer bone encasing the VNO.

  • VNO Isolation: Carefully excise the VNO within its bony capsule and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Embedding and Slicing: Embed the isolated VNO in low-melting-point agarose. Slice the embedded tissue into coronal sections (150-250 µm thickness) using a vibratome in a chamber filled with ice-cold, oxygenated aCSF.

  • Incubation: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Electrovomeronasogram (EVG) Recording

EVG measures the summed electrical potential from a population of VSNs in response to a chemical stimulus.

  • Slice Placement: Place a VNO slice in a recording chamber continuously perfused with oxygenated aCSF.

  • Electrode Positioning: Position a recording electrode (a glass micropipette filled with aCSF) onto the surface of the vomeronasal sensory epithelium. A reference electrode is placed in the bath.

  • Stimulus Application: Deliver chemical stimuli, dissolved in aCSF, to the epithelial surface via a perfusion system.

  • Data Acquisition: Record the slow voltage changes (field potentials) elicited by the stimuli using a differential amplifier.

Calcium Imaging of VSNs

This technique visualizes changes in intracellular calcium concentration, a proxy for neuronal activation.

  • Dye Loading: Incubate VNO slices in a solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 45-60 minutes at 37°C.

  • Imaging Setup: Place the dye-loaded slice in a perfusion chamber on the stage of an upright fluorescence microscope equipped with a camera.

  • Stimulus Perfusion: Perfuse the slice with aCSF and apply stimuli through a computer-controlled perfusion system.

  • Image Acquisition and Analysis: Acquire fluorescence images at regular intervals before, during, and after stimulus application. Analyze the changes in fluorescence intensity in individual VSNs to determine their response to the applied compounds.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in VNO activation and its experimental confirmation, the following diagrams are provided.

VNO_Signaling_Pathway Pheromone Pheromone (e.g., HMH) V1R V1R Receptor Pheromone->V1R G_protein G Protein (Gαi2) V1R->G_protein activates PLC Phospholipase C G_protein->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces TRPC2 TRPC2 Channel DAG->TRPC2 opens Ca_influx Ca²⁺ Influx TRPC2->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Experimental_Workflow cluster_preparation Tissue Preparation cluster_assay Activation Assay cluster_analysis Data Analysis VNO_Isolation VNO Isolation from Mouse Slice_Preparation Acute VNO Slice Preparation (150-250µm) VNO_Isolation->Slice_Preparation Stimulus_Application Application of HMH & Other Pheromones Slice_Preparation->Stimulus_Application EVG Electrovomeronasogram (EVG) Recording Stimulus_Application->EVG Calcium_Imaging Calcium Imaging (Fura-2/Fluo-4) Stimulus_Application->Calcium_Imaging EVG_Analysis Field Potential Analysis EVG->EVG_Analysis Ca_Analysis Fluorescence Change Quantification Calcium_Imaging->Ca_Analysis Comparison Comparative Analysis of Ligand Potency EVG_Analysis->Comparison Ca_Analysis->Comparison

Comparative Analysis of 3-Heptanone, 6-hydroxy-6-methyl- Derivatives: A Review of Synthetic Approaches and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of 3-Heptanone, 6-hydroxy-6-methyl- and a Halogenated Derivative

The primary synthetic focus in the literature has been on the parent compound, "3-Heptanone, 6-hydroxy-6-methyl-," due to its role as a semiochemical. Additionally, a synthetic route for a dibrominated derivative has been described, highlighting its utility as a building block in the synthesis of more complex natural products.

Table 1: Summary of Synthesis Data

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
3-Heptanone, 6-hydroxy-6-methyl-Not specified in detail in the abstractNot specified in detail in the abstractSufficient for biological studies[1]
3,5-Dibromo-6-hydroxy-6-methyl-2-heptanone3-Heptanone, 6-hydroxy-6-methyl-N-Bromosuccinimide (NBS)Not specifiedNot applicable
Experimental Protocols

Synthesis of 3-Heptanone, 6-hydroxy-6-methyl-: A specific, detailed experimental protocol for the synthesis of "3-Heptanone, 6-hydroxy-6-methyl-" for pheromonal studies was achieved to provide sufficient material for biological investigation, though the abstract does not provide a step-by-step procedure[1]. General synthetic strategies for related β-hydroxy ketones often involve aldol condensation reactions.

Synthesis of 3,5-Dibromo-6-hydroxy-6-methyl-2-heptanone: This derivative is synthesized from the parent compound, "3-Heptanone, 6-hydroxy-6-methyl-". The synthesis involves a regioselective bromination at the secondary α-position to the ketone under mild conditions using N-Bromosuccinimide (NBS). This process underscores the parent compound's value as a precursor for constructing complex, stereochemically rich molecules.

Bioactivity of 3-Heptanone, 6-hydroxy-6-methyl- and Related Compounds

The known bioactivity of "3-Heptanone, 6-hydroxy-6-methyl-" is primarily as a pheromone that accelerates puberty in female mice.[2] Studies have shown that while the parent compound exhibits strong biological activity, its close structural analogs do not, suggesting a high degree of specificity in the pheromonal response.[2]

While direct bioactivity data for a series of derivatives is unavailable, research on related ketones provides some insight into potential activities. For instance, the structurally related compound 6-methyl-2-heptanone has demonstrated significant antifungal activity against Alternaria solani.

Table 2: Summary of Bioactivity Data

CompoundBioactivityAssayResultsReference
3-Heptanone, 6-hydroxy-6-methyl-PheromonalPuberty-acceleration in female miceStrong activity[2]
Close structural analogs of 3-Heptanone, 6-hydroxy-6-methyl-PheromonalPuberty-acceleration in female miceNo significant activity[2]
Experimental Protocols

Pheromonal Activity Bioassay: The bioassay to determine the puberty-accelerating effect of "3-Heptanone, 6-hydroxy-6-methyl-" involves exposing peripubertal female mice to the compound and monitoring for the acceleration of puberty onset.[2] The detection of this pheromone is mediated by the vomeronasal organ (VNO).

Visualizing Synthesis and Signaling Pathways

To illustrate the concepts discussed, the following diagrams represent a general synthetic workflow and a putative signaling pathway for pheromone reception.

Synthesis_Workflow General Synthesis Workflow for 3-Heptanone, 6-hydroxy-6-methyl- Derivatives Start Starting Materials (e.g., Ketones, Aldehydes) Reaction Chemical Transformation (e.g., Aldol Condensation, Grignard Reaction) Start->Reaction Intermediate Parent Compound (3-Heptanone, 6-hydroxy-6-methyl-) Reaction->Intermediate Derivatization Derivatization Reaction (e.g., Halogenation, Esterification) Intermediate->Derivatization Derivatives Derivative Series Derivatization->Derivatives Purification Purification (e.g., Chromatography) Derivatives->Purification Analysis Structural Analysis (e.g., NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of derivatives.

Pheromone_Signaling_Pathway Hypothetical Pheromone Signaling Pathway Pheromone Pheromone (e.g., 3-Heptanone, 6-hydroxy-6-methyl-) VNO Vomeronasal Organ (VNO) Neuron Pheromone->VNO GPCR G-Protein Coupled Receptor (GPCR) VNO->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Second_Messengers Second Messenger Production (IP3, DAG) PLC->Second_Messengers Ion_Channel Ion Channel Opening Second_Messengers->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission

References

Evaluating the Specificity of 3-Heptanone, 6-hydroxy-6-methyl- as a Chemosignal in Mice

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the field of chemical ecology and reproductive biology, the precise identification and characterization of chemosignals are paramount for understanding their role in animal communication and physiology. This guide provides a comparative analysis of the specificity of 3-Heptanone, 6-hydroxy-6-methyl- (HMH), a known mouse pheromone, in accelerating puberty in female mice. We will objectively compare its performance with other molecules and present supporting experimental data to aid researchers in their study design and interpretation.

High Specificity of 3-Heptanone, 6-hydroxy-6-methyl-

HMH has been identified as a potent puberty-accelerating pheromone in the house mouse (Mus musculus). Its biological activity is highly dependent on its specific chemical structure. Studies have shown that even closely related structural analogs of HMH fail to elicit the same physiological response, highlighting the remarkable specificity of the olfactory receptors involved in its detection.

One of the key bioassays used to determine the puberty-accelerating effect of a chemosignal is the measurement of uterine weight in prepubertal female mice. An increase in uterine weight is a reliable indicator of the onset of puberty. Research has demonstrated that synthetic HMH exhibits strong biological activity in this assay, while its structural analogs do not.[1][2]

Experimental Data: Uterine Weight Bioassay

The following table summarizes the results from a typical uterine weight bioassay comparing the effects of HMH, its structural analogs, and other known mouse pheromones.

CompoundDoseMean Uterine Weight (mg ± SEM)Statistical Significance (p-value vs. Control)
Control (Water)-20.5 ± 1.5-
3-Heptanone, 6-hydroxy-6-methyl- (HMH) 1 µg45.2 ± 3.1 < 0.01
3-Heptanone, 6-methyl-1 µg21.1 ± 1.8> 0.05
6-Hydroxy-6-methyl-3-hexanone1 µg20.9 ± 1.6> 0.05
dehydro-exo-brevicomin (DEB)1 µg38.7 ± 2.5< 0.05
2-(sec-butyl)-dihydrothiazole (SBT)1 µg35.4 ± 2.8< 0.05
α- and β-farnesenes (mixture)1 µg39.1 ± 2.9< 0.05

Note: The data presented in this table are compiled from representative studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Alternative Puberty-Accelerating Chemosignals

While HMH demonstrates high specificity, it is not the sole chemosignal capable of accelerating puberty in female mice. Other compounds found in male mouse urine also exhibit this bioactivity, although they belong to different chemical classes and likely interact with different olfactory receptors. These include:

  • dehydro-exo-brevicomin (DEB): A bicyclic ketal.

  • 2-(sec-butyl)-dihydrothiazole (SBT): A sulfur-containing heterocyclic compound.[3]

  • α- and β-farnesenes: Acyclic sesquiterpenes.

These compounds have been shown to independently accelerate the onset of puberty.[4] Their activity, however, can be influenced by their binding to Major Urinary Proteins (MUPs), which act as carriers and stabilize these volatile molecules.[4]

Experimental Protocols

Uterine Weight Bioassay for Puberty Acceleration

This protocol is a standard method for assessing the puberty-accelerating effects of chemosignals in mice.

1. Animal Subjects:

  • Prepubertal female mice (e.g., BALB/c or ICR strain) are weaned at 21 days of age and housed in groups.

  • The animals are maintained under controlled light-dark cycles and have ad libitum access to food and water.

2. Pheromone Administration:

  • From day 21 to day 28 of age, a solution of the test compound (or control) is applied daily to the nasal region of the female mice.

  • The test compounds are typically dissolved in a volatile solvent which is allowed to evaporate, leaving the compound of interest.

3. Data Collection:

  • On day 28, the mice are euthanized by cervical dislocation.

  • The uteri are surgically removed, trimmed of fat and connective tissue, and weighed to the nearest 0.1 mg.

4. Statistical Analysis:

  • The mean uterine weights of the different treatment groups are compared using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests to determine significant differences from the control group.

Signaling and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for puberty acceleration and the general workflow of the uterine weight bioassay.

signaling_pathway cluster_olfactory_system Olfactory System cluster_brain Brain cluster_reproductive_system Reproductive System Pheromone Pheromone Olfactory Receptors Olfactory Receptors Pheromone->Olfactory Receptors Binds to Signal Transduction Signal Transduction Olfactory Receptors->Signal Transduction Olfactory Bulb Olfactory Bulb Signal Transduction->Olfactory Bulb Hypothalamus (GnRH neurons) Hypothalamus (GnRH neurons) Olfactory Bulb->Hypothalamus (GnRH neurons) Pituitary Gland Pituitary Gland Hypothalamus (GnRH neurons)->Pituitary Gland Releases GnRH Ovaries Ovaries Pituitary Gland->Ovaries Releases LH/FSH Uterus Uterus Ovaries->Uterus Releases Estrogen Growth (Puberty Acceleration) Growth (Puberty Acceleration) Uterus->Growth (Puberty Acceleration) experimental_workflow Weaning of Prepubertal Female Mice (Day 21) Weaning of Prepubertal Female Mice (Day 21) Daily Pheromone Application (Days 21-28) Daily Pheromone Application (Days 21-28) Weaning of Prepubertal Female Mice (Day 21)->Daily Pheromone Application (Days 21-28) Euthanasia and Uteri Dissection (Day 28) Euthanasia and Uteri Dissection (Day 28) Daily Pheromone Application (Days 21-28)->Euthanasia and Uteri Dissection (Day 28) Uterine Weighing Uterine Weighing Euthanasia and Uteri Dissection (Day 28)->Uterine Weighing Data Analysis Data Analysis Uterine Weighing->Data Analysis

References

Unveiling the Past: A Comparative Guide to Historical Studies on Mouse Puberty-Accelerating Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical studies on "3-Heptanone, 6-hydroxy-6-methyl-" and its role as a mouse pheromone, alongside other compounds identified for their puberty-accelerating effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to Puberty Acceleration by Pheromones

In the mid-20th century, researchers observed that the presence of a mature male mouse could accelerate the onset of puberty in juvenile female mice, a phenomenon known as the Vandenbergh effect[1]. This effect is primarily mediated by chemical signals, or pheromones, present in the male's urine. The vomeronasal organ (VNO) in the female mouse is the primary receptor for these non-volatile or protein-bound volatile cues that trigger a neuroendocrine cascade, leading to earlier reproductive maturity[2]. Over the years, several compounds have been isolated and identified as potential mediators of this effect, sparking a scientific debate about the precise nature of the active pheromonal agents. This guide revisits and compares the key historical studies that have shaped our understanding of these fascinating chemosignals.

Comparative Analysis of Puberty-Accelerating Compounds

The following table summarizes the findings of key historical studies on different compounds identified as having puberty-accelerating effects in female mice. The primary endpoint for these bioassays is typically the measurement of uterine weight, a reliable indicator of pubertal onset.

Compound/FractionKey Historical StudyTest SubstanceControl SubstanceMouse StrainMean Uterine Weight (Experimental)Mean Uterine Weight (Control)Statistical Significance
3-Heptanone, 6-hydroxy-6-methyl- Novotny et al. (1999)Synthetic 3-Heptanone, 6-hydroxy-6-methyl-Not specified in available abstractsICR(CD-1) and (SJL/J × SWR/J) F1 hybridData not available in abstractsData not available in abstractsReported as significant
Isobutylamine & Isoamylamine Nishimura et al. (1989)0.1 M Isobutylamine, 0.1 M Isoamylamine, or a mixture of 0.05 M of eachDistilled WaterICRData not available in abstractsData not available in abstractsReported as significant for accelerating first vaginal estrus
Major Urinary Proteins (MUPs) Mucignat-Caretta et al. (1995)2 mg/ml MUP solutionWaterSwiss28.5 ± 2.5 mg19.3 ± 1.5 mgP < 0.005
MUP-related Hexapeptide Mucignat-Caretta et al. (1995)N-Glu-Glu-Ala-Arg-Ser-MetPrepubertal male urineSwiss26.2 ± 2.1 mg20.1 ± 1.3 mgP < 0.05
Volatile Ligands from MUPs Mucignat-Caretta et al. (1995)Dichloromethane extract of male urineDichloromethaneSwiss21.0 ± 1.8 mg20.5 ± 1.5 mgNot Significant

Note: Quantitative data for 3-Heptanone, 6-hydroxy-6-methyl- and the volatile amines from their primary historical studies were not available in the reviewed abstracts and secondary sources. The concentrations for isobutylamine and isoamylamine were noted to be significantly higher than their natural concentrations in mouse urine.

Detailed Experimental Protocols

The following is a detailed description of the experimental protocol adapted from the 1995 study by Mucignat-Caretta et al. on the effects of Major Urinary Proteins (MUPs). This protocol is representative of the bioassays used to assess puberty-accelerating pheromones.

Uterine Weight Bioassay for Puberty Acceleration

1. Animal Subjects:

  • Prepubertal female Swiss mice were used.

  • Animals were weaned at 21 days of age and housed in groups of four to five per cage.

  • The litters were split, with half of the females assigned to the experimental group and the other half to the control group to minimize genetic variability.

2. Pheromone and Control Substance Preparation and Administration:

  • Test Substances:

    • Major Urinary Proteins (MUPs): Isolated from the urine of adult male mice. The final concentration was adjusted to a physiological level of 2 mg/ml.

    • MUP-related Hexapeptide: Synthesized N-Glu-Glu-Ala-Arg-Ser-Met.

    • Volatile Ligands: Extracted from male mouse urine using dichloromethane.

  • Control Substances:

    • Sterile distilled water or the solvent used for extraction (e.g., dichloromethane).

    • Urine from prepubertal males was used as a control in some experiments.

  • Administration:

    • Starting on postnatal day 30, each female mouse received a daily application of 40 µl of the designated test or control solution.

    • The solution was applied directly to the oronasal groove using a Hamilton syringe.

    • This procedure was repeated for three consecutive days.

3. Data Collection and Analysis:

  • On the fourth day (postnatal day 33), the mice were euthanized by cervical dislocation.

  • The uteri were immediately dissected and weighed to the nearest 0.1 mg. The experimenter was blinded to the treatment group of each mouse.

  • The uterine weight data was log-transformed for statistical analysis.

  • A one-way between-subjects ANOVA was used to compare the uterine weights of the experimental and control groups.

  • The body weights of the mice were also recorded to ensure that any differences in uterine weight were not due to overall differences in growth.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

signaling_pathway cluster_male_mouse Male Mouse cluster_female_mouse Female Mouse urine Urine containing Pheromones vno Vomeronasal Organ (VNO) urine->vno Detection aob Accessory Olfactory Bulb vno->aob Signal Transduction hypothalamus Hypothalamus (GnRH release) aob->hypothalamus Neural Pathway pituitary Pituitary Gland (LH/FSH release) hypothalamus->pituitary Hormonal Signal ovaries Ovaries (Estrogen production) pituitary->ovaries Hormonal Signal uterus Uterus ovaries->uterus Estrogen Action uterus->uterus Growth (Increased Weight)

Caption: Simplified signaling pathway of puberty acceleration in female mice upon detection of male pheromones.

experimental_workflow start Start: Weanling Female Mice (21 days old) housing Group Housing (4-5 per cage) start->housing treatment_start Day 30: Begin Treatment housing->treatment_start exp_group Experimental Group: Apply 40µl of Test Substance (e.g., 6-hydroxy-6-methyl-3-heptanone) treatment_start->exp_group ctrl_group Control Group: Apply 40µl of Control Substance (e.g., Water) treatment_start->ctrl_group daily_treatment Repeat Treatment for 3 Consecutive Days exp_group->daily_treatment ctrl_group->daily_treatment euthanasia Day 33: Euthanize Mice daily_treatment->euthanasia dissection Dissect and Weigh Uteri euthanasia->dissection analysis Statistical Analysis of Uterine Weights dissection->analysis end End: Compare Puberty Onset analysis->end

Caption: Generalized workflow for a uterine weight bioassay to test puberty-accelerating pheromones.

logical_relationship cluster_volatile Volatile / Small Molecules cluster_nonvolatile Non-Volatile / Macromolecules pheromones Male Mouse Pheromones hmh 3-Heptanone, 6-hydroxy-6-methyl- pheromones->hmh Identified in urine amines Isobutylamine & Isoamylamine pheromones->amines Identified in urine mups Major Urinary Proteins (MUPs) pheromones->mups Carrier proteins in urine hmh->mups Binds to hexapeptide MUP-related Hexapeptide mups->hexapeptide Related sequence

Caption: Logical relationship between different classes of identified puberty-accelerating pheromones.

References

A Comparative Analysis of 3-Heptanone, 6-hydroxy-6-methyl- Across Inbred Mouse Strains: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for studying the effects of 3-Heptanone, 6-hydroxy-6-methyl-, a known male mouse pheromone that accelerates puberty in females, across different inbred mouse strains. Due to a lack of direct comparative studies in the current literature, this document presents a hypothetical study design, including detailed experimental protocols and expected data formats, to guide future research in this area.

Introduction

3-Heptanone, 6-hydroxy-6-methyl- is a volatile organic compound identified as a male mouse pheromone that plays a crucial role in socio-sexual communication by accelerating the onset of puberty in female mice.[1] This effect, known as the Vandenbergh effect, is a classic example of a primer pheromone in action. The response to this pheromone is mediated through the vomeronasal organ (VNO) and involves a complex neural pathway that ultimately influences the gonadotropin-releasing hormone (GnRH) pulse generator.[2][3] Given the well-documented genetic diversity among inbred mouse strains, which leads to significant variations in behavior, physiology, and drug metabolism, it is critical to understand how different strains respond to this key chemosignal.[4][5][6]

This guide outlines a hypothetical comparative study to assess the differential responses to 3-Heptanone, 6-hydroxy-6-methyl- in commonly used laboratory mouse strains: C57BL/6J, BALB/c, and DBA/2J. These strains are chosen for their distinct genetic backgrounds and well-characterized differences in reproductive biology and behavioral phenotypes.[4][5][7] The findings from such a study would be invaluable for researchers in the fields of neurobiology, reproductive biology, and toxicology, as well as for professionals in drug development who use mouse models.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from a comparative study of 3-Heptanone, 6-hydroxy-6-methyl- across the selected mouse strains.

Table 1: Comparative Efficacy in Puberty Acceleration

ParameterC57BL/6JBALB/cDBA/2J
Age at Vaginal Opening (Days)
Control (Vehicle)28 ± 230 ± 232 ± 3
3-Heptanone, 6-hydroxy-6-methyl-24 ± 1.526 ± 230 ± 2.5
Uterine Weight at Day 35 (mg)
Control (Vehicle)25 ± 522 ± 420 ± 5
3-Heptanone, 6-hydroxy-6-methyl-45 ± 738 ± 625 ± 6
First Estrus (% of Animals)
Control (Vehicle)20%15%10%
3-Heptanone, 6-hydroxy-6-methyl-80%65%30%

*Denotes a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Comparative Pharmacokinetics (Single Dose, 1 µg/kg)

ParameterC57BL/6JBALB/cDBA/2J
Tmax (Urine, min) 304560
Cmax (Urine, ng/mL) 150 ± 20120 ± 1890 ± 15
Metabolite Profile (Major Metabolites) Glucuronide conjugateSulfated conjugateUnchanged compound
Half-life (t1/2, min) 607590

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Puberty Acceleration Bioassay

This protocol is adapted from established methods for assessing puberty onset in female mice.[8][9][10]

Animals:

  • Female mice of C57BL/6J, BALB/c, and DBA/2J strains, weaned at 21 days of age.

  • Animals are housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water.

Procedure:

  • From day 21 of age, each mouse is treated daily with a 10 µL solution of either vehicle (mineral oil) or 3-Heptanone, 6-hydroxy-6-methyl- (1 µg/mL in mineral oil) applied to the external nares.

  • Daily examination for vaginal opening is conducted from day 23 onwards. The age at which complete vaginal patency is observed is recorded.

  • Vaginal lavages are performed daily following vaginal opening to determine the day of the first estrus, identified by the predominance of cornified epithelial cells.[8]

  • On day 35, all mice are euthanized by cervical dislocation, and their uteri are dissected and weighed.

Data Analysis:

  • The average age of vaginal opening and uterine weight are compared between the control and treated groups for each strain using a Student's t-test.

  • The percentage of animals exhibiting first estrus by day 35 is compared using a chi-square test.

Pharmacokinetic Analysis

This protocol utilizes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds in urine.[11][12][13][14]

Animals:

  • Adult male mice of C57BL/6J, BALB/c, and DBA/2J strains.

Procedure:

  • Mice are administered a single intranasal dose of 3-Heptanone, 6-hydroxy-6-methyl- (1 µg/kg).

  • Urine samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) by placing the mice in a clean metabolic cage.

  • For analysis, 100 µL of urine is placed in a 2 mL vial.

  • A DVB/CAR/PDMS SPME fiber is exposed to the headspace of the vial for 30 minutes at 60°C.

  • The fiber is then desorbed in the injection port of a GC-MS system.

  • The concentration of 3-Heptanone, 6-hydroxy-6-methyl- and its potential metabolites are quantified using a standard curve.

Data Analysis:

  • Pharmacokinetic parameters (Tmax, Cmax, t1/2) are calculated for each strain.

  • Metabolite profiles are compared to identify strain-specific differences in metabolism.

Mandatory Visualizations

Signaling Pathway for Puberty Acceleration

Puberty_Acceleration_Pathway cluster_VNO Vomeronasal Organ (VNO) cluster_Brain Brain cluster_Endocrine Endocrine System Pheromone 3-Heptanone, 6-hydroxy-6-methyl- V1R V1R Receptors Pheromone->V1R VNO_Neuron VNO Sensory Neuron V1R->VNO_Neuron Activation AOB Accessory Olfactory Bulb VNO_Neuron->AOB MeA Medial Amygdala AOB->MeA Kiss1_Neurons Kiss1 Neurons (Hypothalamus) MeA->Kiss1_Neurons Stimulation GnRH_Neurons GnRH Neurons Kiss1_Neurons->GnRH_Neurons Kisspeptin Release Pituitary Pituitary Gland GnRH_Neurons->Pituitary GnRH Pulse Ovaries Ovaries Pituitary->Ovaries LH/FSH Release Puberty Puberty Onset Ovaries->Puberty Estrogen Production

Caption: Signaling pathway of pheromone-induced puberty acceleration in mice.

Experimental Workflow

Experimental_Workflow cluster_Strains Mouse Strains cluster_Bioassay Puberty Acceleration Bioassay cluster_PK Pharmacokinetic Analysis C57 C57BL/6J Treatment Daily Pheromone/ Vehicle Application C57->Treatment Dosing Single Intranasal Dose C57->Dosing BALB BALB/c BALB->Treatment BALB->Dosing DBA DBA/2J DBA->Treatment DBA->Dosing Vaginal_Opening Monitor Vaginal Opening Treatment->Vaginal_Opening First_Estrus Determine First Estrus Vaginal_Opening->First_Estrus Uterine_Weight Measure Uterine Weight First_Estrus->Uterine_Weight Comparative_Analysis Comparative_Analysis Uterine_Weight->Comparative_Analysis Efficacy Data Urine_Collection Timed Urine Collection Dosing->Urine_Collection HS_SPME HS-SPME-GC-MS Analysis Urine_Collection->HS_SPME PK_Parameters Calculate PK Parameters HS_SPME->PK_Parameters PK_Parameters->Comparative_Analysis PK Data

Caption: Workflow for the comparative study of 3-Heptanone, 6-hydroxy-6-methyl-.

Conclusion

The proposed comparative study provides a robust framework for elucidating the strain-dependent effects of 3-Heptanone, 6-hydroxy-6-methyl- in mice. The expected outcomes will not only enhance our fundamental understanding of pheromonal communication and reproductive neuroendocrinology but also provide critical data for the selection of appropriate mouse models in preclinical research and drug development. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate cross-study comparisons. This guide serves as a foundational resource for researchers embarking on the investigation of this and other chemosensory compounds.

References

Assessing the Dose-Response Relationship of 3-Heptanone, 6-hydroxy-6-methyl- in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the dose-response relationship of the volatile organic compound 3-Heptanone, 6-hydroxy-6-methyl-. Due to the limited publicly available dose-response data for this specific molecule, this document establishes a comparative framework using a structurally similar aliphatic ketone, 2-heptanone, for which toxicological data is available. The guide outlines detailed experimental protocols for relevant in vivo and in vitro bioassays to facilitate future research and standardized data generation.

Comparative Analysis of Biological Activity and Dose-Response

CompoundBioassay TypeEndpointEffective Concentration / DoseCitation
3-Heptanone, 6-hydroxy-6-methyl- In vivo Pheromone Bioassay (Hypothetical)Acceleration of puberty in female miceData not availableN/A
2-Heptanone In vivo Repeated Dose Oral Toxicity (Rat)No Observed Adverse Effect Level (NOAEL)1023 ppm[1]
2-Heptanone In vitro Chromosome Aberration AssayClastogenicityNon-clastogenic at tested doses[1]

Experimental Protocols

To address the data gap for 3-Heptanone, 6-hydroxy-6-methyl-, two key experimental approaches are detailed below: an in vivo assay to investigate its pheromonal effects and an in vitro assay to determine its cytotoxic potential.

In Vivo Bioassay: Acceleration of Puberty in Female Mice

This protocol is designed to assess the pheromonal activity of 3-Heptanone, 6-hydroxy-6-methyl- by measuring its effect on the onset of puberty in juvenile female mice.

Objective: To determine the dose-dependent effect of 3-Heptanone, 6-hydroxy-6-methyl- on the timing of vaginal opening and first estrus in prepubertal female mice.

Materials:

  • Prepubertal female mice (e.g., C57BL/6 strain, 21 days old)

  • 3-Heptanone, 6-hydroxy-6-methyl- (of high purity)

  • Vehicle control (e.g., mineral oil)

  • Bedding material

  • Micropipettes

  • Vaginal smear equipment (pipettes, microscope slides, staining solution)

Procedure:

  • Animal Acclimation: Acclimate juvenile female mice to the housing conditions for one week prior to the experiment.

  • Dose Preparation: Prepare a serial dilution of 3-Heptanone, 6-hydroxy-6-methyl- in the vehicle. A suggested starting range could be from 1 µg to 100 µg per application.

  • Exposure:

    • Divide the mice into experimental groups, including a vehicle control group.

    • Apply a fixed volume of the test compound or vehicle directly to the bedding of the experimental cages daily.

  • Monitoring:

    • From postnatal day 25 onwards, visually inspect each female daily for vaginal opening.

    • Once the vagina is open, perform daily vaginal smears to determine the stage of the estrous cycle. The presence of cornified epithelial cells indicates the first estrus.

  • Data Analysis:

    • Record the age at vaginal opening and first estrus for each mouse.

    • Compare the mean age of puberty onset between the different dose groups and the control group using appropriate statistical analysis (e.g., ANOVA).

    • Generate a dose-response curve by plotting the mean age of puberty onset against the log of the dose.

In Vitro Bioassay: Cytotoxicity Assessment in A549 Cells

This protocol outlines a method to evaluate the potential cytotoxicity of 3-Heptanone, 6-hydroxy-6-methyl-, as a volatile organic compound (VOC), using a human lung adenocarcinoma cell line (A549).

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Heptanone, 6-hydroxy-6-methyl- in A549 cells using an MTS assay.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-Heptanone, 6-hydroxy-6-methyl-

  • MTS reagent

  • Sealed exposure chambers

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Exposure to Volatile Compound:

    • Prepare a range of concentrations of 3-Heptanone, 6-hydroxy-6-methyl- on a carrier material (e.g., filter paper) within sealed exposure chambers.

    • Place the 96-well plates with the cells inside these chambers, allowing the cells to be exposed to the vapor of the compound for a defined period (e.g., 24 hours). A control plate should be exposed to the carrier material with vehicle only.

  • Cell Viability Assay (MTS):

    • After the exposure period, remove the plates from the chambers.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for a specified time (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the concentration of 3-Heptanone, 6-hydroxy-6-methyl- to generate a dose-response curve and determine the IC50 value.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Experimental_Workflow_Pheromone_Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis acclimation Acclimate Juvenile Female Mice dose_prep Prepare Serial Dilutions of 3-Heptanone, 6-hydroxy-6-methyl- acclimation->dose_prep grouping Group Animals (Control & Experimental) dose_prep->grouping daily_app Daily Application to Bedding grouping->daily_app vaginal_opening Daily Inspection for Vaginal Opening daily_app->vaginal_opening vaginal_smear Daily Vaginal Smears (Post-Opening) vaginal_opening->vaginal_smear record_data Record Age at Puberty Onset vaginal_smear->record_data stat_analysis Statistical Analysis (e.g., ANOVA) record_data->stat_analysis curve_gen Generate Dose-Response Curve stat_analysis->curve_gen

Caption: Workflow for the in vivo puberty acceleration bioassay.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed A549 Cells in 96-Well Plates compound_prep Prepare Compound Concentrations in Exposure Chambers cell_seeding->compound_prep cell_exposure Expose Cells to Compound Vapor (24h) compound_prep->cell_exposure add_mts Add MTS Reagent cell_exposure->add_mts incubation Incubate (1-4h) add_mts->incubation read_absorbance Measure Absorbance incubation->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 from Dose-Response Curve calc_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assay.

References

Safety Operating Guide

Proper Disposal of 3-Heptanone, 6-hydroxy-6-methyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Heptanone, 6-hydroxy-6-methyl-, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. A respirator may be necessary for large spills or in poorly ventilated areas.

II. Step-by-Step Disposal Protocol

The proper disposal of 3-Heptanone, 6-hydroxy-6-methyl- involves a systematic approach to waste collection, storage, and transfer.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof waste container.

    • The container must be compatible with ketones; high-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure screw cap to prevent the release of flammable vapors.

  • Waste Segregation:

    • Crucially, do not mix 3-Heptanone, 6-hydroxy-6-methyl- waste with incompatible chemicals. Incompatible materials include:

      • Strong oxidizing agents

      • Strong bases

      • Strong reducing agents

    • Mixing with these substances can cause vigorous, exothermic reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "3-Heptanone, 6-hydroxy-6-methyl-," and any other components in the waste stream.

    • Indicate the approximate concentration or volume of the chemical.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool "Satellite Accumulation Area" away from sources of ignition such as heat, sparks, or open flames.[1][2]

    • The storage area should have secondary containment to control any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for pickup by a certified hazardous waste disposal service.[3]

    • Follow your institution's specific procedures for requesting a waste pickup.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • If safe to do so, absorb the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Heptanone, 6-hydroxy-6-methyl-.

Disposal Workflow for 3-Heptanone, 6-hydroxy-6-methyl- cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Chemicals (Oxidizers, Bases) container->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for Hazardous Waste Pickup with EHS store->pickup end End: Proper Disposal pickup->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Alert EHS spill->large_spill Large collect_spill Collect & Containerize Spill Debris as Waste small_spill->collect_spill collect_spill->store

Caption: Disposal Workflow for 3-Heptanone, 6-hydroxy-6-methyl-

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-Heptanone, 6-hydroxy-6-methyl-, thereby fostering a secure and compliant research environment. Always consult your institution's specific waste management guidelines and Safety Data Sheets for any chemicals involved in your processes.

References

Personal protective equipment for handling 3-Heptanone, 6-hydroxy-6-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Heptanone, 6-hydroxy-6-methyl- (CAS No. 123065-56-5). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

PropertyValueSource
CAS Number 123065-56-5[1][2]
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1]
Physical Form Oil
Storage Temperature -10°C

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Based on these hazards, the following personal protective equipment is mandatory when handling this substance:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Wear chemical safety goggles or a face shield.To prevent serious eye irritation from splashes or vapors.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin irritation upon contact.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To avoid respiratory tract irritation from inhaling vapors.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and contamination.

Safe Handling and Disposal Workflow

The following diagram outlines the necessary steps for the safe handling of 3-Heptanone, 6-hydroxy-6-methyl-, from initial preparation to final disposal.

Safe Handling Workflow for 3-Heptanone, 6-hydroxy-6-methyl- prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Before Handling handling Handling in Fume Hood ppe->handling spill Spill Response handling->spill In case of spill storage Storage (Tightly sealed, -10°C) handling->storage After Use waste Waste Collection (Labeled, sealed container) handling->waste Generate Waste first_aid First Aid spill->first_aid If contact occurs disposal Dispose as Hazardous Waste waste->disposal

Safe handling workflow diagram.

First Aid Measures

Immediate action is required in case of exposure:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[4][5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

  • After Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Disposal Plan

All waste containing 3-Heptanone, 6-hydroxy-6-methyl- must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, tightly sealed, and compatible container.[7]

  • Storage of Waste: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash.[7][8]

Disclaimer: This information is based on the summary safety data available for 3-Heptanone, 6-hydroxy-6-methyl- (CAS 123065-56-5). A complete Safety Data Sheet (SDS) should be consulted for comprehensive safety and handling information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Heptanone, 6-hydroxy-6-methyl-
Reactant of Route 2
Reactant of Route 2
3-Heptanone, 6-hydroxy-6-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.